2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Description
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWUJYYDLYCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208827-90-1 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol chemical properties
An In-depth Technical Guide to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol: Properties, Reactivity, and Applications
Introduction: A Multifunctional Tool for Modern Chemistry
This compound, commonly identified by its CAS Number 7218-43-1, is a specialized chemical compound that serves as a cornerstone in various advanced chemical syntheses.[1] Also known by synonyms such as Propargyl-PEG3-OH and Triethylene Glycol Monopropargyl Ether, this molecule is a bifunctional linker of significant interest to researchers in drug development, bioconjugation, and materials science.[1][2]
Its structure is elegantly simple yet remarkably versatile, featuring three key components:
-
A terminal propargyl group (a propynyloxy moiety), which provides a reactive alkyne handle for "click chemistry."[3][4]
-
A hydrophilic triethylene glycol (PEG3) spacer, which enhances water solubility and biocompatibility.[1]
-
A primary hydroxyl group (-OH), which offers a secondary site for further chemical modification and conjugation.
This unique combination of features makes this compound an invaluable building block for constructing complex molecular architectures with precision and control.
Physicochemical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions. It is typically a colorless to pale yellow oil.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₄ | [2][6] |
| Molecular Weight | 188.22 g/mol | [2][6] |
| Boiling Point | 277.2 °C at 760 mmHg | [7] |
| Density | 1.060 g/cm³ | [7] |
| Flash Point | 121.5 °C | [7] |
| Refractive Index | ~1.4570 to 1.4610 | [4] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate.[4][5][6] Likely miscible with a wide range of polar and non-polar solvents due to its ether groups.[6] |
Core Reactivity and Mechanistic Insights
The utility of this compound stems from the distinct reactivity of its two functional groups, enabling its use as a heterobifunctional linker.
The Propargyl Group: The Engine of Click Chemistry
The terminal alkyne of the propargyl group is the molecule's most significant reactive site. It is a key substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[1][8]
Mechanism and Advantages: In the presence of a copper(I) catalyst, the terminal alkyne undergoes a highly efficient and specific cycloaddition reaction with an azide-containing molecule.[3][8] This reaction irreversibly forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring.[8] The CuAAC reaction is prized by chemists for several reasons:
-
High Yields: The reaction typically proceeds to completion, providing excellent yields of the desired product.[8]
-
Biocompatibility: It can be performed under mild, often aqueous conditions, making it suitable for modifying biological molecules.[8]
-
Orthogonality: The alkyne and azide groups are largely inert to most other functional groups found in biological systems, ensuring high specificity.[8]
Expert Insight: The ether linkage in the propynyloxy group provides flexibility and maintains the high reactivity of the terminal alkyne, exhibiting reaction rates comparable to more activated alkynes while offering superior stability.[8]
The Hydroxyl Group: A Versatile Anchor Point
The primary alcohol at the opposite end of the molecule provides a second, orthogonal reactive handle. This hydroxyl group can be readily transformed into a wide array of other functional groups through standard organic chemistry techniques, such as:
-
Esterification with carboxylic acids or acid chlorides.
-
Etherification via Williamson ether synthesis.
-
Oxidation to an aldehyde or carboxylic acid.
-
Conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.
This versatility allows researchers to first attach the molecule to a substrate via the alkyne and then use the hydroxyl group for a subsequent conjugation, or vice-versa.
Applications in Drug Discovery and Bioconjugation
The unique properties of this linker make it highly valuable in advanced life science research.
Proteolysis Targeting Chimeras (PROTACs)
A standout application is its role as a critical intermediate in the synthesis of PROTACs, an innovative class of drugs designed to hijack the cell's natural protein disposal system.[1] PROTACs link a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the degradation of the target protein. This compound is used in the synthesis of key PROTAC building blocks, such as Thalidomide-O-PEG2-propargyl, demonstrating its direct relevance in developing therapies for targeting disease-causing proteins.[1]
Bioconjugation
The PEG linker enhances water solubility and reduces the aggregation of biomolecules after conjugation, which is critical for maintaining their function.[1] The propargyl group allows for the precise attachment of this linker to proteins, peptides, or nucleic acids that have been metabolically or synthetically functionalized with an azide group.[8] This enables the creation of sophisticated bioconjugates for imaging, diagnostics, and targeted drug delivery.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a robust, self-validating starting point for the CuAAC reaction. Optimization may be required for specific substrates.
Causality Behind Choices:
-
In situ Catalyst Generation: Using a Cu(II) salt (Copper (II) Sulfate) with a reducing agent (Sodium Ascorbate) is preferred over using a direct Cu(I) source.[9] This is because Cu(I) is prone to oxidation in solution; generating it in situ ensures a constant supply of the active catalyst.
-
Degassing: Oxygen can oxidize the Cu(I) catalyst and promote the unwanted side reaction of alkyne homo-coupling (Glaser coupling).[9] Thoroughly degassing the solvent with an inert gas like argon or nitrogen is critical for reaction efficiency and purity.
-
Solvent System: A mixture of t-butanol and water is a common choice that balances the solubility of organic substrates and aqueous catalyst components. Water has also been shown to accelerate the reaction rate.[9]
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: t-Butanol / Deionized Water (1:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Methodology:
-
Prepare Stock Solutions (Self-Validating System):
-
Azide Solution: Prepare a 10 mM stock solution of your azide substrate in the t-BuOH/water solvent.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 200 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use, as ascorbate degrades in solution.
-
-
Reaction Setup:
-
In a clean reaction vessel, add the desired volume of the azide stock solution.
-
Add 1.2 equivalents of this compound. Using a slight excess ensures the complete consumption of the potentially more valuable azide substrate.
-
Add the t-BuOH/water solvent to achieve the final desired reaction concentration (typically 1-10 mM).
-
-
Degassing (Critical Step):
-
Seal the reaction vessel and bubble argon or nitrogen gas through the solution for 15-30 minutes to remove all dissolved oxygen.
-
-
Reaction Initiation:
-
While maintaining a positive pressure of inert gas, add the catalyst components in the following order:
-
Add the Copper Sulfate stock solution to a final concentration of 1 mM (10 mol%).
-
Immediately add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM (20 mol%). A 2:1 ratio of ascorbate to copper ensures the complete reduction of Cu(II) to Cu(I).
-
-
The solution may turn a faint yellow/orange color upon addition of the catalyst.
-
-
Reaction and Monitoring:
-
Seal the vessel and stir the reaction at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once complete, the reaction can be quenched or directly purified. Purification is often achieved via standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC) to isolate the pure triazole product.
-
Safety and Handling
While this compound itself has specific safety data, it is prudent to consider the hazards associated with its most reactive component, the propargyl group, which is derived from propargyl alcohol. Propargyl alcohol is flammable, toxic, and can cause skin and eye irritation.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11][14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[14][15] Keep away from heat, sparks, and open flames.[12][14]
-
Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry, and dark place.[4][6] Recommended short-term storage is at 2–8 °C, with long-term storage at -20 °C.[4][6]
Conclusion
This compound is a powerful and versatile chemical tool. Its well-defined structure, combining a reactive alkyne, a solubilizing PEG linker, and a modifiable hydroxyl group, provides researchers with a reliable building block for complex molecular engineering. Its central role in click chemistry has cemented its importance in fields ranging from the development of next-generation therapeutics like PROTACs to the precise construction of advanced biomaterials. A thorough understanding of its properties, reactivity, and handling procedures is essential for leveraging its full potential in scientific discovery.
References
- ChemicalBook. (n.d.). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1.
- BenchChem. (n.d.). 2-(2-Prop-2-ynoxyethoxy)ethanol: Properties and Applications of a Versatile PEG Linker.
- BenchChem. (2025). The Pivotal Role of the Propynyloxy Group in Advancing Click Chemistry: A Technical Guide.
- Smolecule. (n.d.). This compound.
- PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol.
- ChemBK. (2024, April 10). Ethanol,2-[2-(2-propynyloxy)ethoxy]-.
- Fisher Scientific. (2018, October 26). Propargyl alcohol - SAFETY DATA SHEET.
- CookeChem. (2022, July 8). 2-[2-(2-Propynyloxy)ethoxy]ethanol , 97% , 7218-43-1.
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- CDH Fine Chemical. (n.d.). PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions.
- New Jersey Department of Health. (n.d.). Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.
- Inchem.org. (2021). ICSC 0673 - PROPARGYL ALCOHOL.
- Biosynth. (n.d.). This compound | 208827-90-1 | FP178483.
- BenchChem. (2025). improving the efficiency of propargyl ether click reactions.
- ACS Publications. (2015). Shifting the Reactivity of Bis-propargyl Ethers from Garratt–Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study. The Journal of Organic Chemistry.
- Biosynth. (n.d.). This compound | 208827-90-1 | P-9500.
- MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Cosmo Bio. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethanol.
- PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol.
Sources
- 1. innospk.com [innospk.com]
- 2. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 4. 2-[2-(2-Propynyloxy)ethoxy]ethanol , 97% , 7218-43-1 - CookeChem [cookechem.com]
- 5. 2-[2-(2-Propynyloxy)ethoxy]ethanol(TRC-P838460-1G)(カテゴリ:化成品) | 商品情報 | コスモ・バイオ株式会社 [search.cosmobio.co.jp]
- 6. Buy this compound | 208827-90-1 | >98% [smolecule.com]
- 7. This compound | 208827-90-1 | P-9500 [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | C7H12O3 | CID 81639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rawsource.com [rawsource.com]
- 12. nj.gov [nj.gov]
- 13. ICSC 0673 - PROPARGYL ALCOHOL [inchem.org]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable heterobifunctional linker molecule. This compound incorporates a terminal alkyne for "click" chemistry applications and a terminal hydroxyl group for further functionalization, bridged by a hydrophilic triethylene glycol (TEG) spacer. The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, critical safety analysis, and characterization data.
Reaction Scheme and Mechanism
The synthesis proceeds via the Williamson ether synthesis, a classic SN2 reaction.[1][2] The process involves two primary stages:
-
Deprotonation: A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of triethylene glycol (TEG). This creates a potent sodium alkoxide nucleophile.[3]
-
Nucleophilic Substitution: The resulting alkoxide attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired ether linkage.
Reaction Scheme:
Caption: Williamson Ether Synthesis of the Target Molecule.
Mechanism Rationale:
The choice of triethylene glycol as the starting alcohol and propargyl bromide as the alkylating agent is deliberate. TEG is used in significant excess to statistically favor the mono-alkylation product over the undesired bis-alkylation product. Sodium hydride is an ideal base because the hydride anion (H⁻) is exceptionally basic, ensuring complete and rapid deprotonation of the alcohol.[4] The byproduct of this step is hydrogen gas, which simply bubbles out of the reaction mixture, driving the equilibrium forward.[5] The reaction is best conducted in a polar aprotic solvent, such as tetrahydrofuran (THF), which effectively solvates the sodium cation without interfering with the reactivity of the alkoxide nucleophile.[6]
Safety First: A Comprehensive Hazard Analysis
Chemical safety is paramount. This synthesis involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.
| Reagent | Key Hazards | Recommended Handling Procedures |
| Sodium Hydride (NaH), 60% in oil | Water-Reactive & Pyrophoric: Reacts violently with water, releasing flammable hydrogen gas which can auto-ignite.[4][5][7] Corrosive. | Handle exclusively under an inert atmosphere (argon or nitrogen), preferably in a glovebox.[7] Weigh the dispersion quickly and add to the reaction vessel under a positive pressure of inert gas. Never work with NaH near water. A Class D fire extinguisher for combustible metals must be available. Quench residual NaH carefully with isopropanol, followed by methanol, and finally water, all under cooling. |
| Propargyl Bromide (80% in toluene) | Toxic, Flammable, Lachrymator, Shock-Sensitive: Highly toxic if swallowed or inhaled.[8][9] Irritating to eyes, skin, and respiratory system.[8] The pure compound can be shock-sensitive and may decompose explosively upon heating.[9][10][11] The toluene solution reduces this risk but is still highly flammable.[8] | ALWAYS handle in a certified chemical fume hood. Wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] Use spark-proof tools and ground all equipment.[8][10] Store refrigerated (below 4°C) and away from ignition sources.[8][12] |
| Tetrahydrofuran (THF), Anhydrous | Flammable, Peroxide-Former: Highly flammable liquid and vapor. Can form explosive peroxides upon storage, especially if exposed to air and light. | Use in a fume hood away from ignition sources. Always use freshly distilled or newly opened anhydrous solvent. Test for peroxides before use if the container has been opened previously. |
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, and appropriate gloves must be worn at all times.[7]
Materials and Equipment
Reagents & Solvents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Purity |
| Triethylene Glycol (TEG) | 112-27-6 | 150.17 | 15.0 g (100 mmol) | ≥99% |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 0.80 g (20 mmol, 60% disp.) | 60% dispersion in mineral oil |
| Propargyl Bromide | 106-96-7 | 118.96 | 1.49 g (10 mmol, 80% soln.) | 80% solution in toluene |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~100 mL | Anhydrous, ≥99.9% |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | As needed | ACS Grade |
| Saturated aq. NH₄Cl | N/A | N/A | ~50 mL | N/A |
| Brine (Saturated aq. NaCl) | N/A | N/A | ~50 mL | N/A |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | As needed | N/A |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Reflux condenser
-
Addition funnel (optional, for propargyl bromide addition)
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and drying
-
Silica gel for column chromatography
-
NMR spectrometer for characterization
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with an argon/nitrogen inlet, and two rubber septa. Dry all glassware thoroughly in an oven and assemble while hot, allowing it to cool under a stream of inert gas.
-
Addition of Base: Under a positive pressure of argon, add sodium hydride (0.80 g of 60% dispersion, 20 mmol) to the flask. Add 50 mL of anhydrous THF via syringe.
-
Formation of Alkoxide: Cool the stirred suspension to 0 °C using an ice-water bath. Slowly add triethylene glycol (15.0 g, 100 mmol) dropwise via syringe over 10-15 minutes. Vigorous bubbling (hydrogen gas evolution) will be observed.
-
Completion of Deprotonation: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1 hour to ensure complete formation of the alkoxide.
-
Addition of Electrophile: Cool the reaction mixture back down to 0 °C. Slowly add the propargyl bromide solution (1.49 g of 80% solution, 10 mmol) dropwise via syringe over 15-20 minutes. A white precipitate (NaBr) may begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.
-
Quenching: The next day, cool the flask to 0 °C in an ice-water bath. CAUTION: This step will generate hydrogen gas. Very slowly and carefully, add saturated aqueous ammonium chloride (~50 mL) dropwise to quench any unreacted sodium hydride. Cease addition when bubbling stops.
-
Workup: Transfer the mixture to a round-bottom flask and remove the THF using a rotary evaporator. To the remaining aqueous residue, add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts in a separatory funnel and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
Purification and Characterization
The crude product contains the desired mono-propargylated product, unreacted triethylene glycol, and potentially a small amount of the bis-propargylated byproduct. Purification is effectively achieved by silica gel column chromatography.
-
Technique: Flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 30% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 70-80% EtOAc in hexanes) to elute the product. The highly polar triethylene glycol will remain on the column or elute much later.
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC).
Characterization by NMR Spectroscopy:
The identity and purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Predicted ¹H NMR (500 MHz, CDCl₃): δ 4.22 (d, J = 2.4 Hz, 2H, -O-CH₂ -C≡CH), 3.78 – 3.69 (m, 8H, PEG backbone -OCH₂CH₂ O-), 3.67 – 3.58 (m, 2H, -CH₂ -OH), 2.45 (t, J = 2.4 Hz, 1H, -C≡CH ).[13]
-
Expected ¹³C NMR: The spectrum should show distinct peaks for the alkyne carbons (~80 and 75 ppm), the propargylic methylene (~59 ppm), the various PEG backbone carbons (~73, 70, 62 ppm), and the terminal methylene adjacent to the hydroxyl group (~61 ppm).
References
-
Cole-Parmer. (n.d.). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from Cole-Parmer: [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from UCSB EH&S: [Link]
-
Quora. (2017). How do organic chemists prepare sodium hydride for reaction? Retrieved from Quora: [Link]
-
Wikipedia. (n.d.). Sodium hydride. Retrieved from Wikipedia: [Link]
-
ChemBK. (2024). Ethanol,2-[2-(2-propynyloxy)ethoxy]-. Retrieved from ChemBK: [Link]
-
Organic Syntheses. (n.d.). Sodium hydride. Retrieved from Organic Syntheses: [Link]
-
Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from Sciencemadness: [Link]
-
iChemical. (n.d.). Ethanol, 2-[2-(2-propynyloxy)ethoxy]-, CAS No. 7218-43-1. Retrieved from iChemical: [Link]
- Google Patents. (n.d.). EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry: [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from YouTube: [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from Chem-Station Int. Ed.: [Link]
-
PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. Retrieved from PubChem: [Link]
-
The Royal Society of Chemistry. (n.d.). Table of contents. Retrieved from The Royal Society of Chemistry: [Link]
- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. Retrieved from PubChem: [Link]
-
Reddit. (2015). Help finiding procedure for williamson ether synthesis... Retrieved from Reddit: [Link]
-
iChemical. (n.d.). propargyl-triethylene glycol, CAS No. 208827-90-1. Retrieved from iChemical: [Link]
-
SpectraBase. (n.d.). 2-(2-Vinyloxy-ethoxy)-ethanol. Retrieved from SpectraBase: [Link]
- Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
- Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
-
NUCMEDCOR. (n.d.). Tosyl-propargyl-triethylene glycol (2 mg). Retrieved from NUCMEDCOR: [Link]
-
Wikipedia. (n.d.). Triethylene glycol. Retrieved from Wikipedia: [Link]
-
AmiPetro. (2024). Triethylene Glycol: A Comprehensive Guide to Its Properties, Uses, and Benefits. Retrieved from AmiPetro: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sodium hydride - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Ethanol, 2-[2-(2-propynyloxy)ethoxy]-, CAS No. 7218-43-1 - iChemical [ichemical.com]
The Fulcrum of Innovation: A Technical Guide to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol in Advanced Bioconjugation
In the landscape of modern drug development and molecular biology, the ability to precisely and stably link different molecular entities is paramount. This guide provides an in-depth technical exploration of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, a heterobifunctional linker that has become a cornerstone reagent in the construction of complex biomolecular architectures. Known by several synonyms, including Propargyl-PEG3-OH, this molecule's power lies in its elegant simplicity: a terminal alkyne for highly efficient "click" chemistry and a hydrophilic three-unit polyethylene glycol (PEG) spacer that imparts critical physicochemical advantages.
This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of not just how to use this linker, but why specific methodologies are employed. We will delve into its core mechanism of action, explore its transformative role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed, field-proven protocols for its successful implementation.
Molecular Profile and Strategic Advantages
At its core, this compound is a molecule of dual utility. Its structure is purpose-built for bioconjugation, offering two key functionalities.
-
The Propargyl Group (Terminal Alkyne): This functional group is the reactive handle for one of the most robust and bioorthogonal ligation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction is prized for its high yields, specificity, and compatibility with a wide range of biological molecules under mild, aqueous conditions[1][2].
-
The PEG3 Spacer and Terminal Hydroxyl: The short chain of three ethylene glycol units is not merely a spacer. It is a critical hydrophilicity modulator[3][4]. Many potent therapeutic payloads or complex ligands are highly hydrophobic, leading to aggregation and poor solubility in physiological environments[4]. The PEG3 linker significantly enhances the aqueous solubility of the final conjugate, improving its stability, formulation potential, and pharmacokinetic profile[5][6]. The terminal hydroxyl group (-OH) provides an additional site for further chemical modification if required, though it is often the alkyne that serves as the primary conjugation point[2].
Below is a summary of the key physicochemical properties of the Propargyl-PEG3-OH linker.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₆O₄ | [7] |
| Molecular Weight | 188.22 g/mol | [7] |
| CAS Number | 208827-90-1 | [7] |
| Appearance | Colorless to Pale Yellow Oil/Liquid | [8] |
| Boiling Point | 277.2 °C | [9] |
| Density | 1.060 g/cm³ | [9] |
| Solubility | Soluble in water, DMSO, DMF, Chloroform | [8] |
The Engine of Ligation: The CuAAC Click Chemistry Mechanism
The primary utility of the Propargyl-PEG3-OH linker is realized through the CuAAC reaction. This reaction forms an extremely stable triazole ring, covalently linking the alkyne on the PEG linker to a molecule bearing an azide (-N₃) functional group[10].
The causality behind this reaction's success in bioconjugation is its bioorthogonality; the alkyne and azide groups are largely inert within biological systems, ensuring that the reaction proceeds only between the desired partners with minimal off-target side reactions[1].
The mechanism proceeds via a copper(I)-catalyzed cycle. A Cu(I) species, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), coordinates with the terminal alkyne. This copper-acetylide intermediate then reacts with the azide partner in a cycloaddition to form the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst[10]. To protect sensitive biomolecules from potential oxidative damage by reactive oxygen species (ROS) generated during the reaction and to stabilize the Cu(I) catalyst, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is essential[11][12][13].
Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Application I: Architecting Next-Generation Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug[]. The linker connecting these two components is critical to the ADC's success, dictating its stability, solubility, and payload-release characteristics[3][].
The Propargyl-PEG3-OH linker is ideally suited for ADC development. In a typical workflow, an azide-functionalized cytotoxic payload is first synthesized. Separately, the antibody is modified to contain an alkyne group. The Propargyl-PEG3-OH linker can be used to introduce this alkyne handle onto the antibody, for instance, by first activating its hydroxyl group and reacting it with an amine on the antibody surface (e.g., lysine residues). More commonly, other bifunctional linkers are used to attach either the alkyne or the azide to the antibody. The final step involves conjugating the alkyne-modified component with the azide-modified component via the CuAAC reaction[15][16]. The inclusion of the PEG3 spacer helps to counteract the hydrophobicity of the payload, reducing the risk of aggregation, which can lead to loss of efficacy and potential immunogenicity[4][6].
Figure 2: Conceptual workflow for the synthesis of an ADC using click chemistry.
Core Application II: Enabling Proteolysis Targeting Chimera (PROTAC) Synthesis
PROTACs are heterobifunctional molecules that represent a revolutionary therapeutic modality. They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome[17][18]. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker[17].
The linker's length, flexibility, and chemical nature are critical for allowing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)[18]. The Propargyl-PEG3-OH linker is an excellent building block for creating PROTACs. Its defined length and flexibility, conferred by the PEG chain, can be systematically extended using homologous PEG linkers (e.g., PEG4, PEG5) to optimize the distance between the two ligands[18][19].
A common synthetic strategy involves preparing an azide-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand (or vice-versa). The Propargyl-PEG3-OH linker can be used to synthesize one of these components. The two fragments are then joined using the CuAAC reaction to assemble the final PROTAC molecule in a modular and efficient manner[5][17][20]. This modularity allows for the rapid generation of a library of PROTACs with varying linker lengths to identify the optimal construct for potent and selective protein degradation[18].
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for researchers. Causality Note: All reactions involving CuAAC should be performed under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state and can lead to the generation of reactive oxygen species that may damage sensitive biomolecules[11].
Protocol 1: General CuAAC Bioconjugation of an Azide-Protein
This protocol describes the conjugation of Propargyl-PEG3-OH to a protein that has been pre-functionalized with an azide group.
Materials:
-
Azide-functionalized protein (e.g., 1-5 mg/mL)
-
Propargyl-PEG3-OH (Linker)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium Ascorbate
-
Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for linker stock solution)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Propargyl-PEG3-OH in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 250 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 500 mM stock solution of Sodium Ascorbate in deionized water. Rationale: Sodium ascorbate is sensitive to oxidation; a fresh solution ensures maximum reducing potential[11].
-
-
Reaction Setup:
-
In a reaction vial, add the azide-functionalized protein solution.
-
Add 5 to 10 molar equivalents of the Propargyl-PEG3-OH stock solution to the protein solution. The final DMSO concentration should ideally be kept below 10% (v/v).
-
In a separate microcentrifuge tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Rationale: The ligand stabilizes the Cu(I) ion and increases reaction efficiency[1][12].
-
Add the CuSO₄/THPTA mixture to the protein/linker solution to a final copper concentration of 100-250 µM.
-
-
Initiation and Incubation:
-
Purge the reaction vial headspace with nitrogen or argon gas for 5-10 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Seal the vial and incubate at room temperature with gentle agitation for 1-4 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Proceed immediately to purification to remove copper catalyst, excess reagents, and unreacted linker.
-
Protocol 2: Purification and Characterization of the Conjugate
Rationale: Proper purification is critical to remove potentially cytotoxic copper ions and excess reagents. Characterization confirms the success of the conjugation and the purity of the final product.
A. Purification:
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for separating the larger protein conjugate from smaller molecules like the unreacted linker, catalyst, and ascorbate[21][].
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25, Superdex 75/200 depending on protein size) with a suitable buffer, such as PBS pH 7.4.
-
Load the entire reaction mixture onto the column.
-
Elute with the equilibration buffer and collect fractions. The protein conjugate will typically elute in the void volume or early fractions.
-
Pool the protein-containing fractions, identified by measuring absorbance at 280 nm.
-
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate conjugates with different degrees of labeling (e.g., mono-PEGylated vs. di-PEGylated) or from the unreacted protein[21][][23].
B. Characterization:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation. The PEGylated protein will show a band shift to a higher apparent molecular weight compared to the unconjugated starting material.
-
Mass Spectrometry (MS): The definitive method for confirming conjugation. Techniques like MALDI-TOF or ESI-MS can determine the precise mass of the conjugate, confirming the addition of the linker and payload and allowing for the calculation of the drug-to-antibody ratio (DAR) in ADCs[8][24].
-
HPLC (RP-HPLC, HIC): High-performance liquid chromatography can be used to assess purity and separate different conjugated species[21][24]. Hydrophobic Interaction Chromatography (HIC) is particularly useful for analyzing ADCs, as the addition of hydrophobic payloads significantly alters the molecule's retention time[23].
Figure 3: General experimental workflow for a CuAAC bioconjugation reaction.
Conclusion
This compound is far more than a simple chemical spacer. It is a sophisticated and enabling tool that leverages the power of click chemistry and the beneficial properties of PEGylation to facilitate the construction of highly complex and therapeutically relevant biomolecules. Its application in the synthesis of ADCs and PROTACs underscores its pivotal role in advancing the frontiers of targeted therapies. By understanding the fundamental principles behind its reactivity and the practical considerations for its use, researchers can effectively harness the power of this versatile linker to drive innovation in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Creation of PROTACs Using an Alkyne-PEG4-maleimide Linker.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using "Azido-PEG7-azide" Linker.
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
-
Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
-
ResearchGate. (n.d.). Protein conjugates purification and characterization. [Link]
-
ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
Donovan, K. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1568-1583. [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]
- BenchChem. (n.d.). 2-(2-Prop-2-ynoxyethoxy)
-
Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-OCH2-Boc.
-
ACS Publications. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. [Link]
- BenchChem. (2025). Application Notes and Protocols for Azido-PEG3-bis(NHS Ester)
-
Wiley Online Library. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]
- BenchChem. (2025). Technical Support Center: The Impact of PEG Linker Length on ADC Stability and Solubility.
-
National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]
-
MDPI. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Link]
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG10-acid.
-
PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. [Link]
-
Publisso. (2025). 2‐Propoxyethanol (2‐(Propyloxy)ethanol). [Link]
-
PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. [Link]
-
ResearchGate. (2026). Analytical Methods for Determining the Peroxide Value of Trivalin-SF 2-(2-Ethoxyethoxy) Ethanol by Current USP/NF <401>. [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. innospk.com [innospk.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 23. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol, a versatile bifunctional molecule widely employed in bioconjugation, drug delivery, and materials science. A detailed examination of its molecular structure is presented to elucidate the underlying principles governing its solubility. This guide furnishes a qualitative solubility profile across a spectrum of common organic solvents and provides a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility using the established shake-flask method. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling the informed selection of solvent systems and facilitating the seamless integration of this valuable compound into diverse research and development workflows.
Introduction: The Versatility of a PEGylated Alkyne
This compound, also known by synonyms such as propargyl-PEG2-OH and diethylene glycol mono(2-propyn-1-yl) ether, is a chemical entity of significant interest in modern chemical and biological sciences.[1][2][3] Its structure features a terminal alkyne group, which is a key functional handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Additionally, the molecule is equipped with a hydroxyl terminus and a diethylene glycol spacer, which imparts favorable physicochemical properties.[1]
The polyethylene glycol (PEG) component enhances the aqueous solubility and biocompatibility of molecules to which it is attached, a critical attribute in pharmaceutical and biotechnological applications.[1] Understanding the solubility of this linker in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a foundational understanding of its solubility profile, underpinned by an analysis of its molecular characteristics.
Theoretical Framework for Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities and hydrogen bonding capabilities will be miscible.[4]
The molecular structure of this compound possesses both polar and non-polar characteristics, rendering it amphiphilic.
Caption: Molecular structure of this compound highlighting its key functional groups.
-
Polar Moieties : The presence of two ether linkages and a terminal hydroxyl group imparts significant polarity. These ether oxygens can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This facilitates strong interactions with polar protic and aprotic solvents.
-
Non-polar Moiety : The propargyl group (CH≡C-CH₂-) introduces a degree of non-polar character to the molecule.
Based on this structure, it is anticipated that this compound will exhibit broad miscibility with a wide range of polar organic solvents. Its solubility in non-polar solvents is expected to be more limited.
Qualitative Solubility Profile
| Solvent Class | Specific Solvents | Expected Solubility/Miscibility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group and ether oxygens can form strong hydrogen bonds with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble/Miscible | The dipole-dipole interactions between the solvent and the polar regions of the molecule facilitate dissolution.[3][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble/Miscible | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions.[9] | |
| Tetrahydrofuran (THF), Ethyl Acetate | Soluble/Miscible | These solvents have moderate polarity and can effectively solvate the molecule.[3][5] | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble/Miscible | These solvents can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds.[3][5] |
| Non-polar | Hexanes, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The predominantly polar nature of the molecule limits its interaction with non-polar van der Waals forces. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data, the saturation shake-flask method is the gold standard.[10][11] This protocol is adapted for determining the solubility of a liquid solute, such as this compound, in a given organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) or Gas Chromatography (GC) system.
Step-by-Step Procedure
Caption: Experimental workflow for the shake-flask solubility determination method.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: To a series of glass vials, add a precisely known volume or mass of the selected organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a separate phase of the undissolved solute is clearly visible after equilibration.
-
Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. For a liquid-liquid system of this nature, 24 to 48 hours is typically adequate.[11]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to ensure complete phase separation. For a more rapid and complete separation of any undissolved microdroplets, centrifuge the vials at a controlled temperature.[4][11]
-
Sampling: Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a pipette. To remove any remaining undissolved solute, pass the aliquot through a chemically resistant syringe filter (e.g., PTFE).[4]
-
Quantification: Prepare a precise dilution of the filtered saturated solution. Analyze the diluted sample using a pre-calibrated HPLC or GC method. The concentration of this compound in the saturated solution is determined by comparing the analytical response to the calibration curve generated in step 1.
-
Data Reporting: Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and clearly state the temperature at which the measurement was conducted.
Conclusion
This compound is a molecule of significant utility in various scientific disciplines, and a thorough understanding of its solubility is crucial for its effective application. Its amphiphilic nature, arising from a polar diethylene glycol backbone and hydroxyl group, combined with a non-polar terminal alkyne, results in broad miscibility with polar organic solvents. This guide provides a theoretical basis for this solubility profile, offers a qualitative overview for a range of common solvents, and details a robust experimental protocol for precise quantitative determination. By leveraging this information, researchers can confidently select appropriate solvent systems, thereby optimizing reaction conditions, simplifying purification processes, and ensuring the successful formulation of their products.
References
- Vertex AI Search. 2-(2-Prop-2-ynoxyethoxy)
- Solubility of Things. Diethylene glycol diethyl ether - Solubility of Things.
- Benchchem. General Experimental Protocol for Determining Solubility.
- CymitQuimica. CAS 112-36-7: Diethylene Glycol Diethyl Ether.
- Ataman Kimya. DIETHYLENE GLYCOL MONO-N-HEXYL ETHER.
- ChemicalBook. The important applications of diethylene glycol monoethyl ether.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Enamine. Shake-Flask Solubility Assay.
- NIH.
- Chegg.com. Procedure 1. To test the solubility of a liquid in a.
- Sigma-Aldrich. Solvent Miscibility Table.
- ASTM International.
- Standard Oper
- ASTM International.
- PubChem. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol.
- Benchchem. solubility of m-PEG7-CH2-OH in aqueous and organic solvents.
- CookeChem. 2-[2-(2-Propynyloxy)ethoxy]ethanol , 95% , 7218-43-1.
- LGC Standards. 2-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]ethanol.
- Smolecule. This compound.
- ChemicalBook. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1.
- Benchchem. Navigating the Solution: A Technical Guide to the Solubility of m-PEG2-Br in Organic Solvents.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | C7H12O3 | CID 81639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 4. enamine.net [enamine.net]
- 5. 2-[2-(2-Propynyloxy)ethoxy]ethanol , 95% , 7218-43-1 - CookeChem [cookechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 112-36-7: Diethylene Glycol Diethyl Ether | CymitQuimica [cymitquimica.com]
- 8. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]
- 9. Buy this compound | 208827-90-1 | >98% [smolecule.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol: A Versatile Heterobifunctional Linker in Advanced Drug Development
Introduction: The Architectural Significance of a Trifunctional Linker
In the landscape of modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation and bioconjugation, the chemical linker is not merely a passive spacer but an active modulator of a molecule's efficacy. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol, a heterobifunctional molecule featuring a terminal alkyne, a hydrophilic polyethylene glycol (PEG) chain, and a primary alcohol, stands out as a critical architectural element. Its trifunctional nature provides a versatile platform for the rational design of complex therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This guide provides an in-depth examination of this linker's molecular characteristics, a detailed protocol for its synthesis, and a discussion of its mechanistic role in pioneering therapeutic strategies. The insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage advanced linker technologies to overcome complex pharmacological challenges.
Core Molecular Profile
The structural identity and physicochemical properties of a linker are paramount as they directly influence the solubility, permeability, and conformational dynamics of the final conjugate.
Molecular Formula and Weight
-
Chemical Name: 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol
-
Common Synonyms: Propargyl-PEG3-OH, Triethylene Glycol Monopropargyl Ether
-
CAS Number: 208827-90-1
-
Molecular Formula: C₉H₁₆O₄[1]
-
Molecular Weight: 188.22 g/mol [1]
Physicochemical Properties
The integration of a triethylene glycol spacer imparts favorable pharmacokinetic properties, which are summarized below.
| Property | Value | Significance in Application |
| Molecular Weight | 188.22 g/mol [1] | Low molecular weight contributes minimally to the overall size of the final bioconjugate, aiding cell permeability. |
| XLogP3-AA | -0.8 | The negative value indicates high hydrophilicity, which enhances the aqueous solubility of the linker and the resulting PROTAC or ADC, often a critical challenge. |
| Hydrogen Bond Donors | 1 | The terminal hydroxyl group can engage in hydrogen bonding, influencing solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | The ether oxygens and the hydroxyl group can accept hydrogen bonds, contributing to the molecule's hydrophilicity. |
| Rotatable Bond Count | 9 | High rotational freedom provides conformational flexibility, which is crucial for enabling the optimal orientation of the two ligands in a PROTAC to form a productive ternary complex. |
| Exact Mass | 188.10485899 Da[1] | Essential for high-resolution mass spectrometry analysis and characterization of conjugates. |
Synthesis Protocol: A Validated Approach via Williamson Ether Synthesis
The synthesis of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol is reliably achieved through the mono-propargylation of triethylene glycol. The Williamson ether synthesis is the cornerstone of this process, offering a robust and scalable method. This protocol is based on established methodologies for the selective alkylation of polyethylene glycol diols.[2]
The causality behind this choice of reaction is its high efficiency in forming ether linkages. The use of a strong base, such as sodium hydride (NaH), is critical for deprotonating one of the terminal hydroxyl groups of the symmetrical triethylene glycol, forming a potent nucleophile (alkoxide). This alkoxide then readily displaces the bromide from propargyl bromide in a classic Sₙ2 reaction. Conducting the reaction at 0°C initially allows for controlled deprotonation, while warming to room temperature provides the necessary energy to drive the substitution to completion. The use of a large excess of the glycol starting material statistically favors the formation of the desired mono-substituted product over the di-substituted byproduct.
Experimental Protocol
Materials:
-
Triethylene glycol (HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (HC≡C-CH₂-Br), 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve a significant excess of triethylene glycol (e.g., 5 equivalents) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents relative to propargyl bromide) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the alkoxide.
-
Propargylation: Slowly add propargyl bromide (1.0 equivalent) dropwise to the reaction mixture via a syringe while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0°C to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and wash with brine to remove residual water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate the pure this compound. The large excess of unreacted triethylene glycol will be removed during this step.
-
Characterization: Confirm the identity and purity of the final product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in PROTAC Drug Development
The primary and most impactful application of Propargyl-PEG3-OH is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).
Mechanism of Action
A PROTAC consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker that connects them. The linker's length and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.
The Propargyl-PEG3-OH linker serves as a versatile building block in this context. Its utility stems from the "click chemistry" reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its near-perfect efficiency, high specificity, and biocompatibility. The terminal alkyne of the propargyl group reacts exclusively with an azide-functionalized molecule to form a highly stable triazole ring.
Modular Synthesis Workflow
The beauty of using a "clickable" linker like Propargyl-PEG3-OH lies in the ability to adopt a convergent and modular synthetic strategy. This allows for the rapid generation of a library of PROTACs by combining different POI ligands and E3 ligase ligands.
The general workflow is as follows:
-
Ligand Functionalization: One of the ligands (either for the POI or the E3 ligase) is chemically modified to incorporate an azide group. The other ligand is modified to have a reactive handle (e.g., a carboxylic acid) that can form a stable bond with the hydroxyl group of the Propargyl-PEG3-OH linker (often after activation or conversion to a better leaving group).
-
Linker Attachment: The Propargyl-PEG3-OH linker is conjugated to the second ligand.
-
Click Reaction Assembly: The two functionalized fragments—the azide-modified ligand and the alkyne-bearing ligand-linker conjugate—are joined together using the CuAAC reaction. This final step is typically high-yielding and clean, simplifying the purification of the final PROTAC molecule.
Below is a diagram illustrating this modular assembly workflow.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for sophisticated drug design. Its well-defined structure, favorable physicochemical properties, and dual-ended reactivity provide an elegant solution to the complex challenge of linking distinct molecular entities. The reliability of the Williamson ether synthesis for its production and the efficiency of the click chemistry it enables for conjugation make it a cornerstone of modular drug development. As the fields of targeted protein degradation and bioconjugation continue to evolve, the demand for precisely engineered, versatile linkers like Propargyl-PEG3-OH will undoubtedly grow, solidifying its role as a critical component in the next generation of targeted therapeutics.
References
-
PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). (A) Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol.... Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 11506589, 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
MDPI. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
UCL Discovery. (n.d.). UNIVERSITY OF LONDON THESIS. Retrieved from [Link]
Sources
CAS number 7218-43-1 chemical information
An In-Depth Technical Guide to 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol (CAS 7218-43-1): A Versatile Heterobifunctional Linker in Modern Drug Discovery and Bioconjugation
Introduction
In the landscape of modern chemical biology and therapeutic development, the precise assembly of complex molecular architectures is paramount. Central to this endeavor are versatile chemical tools known as linkers. This guide provides a comprehensive technical overview of 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol, registered under CAS number 7218-43-1. Commonly referred to in scientific literature and commercial catalogs as Propargyl-PEG2-OH, this molecule has emerged as a cornerstone heterobifunctional linker.[1][2] Its structure, featuring a terminal alkyne and a primary alcohol, bridged by a hydrophilic diethylene glycol (PEG2) spacer, offers a dual-pronged reactivity that is highly sought after by researchers in drug discovery, proteomics, and materials science.[1][3]
The significance of this compound lies in its elegant utility. The propargyl group serves as a highly efficient handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the stable and specific conjugation of molecules.[2][4] Simultaneously, the terminal hydroxyl group provides a classic site for a wide array of chemical modifications. This dual functionality, combined with the beneficial properties of the PEG spacer—enhanced water solubility, biocompatibility, and optimal spatial orientation—makes CAS 7218-43-1 an indispensable building block, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[2][4][]
This document will delve into the physicochemical properties, core reactivity, key applications, experimental considerations, and safety protocols associated with 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol, providing a robust resource for scientists and drug development professionals.
Physicochemical Properties and Identification
The fundamental characteristics of a chemical reagent dictate its handling, reactivity, and suitability for various applications. 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol is a clear, colorless to pale yellow liquid under standard conditions.[4][] Its key identifiers and physicochemical properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Properties of CAS 7218-43-1
| Property | Value | Source(s) |
| CAS Number | 7218-43-1 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Common Synonyms | Propargyl-PEG2-OH, 2-(2-prop-2-ynoxyethoxy)ethanol, Diethylene Glycol Monopropargyl Ether, 3,6-Dioxa-8-nonyn-1-ol | [1][3][] |
| Physical Form | Liquid | [4] |
| Density | ~1.06 g/cm³ | [2][][6] |
| Boiling Point | 225.6°C at 760 mmHg; 81°C at 1 mmHg | [2][6] |
| Flash Point | 90.3°C | [2] |
| Refractive Index | ~1.453 - 1.461 | [2][6] |
| Solubility | Soluble in Acetone, Chloroform, Ethanol, Ethyl Acetate | [] |
| InChI Key | HUSDTFBXUYBZJD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C#CCOCCOCCO | [3][4] |
Core Reactivity and Mechanism of Action
The utility of Propargyl-PEG2-OH stems from its two distinct functional groups, which can be addressed orthogonally in synthetic schemes.
The Alkyne Terminus: A Gateway to Click Chemistry
The terminal propargyl group is the molecule's most powerful feature, making it a prime substrate for the Nobel prize-winning field of click chemistry. Specifically, it excels in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is prized by synthetic chemists for its:
-
High Efficiency: It proceeds with high yields under mild, often aqueous, conditions.[2]
-
Specificity: The alkyne and azide groups react exclusively with each other, leaving other functional groups in the molecules untouched.
-
Robustness: The resulting 1,2,3-triazole linkage is exceptionally stable, forming a permanent bridge between two molecular entities.[7]
This reaction allows a researcher to "click" Propargyl-PEG2-OH onto any molecule bearing an azide group, a functional group that is relatively easy to introduce into biomolecules or synthetic compounds.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
The Hydroxyl Terminus: A Handle for Derivatization
The primary alcohol (-OH) group at the other end of the molecule provides a versatile anchor for subsequent chemical modifications. As a nucleophile, it can readily participate in a variety of classical organic reactions, including:
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.
-
Activation: Conversion to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functionalities (e.g., amines, thiols, azides).
This allows for a modular approach to synthesis, where a complex molecule can first be attached via the hydroxyl group, leaving the alkyne available for a final "click" conjugation step, or vice versa.
Applications in Drug Development and Research
The unique architecture of CAS 7218-43-1 makes it a valuable tool across several high-impact research areas.
Pillar Application: PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.
Propargyl-PEG2-OH is an ideal linker component for PROTACs because:
-
Hydrophilicity: The PEG spacer improves the solubility and cell permeability of the final PROTAC molecule, which is often a significant challenge.[1][2]
-
Flexibility and Length: The diethylene glycol unit provides rotational freedom and optimal length to allow the two ends of the PROTAC to bind their respective protein partners simultaneously and effectively.
-
Synthetic Utility: It serves as a key intermediate in the modular synthesis of PROTACs.[] A prominent example is its use in the synthesis of Thalidomide-O-PEG2-propargyl, a common building block where thalidomide acts as the E3 ligase (cereblon) binder.[2][4]
Caption: Conceptual workflow for PROTAC synthesis using CAS 7218-43-1.
Bioconjugation and PEGylation
PEGylation, the process of attaching polyethylene glycol chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. While Propargyl-PEG2-OH provides only a short PEG spacer, it is instrumental in more complex bioconjugation schemes where precise spacing is required. It can be used to link fluorescent dyes, affinity tags, or other reporter molecules to proteins and nucleic acids for use in biological assays.[1]
Other Research Applications
The versatility of this linker extends to other areas, including:
-
Nanotechnology and Materials Science: Functionalizing surfaces of nanoparticles or polymers to attach biomolecules for sensing or targeted delivery applications.[1]
-
Enzyme Inhibition Studies: It has been used as a reactant in the preparation of divalent ligands designed to inhibit enzymes such as E. coli β-galactosidase.[7][8]
Exemplary Experimental Protocols
The following are generalized, illustrative protocols. Researchers must adapt them to their specific substrates and optimize conditions accordingly.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to Propargyl-PEG2-OH.
-
Reagent Preparation: Dissolve the azide-containing substrate (1.0 eq) and Propargyl-PEG2-OH (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This can be done by adding a solution of sodium ascorbate (0.3 eq) to a solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the solution containing the azide and alkyne.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). Reactions are often complete within 1-12 hours.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting triazole product by column chromatography.
Protocol 2: Derivatization of the Hydroxyl Group (Tosylation)
This protocol activates the hydroxyl group as a tosylate, making it an excellent leaving group for subsequent nucleophilic substitution.
-
Reaction Setup: Dissolve Propargyl-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add triethylamine (TEA, 2.5 eq) followed by 4-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0°C. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude tosylated product can be purified by silica gel chromatography.
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical reagent.
Table 2: Safety and Handling Information for CAS 7218-43-1
| Category | Recommendation | Source(s) |
| GHS Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation. | |
| Signal Word | Warning | |
| Engineering Controls | Use only in a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [9][10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, lab coat. | [9][11] |
| Handling | Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [9][11] |
| Storage | Store in a cool, dark place (recommended at -5°C or refrigerated). Keep container tightly closed under an inert atmosphere (e.g., nitrogen or argon). | [1][6][9] |
| First Aid (Skin Contact) | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [9][11] |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention if irritation persists. | [9][11] |
| Spill Cleanup | Absorb spill with an inert material (e.g., sand or vermiculite) and place in a closed container for disposal. | [9] |
Metabolic Considerations
While specific metabolic studies on 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol are not extensively published, its structure as an alcohol ethoxylate (AE) allows for informed predictions based on the known metabolism of this chemical class.[12] The metabolism of AEs is generally rapid and complete.[12] Key biotransformation pathways identified for similar structures in in-vitro studies using human and rat liver S9 fractions and hepatocytes include:
-
Phase I Metabolism: Primary hydroxylation of the alkyl chain, followed by dehydrogenation. O-dealkylation, which involves the shortening of the ethylene oxide (EO) head groups, is also a known pathway.[12]
-
Phase II Metabolism: The hydroxyl groups (either the original one or those formed during Phase I) can undergo glucuronidation, a common pathway to increase water solubility and facilitate excretion.[12]
-
Ether Bond Cleavage: Cleavage of the ether bond between the alkyl and EO groups has been observed as a minor metabolic route.[12]
For 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol, it is plausible that ω-oxidation of the propargyl group could occur, alongside the O-de-ethoxylation and subsequent oxidation and/or conjugation of the terminal alcohol. However, these are predicted pathways, and definitive metabolic profiles would require specific empirical investigation.
Conclusion
2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol (CAS 7218-43-1) is far more than a simple organic molecule; it is a powerful and enabling tool for chemical innovation. Its heterobifunctional nature, combining the precision of click chemistry with the versatility of alcohol derivatization, provides an elegant solution for the modular construction of complex molecules. Its role as a hydrophilic and flexible linker has cemented its importance in the rapidly advancing field of PROTAC-based therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties, reactivity, and applications is essential for leveraging its full potential in creating next-generation medicines, diagnostics, and advanced materials.
References
-
Autech Industry Co., Limited. 2-(2-Prop-2-ynoxyethoxy)ethanol: Properties and Applications of a Versatile PEG Linker. [Link]
-
Angene Chemical. Safety Data Sheet - 2-[2-(2-Propynyloxy)ethoxy]ethanol. [Link]
-
Capot Chemical. 7218-43-1 | 2-[2-(Prop-2-ynyloxy)ethoxy]ethan-1-ol. [Link]
-
iChemical. Ethanol, 2-[2-(2-propynyloxy)ethoxy]-, CAS No. 7218-43-1. [Link]
-
Starshine Chemical. Polyethylene Glycols (PEG) [Terminal Alkynes]. [Link]
- Google Patents. WO2022236058A1 - Cdk2 degraders and uses thereof.
-
PubMed Central. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. [Link]
-
Creative Biolabs. ADC Linker Products. [Link]
-
Iris Biotech. Biological Binding Assay Reagent. [Link]
Sources
- 1. Alkyne-PEG2-OH | CAS:7218-43-1 | Biopharma PEG [biochempeg.com]
- 2. innospk.com [innospk.com]
- 3. CAS 7218-43-1: 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. 7218-43-1 | CAS DataBase [m.chemicalbook.com]
- 7. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 8. Ethers | CymitQuimica [cymitquimica.com]
- 9. broadpharm.com [broadpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
introduction to click chemistry with propargyl-PEG alcohols
An In-Depth Technical Guide to Click Chemistry with Propargyl-PEG Alcohols
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of click chemistry, focusing on the practical application of propargyl-PEG alcohol linkers. We will move beyond foundational theory to deliver field-proven insights, ensuring that the principles and protocols described herein are robust, reproducible, and grounded in established science.
Part 1: The Core Principles: Understanding the "Click"
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and highly specific.[1][2] The central idea is to use reactions that are modular, wide in scope, high-yielding, and generate minimal byproducts.[3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the quintessential "click" reaction, celebrated for its reliability and biocompatibility.[1][4]
The power of the CuAAC reaction lies in its ability to form a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[5][6] This transformation is exceptionally efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[7] It proceeds reliably under mild conditions, often in aqueous environments, and is tolerant of a vast array of functional groups, making it ideal for complex biological applications.[7]
The Engine of the Reaction: The CuAAC Catalytic Cycle
The mechanism of CuAAC is a well-studied, multi-step process catalyzed by a Copper(I) ion.[][9] The generally accepted pathway involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[10] This coordination activates both the alkyne and the azide, facilitating the cycloaddition to form a six-membered copper-containing ring intermediate, which then rearranges and, upon protonation, releases the stable triazole product and regenerates the Cu(I) catalyst.[]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 2: The Key Reagents: Propargyl and PEG Moieties
The success of a bioconjugation strategy often hinges on the linker connecting the molecular components. Propargyl-PEG alcohols are heterobifunctional linkers that masterfully combine the reactivity of an alkyne with the beneficial physicochemical properties of polyethylene glycol (PEG).[11][12]
The Reactive Handle: The Propargyl Group
The propargyl group, with its terminal alkyne (-CH₂C≡CH), is the key reactive handle for the CuAAC reaction.[5] Its linear structure and relatively small size minimize steric hindrance. The terminal proton on the alkyne is weakly acidic, allowing for the ready formation of the copper acetylide intermediate that initiates the catalytic cycle.[10] This makes propargyl-functionalized molecules, like propargyl-PEG alcohols, ideal substrates for click chemistry.[4][13]
The Modulating Spacer: The Polyethylene Glycol (PEG) Chain
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units. Their inclusion in linker design is a strategic choice to enhance the properties of the final conjugate.
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules.[14][15]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life in therapeutic applications.[16][17]
-
Reduced Immunogenicity: The flexible PEG chain can "mask" immunogenic epitopes on a biomolecule, reducing the likelihood of an immune response.[16][15]
-
Biocompatibility: PEG is well-tolerated in biological systems and approved for numerous biomedical applications.[16]
Propargyl-PEG alcohols combine these features, offering a terminal alkyne for conjugation via click chemistry and a terminal alcohol group that can be used for further functionalization if needed.[13][18]
Part 3: Experimental Protocol for a Model CuAAC Reaction
This section provides a detailed, self-validating protocol for the conjugation of an azide-modified protein to a propargyl-PEG alcohol, followed by the attachment of a fluorescent dye.
Workflow Overview
Caption: A typical experimental workflow for bioconjugation using CuAAC.[12]
Materials and Reagent Preparation
| Reagent | Recommended Stock Conc. | Typical Final Conc. | Rationale & Notes |
| Azide-Modified Protein | 1-5 mg/mL in PBS (pH 7.4) | ~10-50 µM | Starting concentration depends on the specific protein. Ensure buffer is free of chelating agents like EDTA. |
| Propargyl-PEG-Alcohol | 10 mM in DMSO or H₂O | 200-500 µM | A 10- to 20-fold molar excess over the protein is a good starting point to drive the reaction to completion.[12] |
| Copper (II) Sulfate (CuSO₄) | 20 mM in H₂O | 50-250 µM | The Cu(II) is reduced in situ to the active Cu(I) catalyst.[12] Higher concentrations can lead to protein precipitation or damage.[19] |
| Sodium Ascorbate | 100 mM in H₂O (Prepare Fresh) | 250-1250 µM | Acts as the reducing agent. A 5-fold molar excess over CuSO₄ is typical.[12] Must be prepared fresh as it oxidizes in solution. |
| THPTA Ligand | 50 mM in H₂O | 250-1250 µM | Tris(hydroxypropyltriazolylmethyl)amine. A water-soluble ligand that stabilizes the Cu(I) ion, preventing oxidation and improving reaction efficiency.[20] A 5:1 ligand-to-copper ratio is common.[19] |
Step-by-Step Conjugation Protocol
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the Propargyl-PEG-alcohol stock solution to achieve the desired molar excess (e.g., 20x).
-
Add the THPTA ligand solution to a final concentration of 5x that of the planned copper concentration (e.g., 500 µM if using 100 µM CuSO₄). Gently mix.
-
Rationale: Assembling the protein, linker, and protective ligand before adding the catalyst ensures the components are well-mixed and the catalyst will be immediately stabilized upon formation.
-
-
Catalyst Preparation and Reaction Initiation:
-
Crucially, prepare this solution immediately before use. In a separate tube, mix the required volume of the 20 mM CuSO₄ stock and the 100 mM Sodium Ascorbate stock. The solution should be colorless or pale yellow.
-
Add the freshly prepared catalyst mixture to the protein-linker solution to initiate the reaction.[12]
-
Rationale: Sodium ascorbate rapidly reduces Cu(II) to the catalytically active Cu(I).[19] Preparing this mix fresh and adding it last ensures maximum catalytic activity.
-
-
Incubation:
-
Gently mix the final reaction solution by flicking the tube or using a slow rotator. Avoid vigorous vortexing, which can denature proteins.
-
Incubate the reaction at room temperature for 1-4 hours.[12] For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Rationale: The reaction is typically fast, but incubation time can be optimized. Monitoring progress is key.
-
-
Reaction Monitoring (Optional but Recommended):
-
The disappearance of the azide starting material can be monitored by FTIR spectroscopy (azide stretch at ~2100 cm⁻¹).[21]
-
For small molecule reactions, benchtop NMR can be used for real-time monitoring.[22]
-
Aliquots can be taken at different time points and analyzed by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.
-
-
Purification:
-
Once the reaction is complete, the conjugated protein must be purified from excess reagents (PEG-linker, copper, ascorbate, ligand).
-
Size-Exclusion Chromatography (SEC) or dialysis are effective methods for separating the larger protein conjugate from the smaller reaction components.
-
Rationale: Purification is essential for downstream applications to remove potentially cytotoxic or interfering reagents.
-
-
Analysis and Characterization:
-
SDS-PAGE: Compare the purified conjugate to the starting protein. A successful reaction will show a band at a higher molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise mass of the conjugate, confirming the addition of the Propargyl-PEG linker.
-
HPLC: Reversed-phase or ion-exchange HPLC can be used to assess the purity of the final conjugate.[23]
-
Part 4: Trustworthiness and Field-Proven Insights
-
Solvent Choice: While many protocols use aqueous buffers, solubility of the azide- or alkyne-modified molecule can be a limiting factor. Co-solvents like DMSO, DMF, or t-BuOH (up to 10-20%) can be included.[20][24] Water is often an excellent solvent that can accelerate the reaction. For fully organic systems, DMF, THF, and DCM are common choices.[24]
-
Catalyst Toxicity: In live-cell applications, copper toxicity is a major concern. Use the lowest effective concentration of copper and a stabilizing ligand. Alternatively, for in vivo work, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction, though it requires a more complex strained alkyne instead of a simple propargyl group.[25]
-
Troubleshooting:
-
Low Yield: The most common issue is catalyst oxidation. Always use freshly prepared sodium ascorbate solution. Ensure the THPTA ligand is present in sufficient excess. De-gas buffers if oxygen sensitivity is high.
-
Protein Precipitation: This is often caused by excessive copper concentration or the use of organic co-solvents. Reduce the copper concentration and optimize the co-solvent percentage.
-
Conclusion
Propargyl-PEG alcohols are powerful and versatile tools in the chemical biologist's and drug developer's arsenal. Their utility is rooted in the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[12] By combining the specific reactivity of the propargyl group with the beneficial physicochemical properties of the PEG spacer, these linkers enable the precise and reliable construction of complex bioconjugates, from antibody-drug conjugates to targeted imaging agents.[26] Understanding the causality behind the experimental choices—from catalyst stabilization to purification strategy—is paramount to leveraging this technology to its full potential.
References
- The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement - Benchchem. (n.d.).
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation. (n.d.). BOC Sciences.
- Click chemistry. (n.d.). Wikipedia.
- Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025-07-01). PurePEG.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024-09-24). AxisPharm.
- Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- A Comprehensive Guide to Click Chemistry Reaction. (n.d.).
- Overview of Click Chemistry. (n.d.). ChemPep.
- Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. (n.d.). KoreaScience.
- What is the click chemistry?. (2024-09-25). AxisPharm.
- The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation. (n.d.). Benchchem.
- Application Notes and Protocols for Propargyl-PEG10-alcohol in Live Cell Imaging. (n.d.). Benchchem.
- What is Click Chemistry? An Introduction. (n.d.). Sigma-Aldrich.
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.).
- Overview of PEG Linkers. (n.d.). ChemPep.
- Application Notes and Protocols for Propargyl-PEG7-alcohol in Click Chemistry. (n.d.). Benchchem.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC - PubMed Central.
- Propargyl-PEG3-alcohol | PROTAC Linker. (n.d.). MedChemExpress.
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). NIH.
- An In-depth Technical Guide to the Synthesis of Propargyl-PEG-acid Compounds. (n.d.). Benchchem.
- Core Principles of Propargyl Group Reactivity in Click Chemistry. (n.d.). Benchchem.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022-07-15). ACS Publications.
- Propargyl-PEG7-alcohol mechanism of action in click chemistry. (n.d.). Benchchem.
- Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (n.d.). MDPI.
- Propargyl-PEG2-alcohol (CAT#: ADC-L-196). (n.d.). Creative Biolabs.
- Propargyl-PEG-alcohol. (n.d.). AxisPharm.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience.
- Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cya. (2014-09-25). American Chemical Society.
- Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (n.d.). NIH.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). MDPI.
- Safety and Handling Measures for Propargyl Alcohol. (2025-01-29). Rawsource.
- Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022-12-21). ACS Omega.
- Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. (2023-04-03). RSC Publishing.
- Best solvent for azide alkyne cycloaddition?. (2018-05-12). ResearchGate.
- Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. (2025-08-06). ResearchGate.
- Click chemistry applications of propargyl-PEG linkers. (n.d.). Benchchem.
- The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (n.d.). NIH.
- Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. (2025-01-16). Rawsource.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC - NIH.
- Propargyl PEG, Click Chemistry Tool. (n.d.). BroadPharm.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC - PubMed Central.
- Monitoring the CuAAC reaction. (a) Time zero; it can be observed that.... (n.d.). ResearchGate.
- Propargyl-PEG10-alcohol: A Technical Guide to Storage and Handling. (n.d.). Benchchem.
- Process of purifying propargyl alcohol. (n.d.). Google Patents.
- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024-03-30).
Sources
- 1. chempep.com [chempep.com]
- 2. What is the click chemistry? | AxisPharm [axispharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Propargyl-PEG-alcohol | Alkyne-PEG-alcohol | AxisPharm [axispharm.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. chempep.com [chempep.com]
- 17. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 18. Propargyl-PEG2-alcohol - Creative Biolabs [creative-biolabs.com]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Propargyl-PEG Compounds: A Technical Guide to Safe Handling, Stability, and Application
Introduction: The Duality of Reactivity and Stability
Propargyl-functionalized polyethylene glycol (propargyl-PEG) compounds are a cornerstone of modern bioconjugation and drug development, prized for their role as versatile linkers. Their utility is rooted in a fundamental duality: the high reactivity of the terminal alkyne (propargyl group) and the biocompatibility and solubility-enhancing properties of the polyethylene glycol (PEG) backbone. This guide provides an in-depth exploration of the safety considerations, handling protocols, stability characteristics, and core applications of these powerful molecules, designed for researchers, scientists, and drug development professionals. Our focus extends beyond procedural steps to elucidate the underlying chemical principles, empowering users to handle these reagents with confidence and maximize their experimental success.
Hazard Assessment and Safety Protocols: A Proactive Approach
A thorough understanding of the potential hazards associated with propargyl-PEG compounds is paramount for ensuring a safe laboratory environment. While specific toxicological data for every conceivable propargyl-PEG derivative is not available, a conservative approach informed by the chemistry of the constituent functional groups is essential.
The Propargyl Group: The Primary Hazard Driver
The propargyl group (HC≡C−CH₂−) is the primary source of the chemical hazards associated with these linkers.[1] Propargyl alcohol, a related small molecule, is known to be toxic if inhaled, ingested, or absorbed through the skin, and can cause severe irritation.[2][3][4][5] While the long PEG chain in propargyl-PEG compounds is expected to reduce volatility and acute toxicity compared to propargyl alcohol, the inherent reactivity of the alkyne moiety necessitates careful handling.[6]
The Polyethylene Glycol (PEG) Backbone: Generally Low Toxicity
The PEG component is generally considered to be of low toxicity and is widely used in pharmaceutical and cosmetic applications.[7] However, it is important to be aware that PEGs can be hygroscopic and the polyether backbone is susceptible to oxidative degradation.[8]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when working with propargyl-PEG compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 standards to protect against chemical splashes. A face shield should be worn over safety goggles when handling larger quantities or if there is a significant splash risk.[9] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. For tasks with a higher risk of splash, consider double-gloving.[9] |
| Body Protection | Laboratory Coat/Gown | A flame-resistant lab coat or a disposable gown made of a non-absorbent material should be worn to protect skin and personal clothing from contamination.[9] |
Engineering Controls: All handling of propargyl-PEG compounds, especially volatile or powdered forms, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This minimizes the risk of inhalation exposure.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following are general guidelines; always consult the specific Safety Data Sheet (SDS) for the compound you are using.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Storage and Stability: Preserving Chemical Integrity
The stability of propargyl-PEG compounds is critical for their successful application. Improper storage can lead to degradation, resulting in reduced reactivity and the introduction of impurities.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for propargyl-PEG compounds in both neat (undissolved) form and as solutions.
| Form | Temperature | Atmosphere | Duration | Rationale |
| Neat Compound | -20°C | Inert (e.g., Argon, Nitrogen) | Long-term | Minimizes thermal degradation and oxidation of the PEG backbone. The inert atmosphere prevents reaction with atmospheric oxygen and moisture.[8] |
| Stock Solution | -80°C | Inert (e.g., Argon, Nitrogen) | Up to 6 months | Provides optimal stability for solutions in anhydrous, aprotic solvents like DMSO or DMF.[8] |
| Stock Solution | -20°C | Inert (e.g., Argon, Nitrogen) | Up to 1 month | Suitable for shorter-term storage of solutions.[8] |
Critical Handling Procedures for Maintaining Stability
-
Acclimatization: Before opening a container of a propargyl-PEG compound that has been stored at -20°C, it is essential to allow it to equilibrate to room temperature.[6] This prevents the condensation of atmospheric moisture into the container, which can hydrolyze sensitive functional groups and degrade the compound.
-
Inert Atmosphere: For applications that are sensitive to moisture or oxidation, it is highly recommended to handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use vials.[8]
-
Light Sensitivity: While specific data on photosensitivity is not always available, it is prudent to protect propargyl-PEG compounds from prolonged exposure to light by storing them in amber vials or in the dark.[8]
Understanding Degradation Pathways
Knowledge of the potential degradation pathways is key to preventing them.
Caption: Putative degradation pathways for propargyl-PEG compounds.
-
Oxidation of the PEG Backbone: The polyether backbone of PEG is susceptible to auto-oxidation, which can be initiated by light, heat, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.[8][10]
-
Reactivity of the Propargyl Group: The propargyl group can undergo various reactions, including exothermic reactions in the presence of certain metal catalysts and instability in the presence of strong bases.[6]
-
Hydrolysis of Functional Groups: Many propargyl-PEG linkers are heterobifunctional, containing other reactive groups like N-hydroxysuccinimide (NHS) esters. These groups are often sensitive to moisture and can hydrolyze, rendering them unreactive for their intended conjugation.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The premier application of propargyl-PEG compounds is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[11][12] This reaction forms a stable triazole linkage between the propargyl group and an azide-functionalized molecule with high efficiency and specificity.[13][14]
The Mechanism of CuAAC
The CuAAC reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[13][15] A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[16][17]
Caption: Simplified mechanism of the CuAAC reaction.
A Self-Validating Experimental Protocol for Bioconjugation
The following protocol for a typical bioconjugation reaction is designed as a self-validating system, with checkpoints and troubleshooting advice to ensure a successful outcome.
Objective: To conjugate an azide-functionalized payload to a protein modified with a propargyl-PEG-NHS ester.
Workflow Overview:
Caption: General experimental workflow for a two-step bioconjugation.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG-NHS ester
-
Anhydrous DMSO
-
Azide-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Purification system (e.g., size-exclusion chromatography columns)
-
Analytical instruments (e.g., mass spectrometer, HPLC)
Procedure:
Part A: Protein Propargylation
-
Prepare Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of Propargyl-PEG-NHS ester in anhydrous DMSO.
-
Causality: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. Using anhydrous DMSO and preparing the solution fresh minimizes this side reaction.
-
-
Conjugation Reaction: Add a 5-10 fold molar excess of the Propargyl-PEG-NHS ester stock solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
Self-Validation: The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to observe the increase in protein mass corresponding to the addition of the propargyl-PEG linker.
-
-
Purification: Remove the excess, unreacted linker using size-exclusion chromatography (SEC) or dialysis, exchanging the buffer to one suitable for the subsequent click reaction (e.g., PBS, pH 7.0).
-
Causality: It is crucial to remove the unreacted NHS ester as it can interfere with downstream steps.
-
Part B: CuAAC "Click" Reaction
-
Prepare Reagents:
-
Prepare a stock solution of the azide-payload in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Causality: Sodium ascorbate is a reducing agent and is susceptible to oxidation by atmospheric oxygen. A fresh solution ensures its potency in reducing Cu(II) to the active Cu(I) catalyst.[16]
-
-
Reaction Setup:
-
To the purified propargyl-modified protein solution, add the azide-payload (typically 1.5-2 equivalents per alkyne).
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A typical final concentration in the reaction mixture is 0.1-1 mM CuSO₄ and a 5-fold excess of THPTA.[16][18]
-
Add the catalyst premix to the protein/azide mixture.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[18]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using SEC, dialysis, or another suitable chromatography method to remove the copper catalyst, excess payload, and other small molecule reagents.[19]
Troubleshooting Common CuAAC Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidized Cu(I)) | Prepare sodium ascorbate solution fresh. Ensure all solutions are properly degassed if working with highly sensitive biomolecules.[18] |
| Inaccessible alkyne or azide groups | Consider using a longer PEG linker to reduce steric hindrance. For proteins, partial denaturation might be necessary. | |
| Protein Precipitation | High concentration of copper catalyst | Use a stabilizing ligand like THPTA. Optimize the copper concentration to the lowest effective level.[20] |
| Side Reactions | Oxidative damage to the biomolecule | Ensure a sufficient excess of the copper-chelating ligand is used. Minimize reaction time.[18] |
Disposal of Propargyl-PEG Compounds and Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all waste containing propargyl-PEG compounds. This includes unused product, reaction residues, contaminated vials, pipette tips, and cleaning materials.[19]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name of the propargyl-PEG compound(s). Include the approximate concentrations and any other components in the waste mixture.[19]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition and incompatible materials.[19]
-
Empty Containers: Triple-rinse empty containers that held propargyl-PEG compounds with a suitable solvent (e.g., methanol or acetone). Collect the rinsate as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's Environmental Health and Safety (EHS) guidelines.[19]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[19]
Conclusion: Empowering Innovation Through Safe and Effective Practices
Propargyl-PEG compounds are indispensable tools in the modern molecular sciences, enabling the construction of sophisticated bioconjugates and targeted therapeutics. Their effective and safe use hinges on a thorough understanding of their chemical properties, from the reactivity of the propargyl group to the stability of the PEG backbone. By adhering to the principles of proactive hazard assessment, meticulous handling and storage, and well-designed, self-validating experimental protocols, researchers can harness the full potential of these versatile linkers while maintaining the highest standards of laboratory safety and scientific integrity.
References
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-CH2-methyl ester.
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG10-acid.
- BenchChem. (2025). Propargyl-PEG10-alcohol: A Technical Guide to Storage and Handling.
- BenchChem. (2025). Navigating the Disposal of Propargyl-PEG6-Boc: A Guide for Laboratory Professionals.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- BenchChem. (2025). Navigating the Handling of Bis-propargyl-PEG1: A Technical Guide to Stability and Storage.
- BenchChem. (2025). Personal protective equipment for handling Propargyl-PEG4-methylamine.
- BenchChem. (2025). Personal protective equipment for handling Mal-PEG4-bis-PEG4-propargyl.
-
The Toxicology of the Polyethylene Glycols. (2025). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2012). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Retrieved from [Link]
-
ACS Publications. (2009). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]
- BenchChem. (2025). Click chemistry applications of propargyl-PEG linkers.
-
National Institutes of Health. (2018). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. Retrieved from [Link]
-
National Institutes of Health. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
- National Center for Biotechnology Information. (2009). Propargyl Alcohol: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8.
-
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]
-
Wikipedia. (2025). Propargyl group. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring the CuAAC reaction. Retrieved from [Link]
-
Glen Research. (n.d.). Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. Retrieved from [Link]
-
MDPI. (2021). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]
Sources
- 1. Propargyl group - Wikipedia [en.wikipedia.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rawsource.com [rawsource.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Effect of polyethylene glycol surface charge functionalization of SWCNT on the in vitro and in vivo nanotoxicity and biodistribution monitored noninvasively using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring protein-polymer conjugation by a fluorogenic Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Authored by: A Senior Application Scientist
Introduction: Understanding the Molecule in Context
This compound, a bifunctional molecule featuring a terminal alkyne and a primary alcohol linked by a triethylene glycol spacer, is a valuable building block in contemporary chemical and biological research. Its utility in bioconjugation via "click" chemistry, as a linker in drug delivery systems, and in materials science is well-established. However, the very features that make this molecule versatile—the reactive propargyl group and the polyether chain—also render it susceptible to specific degradation pathways. This guide provides a comprehensive analysis of the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in critical applications.
Chemical Stability: A Multifaceted Perspective
The stability of this compound is not governed by a single factor but is rather a composite of the reactivities of its constituent functional groups: the ether linkages, the terminal alkyne, and the polyethylene glycol (PEG) backbone.
The Predominant Threat: Peroxide Formation in the Ether Backbone
The presence of multiple ether linkages is the most significant contributor to the potential instability of this compound. Ethers are well-known to form explosive peroxides through a free-radical-mediated autoxidation process upon exposure to atmospheric oxygen.[1][2] This process is often initiated or accelerated by light and heat.[3]
The mechanism of peroxide formation involves the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, leading to the formation of a radical. This radical then reacts with molecular oxygen to form a hydroperoxide.[1] Over time, these hydroperoxides can accumulate to dangerous levels and may explode when subjected to heat, friction, or mechanical shock.[4] Given that this compound contains several ether moieties, it is classified as a peroxide-forming chemical.[3][4] The propargyl group also contributes to this classification.[3]
Reactivity of the Terminal Alkyne
The terminal alkyne, or prop-2-ynyl group, is a key functional handle for "click" chemistry and other synthetic transformations. While relatively stable, it is not inert.
-
Oxidative Cleavage: Strong oxidizing agents such as ozone or potassium permanganate can cleave the alkyne, leading to the formation of carboxylic acids and carbon dioxide.[5][6] This is a critical consideration in experimental designs where oxidative conditions are employed.
-
Reaction with Oxygen: The presence of oxygen can also influence the reactivity of terminal alkynes, potentially leading to C-H activation and other unintended side reactions, especially in the presence of metal catalysts.[7][8][9]
Degradation of the Polyethylene Glycol (PEG) Chain
The triethylene glycol spacer is generally considered biocompatible and stable. However, it is not immune to degradation.
-
Oxidative Degradation: Similar to the ether linkages, the PEG backbone can undergo oxidative degradation. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes (such as formaldehyde) and carboxylic acids (such as formic acid).[10]
-
Biodegradation: Under oxic conditions, the PEG chain can be susceptible to biodegradation, which typically results in the formation of mono- and di-carboxylated products.[11][12] While this is more relevant in biological or environmental contexts, it underscores the importance of aseptic handling if the compound is to be used in sterile applications.
Stability under Acidic and Basic Conditions
Ethers are generally stable under neutral and basic conditions but can be cleaved by strong acids.[13] The propargyloxy group's stability is comparable to that of other primary alkyl ethers.[13] While significant degradation is not expected under typical buffered conditions used in many biological applications, prolonged exposure to strong acids should be avoided.
Conversely, the propargyl ether can be intentionally cleaved under specific conditions, such as isomerization with a strong base followed by oxidative cleavage, a method sometimes used for deprotection in organic synthesis.[14][15]
Recommended Storage Conditions
To mitigate the degradation pathways discussed above, stringent storage conditions are imperative. The following table summarizes the recommended storage protocols for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[16][17] | Reduces the rate of autoxidation and potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[3] | Minimizes exposure to oxygen, thereby preventing peroxide formation. |
| Light | Amber vial or opaque container[18] | Protects the compound from light, which can catalyze peroxide formation. |
| Container | Tightly sealed glass container | Prevents exposure to atmospheric oxygen and moisture. |
| Quantity | Small, single-use aliquots | Avoids repeated opening and closing of the main container, which introduces oxygen and moisture. |
Experimental Protocol: Handling and Storage Workflow
Adherence to a strict handling and storage protocol is crucial for maintaining the integrity of this compound.
Materials:
-
This compound
-
Inert gas (Argon or Nitrogen) cylinder with a regulator
-
Schlenk line or glove box (optional but recommended)
-
Dry, clean amber glass vials with PTFE-lined caps
-
Syringes and needles (for inert gas purging and liquid transfer)
-
Peroxide test strips
Protocol Steps:
-
Receipt and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of crystallization or discoloration.
-
Note the date of receipt on the container.
-
-
Aliquoting under Inert Atmosphere:
-
If the compound is in a large container, it is highly recommended to aliquot it into smaller, single-use vials.
-
Rationale: This minimizes the exposure of the bulk material to air and moisture during repeated use.
-
Perform this procedure under a gentle stream of inert gas (argon or nitrogen). A Schlenk line or glove box provides the ideal environment.
-
Carefully flush the new amber vials with the inert gas before transferring the liquid.
-
Use a clean, dry syringe to transfer the desired volume of the compound to each vial.
-
After filling, flush the headspace of each vial with the inert gas before tightly sealing the cap.
-
-
Storage:
-
Store the sealed vials at 2–8 °C in a dark location.
-
Rationale: Low temperature and absence of light significantly slow down the rate of peroxide formation.[3]
-
Ensure the vials are clearly labeled with the compound name, date of aliquoting, and a "use by" date (typically within 6 months of opening the original container).[3]
-
-
Periodic Testing for Peroxides:
-
For long-term storage, it is prudent to periodically test for the presence of peroxides, especially if the compound has been stored for more than a few months after opening.
-
Rationale: This is a critical safety measure to prevent the accumulation of explosive peroxides.[18]
-
Use commercially available peroxide test strips according to the manufacturer's instructions.
-
If the peroxide level is found to be above the recommended limit (typically >10 ppm), the compound should be disposed of according to institutional safety guidelines.
-
Workflow Diagram
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: A logical workflow for the handling, aliquoting, and storage of this compound.
Conclusion
While this compound is a powerful tool for researchers, its chemical nature demands careful attention to its stability and storage. The primary degradation pathway of concern is the formation of peroxides due to the presence of multiple ether linkages. Additionally, the reactivity of the terminal alkyne and the potential for PEG chain degradation should not be overlooked. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures, under an inert atmosphere, and protected from light—researchers can ensure the long-term integrity of this valuable compound, leading to more reliable and reproducible experimental outcomes.
References
-
Peroxide Formation - Department of Chemistry and Biochemistry - The Ohio State University. (URL: [Link])
-
Autoxidation of Ethers to Peroxides and Hydroperoxides - JoVE. (URL: [Link])
-
Peroxide forming chemicals - Department of Biology, University of York. (URL: [Link])
-
Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation | Journal of the American Chemical Society. (URL: [Link])
-
EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (URL: [Link])
-
Peroxide Forming Chemicals | Environmental Health & Safety (EHS). (URL: [Link])
-
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol - PubChem. (URL: [Link])
-
Propargyl ether | C6H6O | CID 23349 - PubChem - NIH. (URL: [Link])
-
Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - PubMed. (URL: [Link])
-
Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C-C Coupling to C-H Activation - PubMed. (URL: [Link])
-
Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation | Request PDF - ResearchGate. (URL: [Link])
-
Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced. (URL: [Link])
-
Biodegradation of Polyethylene Glycol-Based Polyether Urethanes | Request PDF. (URL: [Link])
-
2-(2-(Propyn-2-yloxy)ethoxy)ethanol - PubChem. (URL: [Link])
-
Polyethylene glycol (PEG) degradation profile. Concentration of main... - ResearchGate. (URL: [Link])
-
A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies - PubMed. (URL: [Link])
-
9.6: Oxidative Cleavage of Alkynes - Chemistry LibreTexts. (URL: [Link])
-
Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry. (URL: [Link])
-
Ethanol,2-[2-(2-propynyloxy)ethoxy]- - ChemBK. (URL: [Link])
-
2-O-Propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for β-Mannosyl Donors - American Chemical Society. (URL: [Link])
Sources
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C-C Coupling to C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
- 17. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 18. ehs.washington.edu [ehs.washington.edu]
Methodological & Application
Application Note & Experimental Protocol: Leveraging 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol for Advanced Bioconjugation via Click Chemistry
Authored by: A Senior Application Scientist
Introduction
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a concept that describes reactions that are high-yielding, stereospecific, and create minimal byproducts. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone technique, enabling the precise and efficient covalent ligation of molecular entities in complex biological environments.[][2] This protocol details the use of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol , a versatile hydrophilic linker arm containing a terminal alkyne, for CuAAC reactions.
This molecule, sometimes referred to as a PEG3-alkyne, incorporates a triethylene glycol spacer which imparts significant hydrophilicity to the resulting conjugates.[3] This property is highly advantageous in biological applications, as it can improve solubility, reduce non-specific binding, and minimize aggregation of labeled biomolecules such as proteins, nucleic acids, and small molecule probes. The terminal alkyne group serves as a reactive handle for covalent modification of azide-functionalized targets. This document provides a detailed experimental protocol for a typical CuAAC reaction using this reagent, discusses critical parameters, and offers insights into the underlying chemical principles.
Reaction Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring. While this reaction occurs thermally, it requires elevated temperatures and often results in a mixture of regioisomers.[4] The copper(I)-catalyzed version, however, proceeds rapidly at room temperature and is highly specific, yielding only the 1,4-disubstituted product.[4][5] The copper(I) species, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is the active catalyst.[6][7][8] The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions, making it an ideal covalent bond for bioconjugation.[9]
Figure 1: Simplified workflow of the CuAAC reaction, highlighting the key components.
Materials and Reagents
Reagent Table
| Reagent | Acronym/Formula | Supplier (Example) | Purity | Notes |
| This compound | C₉H₁₆O₄ | Sigma-Aldrich | >95% | Store under inert gas at 2-8°C, protected from light.[10] |
| Azide-functionalized Molecule | R-N₃ | User-defined | >95% | Ensure purity and accurate concentration determination. |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | Fisher Scientific | ACS Grade | Prepare a fresh stock solution (e.g., 20-100 mM in water).[11][12] |
| Sodium Ascorbate | C₆H₇NaO₆ | Acros Organics | >98% | Prepare a fresh stock solution (e.g., 100-300 mM in water) immediately before use to prevent oxidation.[11][12][13] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Click Chemistry Tools | >98% | A water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction kinetics.[14][15][16] |
| Phosphate-Buffered Saline (1X) | PBS | Gibco | Molecular Biology Grade | pH 7.4. Ensure it is free of chelating agents like EDTA. |
| Degassed Deionized Water | H₂O | In-house | 18.2 MΩ·cm | Degas by sparging with argon or nitrogen for at least 30 minutes to minimize Cu(I) oxidation.[17][18] |
| Solvents for Purification (e.g., Acetonitrile, Methanol) | ACN, MeOH | HPLC Grade | - | As required for the chosen purification method (e.g., HPLC, SPE). |
Experimental Protocol: General Procedure for Bioconjugation
This protocol provides a general workflow for the conjugation of an azide-modified biomolecule with this compound. The reaction scale and purification method should be optimized based on the specific application.
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in degassed DMSO or an appropriate aqueous buffer.
-
Azide-Molecule: Prepare a 1-5 mM stock solution in a compatible buffer (e.g., 1X PBS). The concentration will depend on the specific biomolecule.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in degassed deionized water.[11][12]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in degassed deionized water.[11][12] This solution must be prepared fresh immediately before each experiment.
-
THPTA Ligand: Prepare a 100 mM stock solution in degassed deionized water.[11][12]
Reaction Assembly
The order of addition is critical to prevent the precipitation of copper salts and to ensure the efficient generation of the active Cu(I) catalyst.[17][18]
Figure 2: Recommended step-by-step reaction assembly workflow.
-
In a microcentrifuge tube, combine the following in order:
-
Add the THPTA ligand solution.
-
Add the Copper(II) Sulfate solution.
-
Gently vortex the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Gently vortex the final reaction mixture.
Reaction Incubation
-
Incubate the reaction at room temperature (20-25°C) for 30-60 minutes.[11][12] The optimal reaction time may vary depending on the reactivity of the substrates and should be determined empirically.
-
For sensitive biomolecules, the reaction can be performed at 4°C, but this will likely require a longer incubation time.
Purification of the Conjugate
The choice of purification method will depend on the properties of the resulting conjugate.
-
For Proteins/Oligonucleotides: Size exclusion chromatography (e.g., PD-10 desalting columns) or molecular weight cut-off (MWCO) centrifugation are effective for removing excess small molecule reagents and catalysts.[19][20]
-
For Small Molecules/Peptides: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically the method of choice for achieving high purity.[13][21]
-
Precipitation: For DNA and oligonucleotides, precipitation with ethanol or acetone can be an effective purification step.[13][21][22]
Characterization
The successful formation of the conjugate should be confirmed by analytical techniques such as:
-
Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the expected molecular weight of the product.
-
HPLC: To assess the purity of the conjugate.
-
NMR Spectroscopy: For detailed structural elucidation of small molecule conjugates.
-
Gel Electrophoresis (for Oligonucleotides/Proteins): A gel shift assay can demonstrate successful conjugation.[19][20]
Trustworthiness and Self-Validation
A successful and reliable protocol requires self-validation at each stage.
-
Reagent Quality: Always use high-purity reagents and freshly prepared solutions, especially for the sodium ascorbate. The use of degassed buffers is crucial to minimize the oxidation of Cu(I) to the inactive Cu(II) state.[17][18]
-
Reaction Monitoring: For optimization, it is advisable to monitor the reaction progress over time. This can be achieved by taking aliquots at different time points and analyzing them by LC-MS or HPLC to track the consumption of starting materials and the formation of the product.
-
Negative Controls: A control reaction omitting the copper catalyst should be performed to ensure that the observed conjugation is indeed a result of the CuAAC reaction and not due to non-specific interactions or an uncatalyzed background reaction.
Expert Insights and Troubleshooting
-
Low Yield:
-
Catalyst Inactivation: The Cu(I) catalyst can be oxidized by dissolved oxygen. Ensure all buffers are thoroughly degassed. The THPTA ligand is specifically used to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[14][16][23]
-
Suboptimal pH: The ideal pH for CuAAC is typically between 4 and 12.[4] Significant deviations can affect reaction efficiency.
-
Copper Sequestration: Some biological substrates may chelate the copper catalyst, rendering it inactive. In such cases, a modest increase in the copper and ligand concentration may be necessary.[6]
-
-
Biomolecule Degradation:
-
Copper Toxicity: While THPTA helps to chelate the copper ion, some proteins can still be sensitive to its presence.[6][15] Minimize the copper concentration to the lowest effective level.
-
Oxidative Damage: The combination of copper and ascorbate can produce reactive oxygen species. THPTA helps to mitigate this by acting as a sacrificial reductant.[6][7]
-
-
Precipitation:
-
If the product precipitates out of solution during the reaction, this can sometimes be an indication of successful conjugation, especially with large molecules.[24] The precipitate should be isolated and analyzed.
-
Conclusion
The use of this compound in copper-catalyzed click chemistry provides a robust and efficient method for the aqueous modification of azide-functionalized molecules. The inherent hydrophilicity of the triethylene glycol spacer makes it an excellent choice for applications in biological systems, enhancing the solubility and biocompatibility of the resulting conjugates. By following the detailed protocol and considering the critical parameters outlined in this guide, researchers, scientists, and drug development professionals can confidently apply this versatile reagent to achieve their bioconjugation goals.
Sources
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. THPTA, 760952-88-3 | BroadPharm [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 23. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Use of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation and drug development by offering a highly efficient, specific, and biocompatible method for linking molecules.[1] This guide provides a comprehensive overview and detailed protocols for the application of a specific hydrophilic polyethylene glycol (PEG) linker, 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol , in CuAAC reactions. The incorporation of this terminal alkyne-functionalized short PEG chain imparts favorable pharmacokinetic properties to the resulting bioconjugates, such as enhanced solubility and reduced immunogenicity.[2] This document is intended to serve as a practical resource for researchers and professionals, offering insights into the reaction mechanism, a detailed experimental protocol, and guidance on the characterization and purification of the resulting conjugates.
Introduction: The Significance of PEGylated Linkers in Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to improve the therapeutic properties of biomolecules.[3] The hydrophilic and flexible nature of the PEG polymer chain can increase the hydrodynamic radius of a conjugated protein or peptide, thereby reducing its renal clearance and extending its circulating half-life. Furthermore, the PEG moiety can shield the biomolecule from proteolytic degradation and recognition by the immune system, leading to enhanced stability and reduced immunogenicity.[3]
The molecule this compound is a discrete PEG (dPEG®) linker featuring a terminal alkyne group, making it an ideal reagent for CuAAC reactions. Its defined molecular weight and structure, in contrast to traditional polydisperse PEG polymers, ensure the homogeneity of the final conjugate, a critical aspect for therapeutic applications. This application note will delve into the practical aspects of utilizing this versatile linker in the CuAAC reaction.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][4] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the reaction rate compared to the uncatalyzed thermal reaction.[4]
The catalytic cycle can be summarized as follows:
-
Formation of the Copper(I)-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne of this compound to form a copper(I)-acetylide intermediate.
-
Coordination of the Azide: The azide-functionalized molecule then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Experimental Protocol: A Representative Procedure for Protein Conjugation
This protocol provides a general method for the conjugation of an azide-modified protein with this compound. It is important to note that optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials and Reagents
-
Azide-modified protein
-
This compound (CAS: 208827-90-1)[5]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Argon or nitrogen gas
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solution Preparation
-
Azide-modified Protein: Prepare a solution of the azide-modified protein in PBS at a desired concentration (e.g., 1-10 mg/mL).
-
This compound: Prepare a 10 mM stock solution in deionized water or an appropriate buffer.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use, as ascorbate is susceptible to oxidation.[6]
Conjugation Reaction
The following is a representative protocol for a 500 µL reaction volume. The final concentrations of the key reagents are provided in the table below.
| Reagent | Stock Concentration | Volume to Add (µL) | Final Concentration |
| Azide-modified Protein (in PBS) | 1-10 mg/mL | Variable | 1-5 mg/mL |
| PBS, pH 7.4 | - | To 432.5 µL | - |
| This compound | 10 mM | 10 | 200 µM |
| CuSO₄ | 20 mM | 2.5 | 100 µM |
| THPTA | 100 mM | 5 | 1 mM |
| Sodium Ascorbate | 100 mM | 25 | 5 mM |
| Total Volume | - | 500 | - |
Table 1: Recommended reagent concentrations for a representative CuAAC bioconjugation reaction.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution and PBS to a volume of 432.5 µL.
-
Add 10 µL of the 10 mM this compound stock solution.
-
In a separate tube, premix 2.5 µL of the 20 mM CuSO₄ stock solution with 5 µL of the 100 mM THPTA stock solution. Let this mixture stand for 1-2 minutes to allow for complex formation.
-
Add the premixed CuSO₄/THPTA solution to the protein-alkyne mixture.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[4]
-
Gently mix the reaction by inverting the tube several times. To minimize oxidation of the Cu(I) catalyst, it is recommended to flush the headspace of the tube with an inert gas (argon or nitrogen) and cap it tightly.[7]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
Figure 2: A typical experimental workflow for protein conjugation using CuAAC.
Purification of the PEGylated Protein
Following the conjugation reaction, it is crucial to remove excess reagents, including the copper catalyst, ligand, unreacted PEG-alkyne, and reducing agent. Several methods can be employed for purification:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller unreacted components.[7]
-
Dialysis: Dialysis against a suitable buffer (e.g., PBS) can be used to remove small molecules. Ensure a sufficient number of buffer changes to achieve high purity.
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be used for purification. The column should be washed extensively to remove non-specifically bound reagents.
Characterization of the Conjugate
The successful conjugation and purity of the final product should be confirmed using appropriate analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein band upon conjugation with the PEG linker can be observed.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to confirm the mass of the conjugate and determine the degree of PEGylation.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Oxidation of the Cu(I) catalyst | Degas all solutions thoroughly with an inert gas. Prepare the sodium ascorbate solution fresh immediately before use.[7] |
| Inactive reagents | Confirm the integrity and concentration of the azide and alkyne starting materials. | |
| Incompatible buffer components | Avoid buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols. Tris buffers may also inhibit the reaction.[1] | |
| Protein precipitation | High copper concentration | Optimize the copper concentration; typically, 50-250 µM is sufficient.[7] |
| Protein aggregation | The PEGylated product may be prone to aggregation. Consider optimizing the protein concentration or adding stabilizing excipients. | |
| Difficulty in purification | Co-elution of unreacted PEG linker | Optimize the chromatography conditions (e.g., column type, gradient) for better separation.[2] |
| Residual copper in the final product | Use a copper-chelating resin or perform extensive dialysis against a buffer containing a chelating agent like EDTA. |
Conclusion
The use of this compound in copper-catalyzed azide-alkyne cycloaddition provides a robust and efficient method for the preparation of well-defined, hydrophilic bioconjugates. The protocols and guidelines presented in this application note are intended to serve as a starting point for researchers to successfully implement this powerful technology in their drug development and research endeavors. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving reproducible and reliable results.
References
- BenchChem. (2025). Technical Support Center: Optimizing CuAAC Reactions with Mal-PEG4-bis-PEG4-propargyl.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- BenchChem. (2025). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
- Lutz, J.-F., & Zarafshani, Z. (2008). Efficient Construction of Poly(oligo(ethylene glycol) methyl ether methacrylate)s via Copper-Catalyzed Azide–Alkyne “Click” Chemistry. Macromolecules, 41(13), 4568–4573.
- Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451–1458.
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
-
PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. Retrieved from [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Synthesis of PROTACs Utilizing a Terminal Alkyne PEG Linker
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[4][5][6] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8][9] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[8][10][11]
The strategic design of the linker, including its length, composition, and rigidity, is paramount for optimizing a PROTAC's biological activity.[1][10] Among the various linker classes, polyethylene glycol (PEG) linkers have gained prominence due to their inherent hydrophilicity, which can significantly enhance the solubility and bioavailability of the resulting PROTAC molecule.[4][8][10][12] This application note provides a detailed guide to the synthesis of PROTACs using the specific PEG-based linker, 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol. This linker features a terminal alkyne group, making it exceptionally well-suited for conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][]
Featured Linker: this compound
The selection of this compound as a linker offers several distinct advantages in PROTAC synthesis:
-
Enhanced Solubility and Biocompatibility: The repeating ethylene glycol units impart significant hydrophilicity, which can improve the aqueous solubility of the final PROTAC, a common challenge in PROTAC development.[4][10][12] PEG linkers are also known for their excellent biocompatibility.[12]
-
Optimal Flexibility and Ternary Complex Formation: The flexible nature of the PEG chain can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase by allowing the two ligands to adopt optimal orientations.[1][12]
-
Amenable to "Click Chemistry": The terminal alkyne group is specifically designed for highly efficient and chemoselective conjugation to azide-functionalized molecules via the CuAAC reaction.[13][] This reaction is robust, high-yielding, and proceeds under mild conditions, making it ideal for the synthesis of complex biomolecules like PROTACs.[][15]
Chemical and Physical Properties of the Linker
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₃ | [13][16] |
| Molecular Weight | 144.17 g/mol | [13][16] |
| Boiling Point | 225.6°C at 760 mmHg | [13] |
| Density | 1.044 g/cm³ | [13] |
| Flash Point | 90.3°C | [13] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in water and most organic solvents | [17] |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker typically follows a convergent synthetic route. This involves the separate synthesis of an azide-functionalized E3 ligase ligand and an azide-functionalized target protein binder, which are then conjugated to the alkyne-containing linker. A more common and often simpler approach is to first conjugate the linker to one of the ligands, followed by the final "click" reaction with the second ligand. The following protocols will detail the latter approach.
Sources
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. chempep.com [chempep.com]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | C7H12O3 | CID 81639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Note: A Researcher's Guide to Surface Functionalization using 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol for Advanced Bio-interfacing
Introduction: The Critical Role of Surface Engineering
In the fields of biomedical engineering, diagnostics, and drug development, the ability to precisely control the interactions between a synthetic material and a biological environment is paramount. Unwanted protein adsorption and cellular adhesion can compromise the performance of biosensors, medical implants, and cell culture platforms. Surface functionalization provides a powerful tool to tailor these interfacial properties.
This guide focuses on a versatile and highly effective molecule for surface engineering: 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol , which we will refer to as Alkyne-PEG3-OH . This molecule possesses two key features that make it ideal for creating advanced, bio-interactive surfaces:
-
A short, hydrophilic polyethylene glycol (PEG) chain that imparts a "stealth" property, significantly reducing non-specific protein and cell binding.[1][2][3]
-
A terminal alkyne group, which serves as a reactive handle for the covalent attachment of biomolecules through highly efficient and specific "click chemistry" reactions.[][5]
The combination of bio-inertness and specific reactivity makes Alkyne-PEG3-OH an invaluable tool for researchers aiming to create surfaces that can selectively capture target molecules, promote specific cellular responses, or serve as stable platforms for diagnostic assays.[6][7] This application note provides the scientific rationale and detailed, field-proven protocols for the functionalization of common laboratory surfaces with Alkyne-PEG3-OH and subsequent bio-conjugation.
Mechanism of Action: The Power of Bio-orthogonal "Click" Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for modifying complex biological molecules and surfaces.[5][8] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[9][10]
By first coating a surface with Alkyne-PEG3-OH, researchers create a platform that is primed for the specific attachment of any molecule—be it a peptide, protein, antibody, or oligonucleotide—that has been modified to contain an azide group. This bio-orthogonal approach ensures that the biomolecule is attached in a controlled and specific manner, preserving its biological activity.[8]
Figure 1: General workflow for creating a bio-functionalized surface.
Core Protocols: Functionalizing Surfaces with Alkyne-PEG3-OH
The method for attaching Alkyne-PEG3-OH depends on the chemical nature of the substrate. Below are detailed protocols for two of the most common research surfaces: glass (oxide surfaces) and gold.
Protocol 1: Functionalization of Glass/Silicon Oxide Surfaces via Silanization
This protocol utilizes silane chemistry to form a stable, covalent bond between the surface hydroxyl groups on glass or silicon and a custom alkyne-terminated silane linker.
Principle:
-
Activation: The glass surface is first rigorously cleaned and treated to maximize the density of surface hydroxyl (-OH) groups.
-
Silanization: The hydroxylated surface is reacted with an aminosilane (e.g., APTES) to introduce primary amine groups.
-
Conjugation: The primary amine groups are then coupled to an NHS-ester activated version of Alkyne-PEG3-OH.
Materials and Reagents:
-
Glass slides or coverslips
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Alkyne-PEG3-NHS Ester (custom synthesis or commercial)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized (DI) water, Ethanol, Acetone
Figure 2: Workflow for functionalizing glass surfaces.
Step-by-Step Procedure:
-
Surface Cleaning and Activation:
-
Place glass slides in a glass rack.
-
Carefully prepare Piranha solution by slowly adding hydrogen peroxide to sulfuric acid. (WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Immerse the slides in the Piranha solution for 1 hour at 70°C.
-
Remove the slides and rinse extensively with DI water.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization with APTES:
-
Place the clean, dry slides in a vacuum desiccator along with a small vial containing 100-200 µL of APTES.
-
Evacuate the desiccator and place it in an oven at 70°C for 2 hours for vapor-phase silanization. This method often yields more uniform monolayers than solution-phase deposition.[11]
-
After deposition, remove the slides and bake at 110°C for 30 minutes to cure the silane layer.
-
Rinse with acetone and ethanol and dry with nitrogen.
-
-
Conjugation of Alkyne-PEG3-NHS Ester:
-
Prepare a solution of 10 mg/mL Alkyne-PEG3-NHS Ester in anhydrous DMF.
-
Add 2 µL of TEA or DIPEA for every 1 mL of DMF solution to act as a base catalyst.
-
Immerse the APTES-functionalized slides in this solution and react for 4 hours at room temperature with gentle agitation.
-
After the reaction, rinse the slides sequentially with DMF, ethanol, and DI water.
-
Dry the slides under a stream of nitrogen. The surface is now functionalized and ready for click chemistry.
-
Protocol 2: Functionalization of Gold Surfaces via Thiol Chemistry
This protocol leverages the strong, spontaneous bond that forms between sulfur and gold to create a self-assembled monolayer (SAM).[12]
Principle: Gold surfaces are directly incubated with a bifunctional linker containing a thiol (-SH) group at one end and the desired alkyne group at the other. The thiol group anchors the molecule to the gold surface, exposing the alkyne group to the solution.[13]
Materials and Reagents:
-
Gold-coated substrates
-
Alkyne-PEG-SH (e.g., Alkyne-PEG3-Thiol)
-
Absolute Ethanol (spectroscopic grade)
-
DI water
Figure 3: Workflow for functionalizing gold surfaces.
Step-by-Step Procedure:
-
Surface Cleaning:
-
Clean the gold substrate immediately before use. An effective method is treatment with an oxygen plasma cleaner for 1-2 minutes to remove organic contaminants. Alternatively, immerse in Piranha solution for 30-60 seconds, followed by extensive rinsing with DI water and ethanol.
-
Dry the substrate under a stream of nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of Alkyne-PEG-SH in absolute ethanol.
-
Completely immerse the clean, dry gold substrate in the thiol solution.
-
Allow the self-assembly to proceed for at least 18 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.
-
-
Final Rinse and Dry:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the surface under a gentle stream of nitrogen. The surface is now ready for use.
-
Quality Control & Characterization
It is crucial to verify the success of each functionalization step. Several surface-sensitive techniques can be employed to confirm the presence and quality of the molecular layers.
| Technique | Principle | Expected Result for Successful Functionalization |
| Water Contact Angle (WCA) | Measures the hydrophobicity/hydrophilicity of the surface. | Glass: Starts very hydrophilic (<10°), becomes more hydrophobic after APTES (~60-70°), then more hydrophilic again after PEGylation (~30-50°).[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface. | Appearance and increase of Carbon (C1s) and Nitrogen (N1s, after APTES) peaks. The high-resolution C1s spectrum will show a prominent C-O ether peak, characteristic of the PEG backbone.[1][14] |
| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. | Can show an increase in surface roughness and confirm the formation of a uniform molecular layer.[1][15] |
| Ellipsometry | Measures the thickness of thin films. | A quantifiable increase in layer thickness after each deposition step. |
Application Protocol: Immobilization of an Azide-Modified Peptide via CuAAC
This protocol demonstrates how to use the alkyne-functionalized surface to immobilize an azide-containing biomolecule.
Materials and Reagents:
-
Alkyne-functionalized substrate (from Protocol 1 or 2)
-
Azide-modified peptide/protein of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (Na-Ascorbate)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for biocompatibility)[9]
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Procedure:
-
Prepare Click Reagents:
-
Prepare stock solutions: 20 mM CuSO₄ in DI water, 100 mM Sodium Ascorbate in DI water (prepare fresh), 50 mM THPTA in DI water.
-
Prepare a solution of your azide-modified peptide in PBS at the desired concentration (e.g., 100 µM).
-
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the reagents in the following order to prevent premature copper reduction. For a 1 mL final volume:
-
850 µL of peptide-azide solution
-
50 µL of 20 mM CuSO₄
-
50 µL of 50 mM THPTA
-
-
Vortex briefly.
-
Just before adding to the surface, add 50 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) state.[10] Mix gently.
-
-
Perform the Surface Reaction:
-
Immediately apply the complete reaction mixture to the alkyne-functionalized surface. Ensure the entire surface is covered.
-
Incubate in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
-
Wash and Dry:
-
After incubation, thoroughly rinse the surface with PBS, followed by DI water to remove the catalyst and any unbound peptide.
-
Dry the surface under a gentle stream of nitrogen.
-
The surface is now functionalized with your biomolecule of interest and is ready for downstream applications such as cell culture, biosensing, or immunoassays.
Conclusion
The use of this compound provides a robust and versatile method for creating highly functional and bio-inert surfaces. By combining the non-fouling properties of PEG with the specific reactivity of click chemistry, researchers can exert precise control over the bio-interface. The protocols detailed in this guide offer a validated starting point for scientists and engineers in the life sciences to develop next-generation materials for a wide array of biological applications.
References
-
Liu, Y. Q., et al. (2024). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. [Link]
-
Clegg, J. R., et al. (2010). Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. Biomaterials. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135565369, 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. [Link]
-
Kim, D., et al. (2023). Slippery Behavior of PEGylated Surfaces. ACS Applied Materials & Interfaces. [Link]
-
MDPI. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. [Link]
-
Tovar, C., et al. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [Link]
-
Pyne, A., et al. (2019). PEGylated surfaces for the study of DNA-protein interactions by atomic force microscopy. Scientific Reports. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Liu, Y. Q., et al. (2024). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
Asuri, P., et al. (2006). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. Journal of Controlled Release. [Link]
-
Liu, Y. Q., et al. (2024). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. PubMed. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 126991, 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. [Link]
-
Liu, Y. Q., et al. (2024). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Figshare. [Link]
-
D'Abbraccio, J., et al. (2022). Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study. Frontiers in Bioengineering and Biotechnology. [Link]
-
Nanocs. Alkyne PEG, mPEG-ALK. [Link]
-
Heath, D. E., & Cooper, S. L. (2011). Design and characterization of PEGylated terpolymer biomaterials. Journal of Biomedical Materials Research Part A. [Link]
-
Wikipedia. Silanization. [Link]
-
Leonardi, A. A., et al. (2024). “Clickable” graphene nanoribbons for biosensor interfaces. RSC Advances. [Link]
-
Gidi, Y., et al. (2018). Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies. ACS Applied Materials & Interfaces. [Link]
-
Gidi, Y., et al. (2018). Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies. Semantic Scholar. [Link]
-
Lee, H., & Park, T. G. (2001). Surface modification using silanated poly(ethylene glycol)s. Journal of Biomedical Materials Research. [Link]
-
ResearchGate. Looking for protocols to functionalize glass surface?. [Link]
-
Wang, Z., et al. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Design and characterization of PEGylated terpolymer biomaterials : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry [mdpi.com]
- 7. “Clickable” graphene nanoribbons for biosensor interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silanization - Wikipedia [en.wikipedia.org]
- 12. Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy Alkyne-PEG-SH | Thiol & Alkyne Terminated PEG for Bioconjugation [biochempeg.com]
- 14. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrogel Incorporation of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the incorporation of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol, a hydrophilic alkyne-functionalized polyethylene glycol (PEG) derivative, into hydrogel networks. We delve into the underlying principles of bioorthogonal "click" chemistry, offering detailed protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This guide is designed to equip researchers with the expertise to leverage this versatile linker for creating highly tunable and functional hydrogels for applications ranging from controlled drug delivery to advanced 3D cell culture.
Introduction: The Strategic Advantage of a Short Alkyne-PEG Linker
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them ideal scaffolds for biomedical applications.[1] The functionalization of these hydrogels with bioactive molecules or therapeutic payloads is crucial for their efficacy. This compound (herein referred to as Alkyne-PEG3-OH) emerges as a key enabling reagent in this context.
Alkyne-PEG3-OH is a trifunctional molecule featuring:
-
A terminal alkyne group : This serves as a reactive handle for highly specific and efficient click chemistry reactions.[2]
-
A short polyethylene glycol (PEG) chain : This imparts hydrophilicity and biocompatibility while providing a flexible spacer.
-
A terminal hydroxyl group : This offers an additional site for further chemical modification, if desired.
The strategic advantage of employing a short-chain linker like Alkyne-PEG3-OH lies in its ability to create densely cross-linked hydrogels with precise control over network architecture. This can lead to hydrogels with enhanced mechanical properties and tailored diffusion characteristics, which are critical for predictable drug release kinetics.[3]
Principles of Hydrogel Crosslinking via Azide-Alkyne Cycloaddition
The core of incorporating Alkyne-PEG3-OH into hydrogels lies in the 1,3-dipolar cycloaddition reaction between its alkyne group and an azide-functionalized polymer backbone. This reaction forms a stable, biocompatible triazole linkage.[4] Two primary modalities of this "click" reaction are particularly relevant for hydrogel synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that requires a copper(I) catalyst to proceed at a significant rate under physiological conditions.[5] The reaction is robust, high-yielding, and orthogonal to most biological functional groups, making it a workhorse in bioconjugation.[6]
Mechanism Overview: The copper(I) catalyst activates the terminal alkyne of Alkyne-PEG3-OH, facilitating its reaction with an azide-functionalized polymer to exclusively form the 1,4-disubstituted triazole isomer. A reducing agent, such as sodium ascorbate, is typically added to maintain copper in its active Cu(I) oxidation state.[7]
Caption: CuAAC Hydrogel Formation Workflow.
Causality Behind Experimental Choices: The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended. It not only accelerates the reaction but also protects sensitive biomolecules from oxidative damage by sequestering the copper ions.[7] The choice of copper source (e.g., CuSO₄) and its concentration are critical parameters that need to be optimized to ensure efficient gelation without inducing cytotoxicity, a key concern in biomedical applications.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of a copper catalyst is a concern, such as in situ hydrogel formation with encapsulated cells, SPAAC offers a bioorthogonal, catalyst-free alternative.[9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[10]
Mechanism Overview: The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition reaction to proceed spontaneously with an azide-functionalized molecule.[5] In this workflow, Alkyne-PEG3-OH would be used to functionalize a polymer, which is then cross-linked with a strained cyclooctyne-containing molecule.
Caption: SPAAC Hydrogel Formation Workflow.
Causality Behind Experimental Choices: The kinetics of SPAAC are highly dependent on the specific strained alkyne used.[6] DBCO derivatives are commonly employed due to their favorable stability and reactivity in aqueous environments. The concentration of the reacting polymers directly influences the gelation time and the mechanical properties of the final hydrogel.[11]
Experimental Protocols
These protocols provide a starting point for the synthesis and characterization of hydrogels using Alkyne-PEG3-OH. Optimization may be required depending on the specific polymer backbone and intended application.
Protocol 1: Hydrogel Formation via CuAAC
This protocol describes the crosslinking of an azide-functionalized polymer (e.g., azide-modified hyaluronic acid or gelatin) with Alkyne-PEG3-OH.
Materials:
-
Azide-functionalized polymer (e.g., 10 mg/mL in PBS)
-
Alkyne-PEG3-OH (MW: 188.22 g/mol )[5]
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a sterile microcentrifuge tube, add the azide-functionalized polymer solution.
-
Add Alkyne-PEG3-OH to the polymer solution. The molar ratio of alkyne to azide groups can be varied (e.g., 1:1, 1.5:1) to control the crosslinking density.
-
Gently mix the solution by pipetting up and down.
-
To initiate the crosslinking, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. A typical final concentration for the catalyst is 1-5 mM.[12]
-
Mix the solution thoroughly but gently to ensure homogeneity.
-
Allow the hydrogel to form at room temperature. Gelation time can range from minutes to an hour, depending on the reactant concentrations.[11]
-
Once formed, the hydrogel can be washed with PBS to remove any unreacted components and residual catalyst.
| Parameter | Recommended Range | Rationale |
| Polymer Concentration | 5-20% (w/v) | Influences hydrogel stiffness and mesh size. |
| [Alkyne]:[Azide] Ratio | 0.5:1 to 2:1 | Controls the degree of crosslinking. |
| Final [CuSO₄] | 0.5 - 5 mM | Higher concentrations increase reaction rate but may be cytotoxic.[8] |
| Final [Na Ascorbate] | 5 - 25 mM | Should be in excess of copper to maintain a reducing environment. |
Protocol 2: Characterization of Hydrogel Properties
2.1. Swelling Ratio:
-
Prepare a hydrogel sample and weigh it immediately after formation (W_s, swollen weight).
-
Freeze-dry the hydrogel until a constant weight is achieved (W_d, dry weight).
-
Calculate the swelling ratio: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.[13]
2.2. Rheological Characterization:
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Perform a time sweep immediately after mixing the hydrogel components to determine the gelation point (crossover of G' and G'').
-
Conduct a frequency sweep on the cured hydrogel to characterize its viscoelastic properties. A higher G' indicates a stiffer hydrogel.[14]
Protocol 3: Drug Loading and Release Study
3.1. Drug Encapsulation (Entrapment Method):
-
Dissolve the therapeutic agent in the azide-functionalized polymer solution before initiating crosslinking.[10]
-
Follow Protocol 1 for hydrogel formation. The drug will be physically entrapped within the hydrogel network.
3.2. In Vitro Drug Release:
-
Place a known weight of the drug-loaded hydrogel into a known volume of release buffer (e.g., PBS at 37°C).[13]
-
At predetermined time points, collect an aliquot of the buffer and replace it with fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Concluding Remarks
The use of this compound provides a robust and versatile method for the fabrication of functional hydrogels. The "click" chemistry platforms described herein offer high efficiency and bioorthogonality, enabling the creation of well-defined networks with tunable properties.[15] The protocols and principles outlined in this document serve as a foundational guide for researchers to innovate and develop next-generation biomaterials for a wide array of applications in drug delivery and tissue engineering.
References
- Gregoritza, M., et al. (2017). Click-functionalized hydrogel design for mechanobiology investigations. Journal of Materials Chemistry B, 5(33), 6769-6783. Available from: https://pubs.rsc.org/en/content/articlehtml/2017/tb/c7tb01369a
- Smolecule. (n.d.). This compound. Retrieved from https://www.smolecule.com/2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol.html
- Biosynth. (n.d.). This compound. Retrieved from https://www.biosynth.com/p/FP178483/208827-90-1-2-2-2-prop-2-ynyloxy-ethoxy-ethoxy-ethanol
- ChemicalBook. (2023). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4250882.htm
- BenchChem. (n.d.). Application Notes and Protocols: Incorporating PEG-8 Laurate into Hydrogels for Controlled Release Studies. Retrieved from https://www.benchchem.com/blog/application-notes-and-protocols-incorporating-peg-8-laurate-into-hydrogels-for-controlled-release-studies/
- ResearchGate. (n.d.). Schematic of methods for loading of therapeutics into PEG hydrogels: A entrapment. Retrieved from https://www.researchgate.net/figure/Schematic-of-methods-for-loading-of-therapeutics-into-PEG-hydrogels-A-entrapment_fig4_44615783
- ResearchGate. (n.d.). Synthesis and rheological characterization of hydrogels. Retrieved from https://www.researchgate.
- ResolveMass Laboratories Inc. (2023). Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. Retrieved from https://resolvemass.com/formulation-of-polyethylene-glycol-hydrogels-for-drug-delivery/
- PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_Propyn-2-yloxy_ethoxy_ethanol
- Echemi. (n.d.). 2-[2-(prop-2-ynyloxy)ethoxy]ethan-1-ol. Retrieved from https://www.echemi.com/products/7218-43-1.html
- Biosynth. (n.d.). This compound. Retrieved from https://www.biosynth.com/p/P-9500/208827-90-1-2-2-2-prop-2-ynyloxy-ethoxy-ethoxy-ethanol
- CookeChem. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethanol, 97%. Retrieved from https://www.cookechem.com/product-7218-43-1.html
- Schaffert, D. H., et al. (2018). Triazole-based cross-linkers in radical polymerization processes: tuning mechanical properties of poly(acrylamide) and poly(N,N-dimethylacrylamide) hydrogels. Polymer Chemistry, 9(42), 5245-5256. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6204364/
- Biosynth. (n.d.). This compound. Retrieved from https://www.biosynth.com/p/P-9500/208827-90-1-2-2-2-prop-2-ynyloxy-ethoxy-ethoxy-ethanol
- ACS Publications. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega, 7(40), 35378–35387. Available from: https://pubs.acs.org/doi/10.1021/acsomega.2c04778
- MDPI. (2024). Click Chemistry-Based Hydrogels for Tissue Engineering. Gels, 10(6), 398. Available from: https://www.mdpi.com/2310-2861/10/6/398
- ResearchGate. (n.d.). Triazole-Containing Hydrogels for Time-Dependent Sustained Drug Release. Retrieved from https://www.researchgate.net/publication/262040130_Triazole-Containing_Hydrogels_for_Time-Dependent_Sustained_Drug_Release
- MDPI. (2018). Charged Triazole Cross-Linkers for Hyaluronan-Based Hybrid Hydrogels. Polymers, 10(4), 438. Available from: https://www.mdpi.com/2073-4360/10/4/438
- Luo, T., et al. (2021). Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery. Advanced Healthcare Materials, 10(14), 2100222. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8329061/
- ACS Publications. (2014). Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. Biomacromolecules, 15(6), 2147–2154. Available from: https://pubs.acs.org/doi/10.1021/bm5003328
- BenchChem. (n.d.). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers. Retrieved from https://www.benchchem.com/blog/application-notes-and-protocols-for-copper-catalyzed-azide-alkyne-cycloaddition-cuaac-with-peg-linkers/
- BOC Sciences. (n.d.). Preparation Method of PEG Hydrogel. Retrieved from https://www.bocsci.
- ResearchGate. (n.d.). A) Synthesis of PEG hydrogels with pendant alkyne groups. B) Workflow for photopatterning hydrogels with DNA. Retrieved from https://www.researchgate.net/figure/A-Synthesis-of-PEG-hydrogels-with-pendant-alkyne-groups-B-Workflow-for_fig1_329972362
- Gopinathan, J., & Noh, I. (2018). Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications. Polymers, 10(9), 957. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6401918/
- ACS Publications. (2020). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 5(29), 18381–18388. Available from: https://pubs.acs.org/doi/10.1021/acsomega.0c02264
- MDPI. (2021). Development of Antimicrobial Comb-like Hydrogel Based on PEG and HEMA by Gamma Radiation for Biomedical Use. Polymers, 13(16), 2631. Available from: https://www.mdpi.com/2073-4360/13/16/2631
- ResearchGate. (n.d.). Dual-purpose PEG scaffolds for the preparation of soft and biofunctional hydrogels: The convergence between CuAAC and thiol-ene reactions. Retrieved from https://www.researchgate.net/publication/277011153_Dual-purpose_PEG_scaffolds_for_the_preparation_of_soft_and_biofunctional_hydrogels_The_convergence_between_CuAAC_and_thiol-ene_reactions
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from https://www.jenabioscience.com/images/a0a68/ch-411.pdf
- Jiang, Y., et al. (2016). An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry. Soft Matter, 12(4), 1147-1155. Available from: https://pubs.rsc.org/en/content/articlehtml/2016/sm/c5sm02476b
- Li, Y., et al. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(5), 6220-6241. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4056303/
Sources
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Triazole-based cross-linkers in radical polymerization processes: tuning mechanical properties of poly(acrylamide) and poly(N,N-dimethylacrylamide) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 208827-90-1 | P-9500 [biosynth.com]
- 6. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-faceted Approach to the Characterization of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linking of potent payloads to biological vectors. The linker, 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol, is a discrete polyethylene glycol (dPEG®) derivative that offers a balance of hydrophilicity and a reactive terminal alkyne.[1][2] This structure is ideal for modern bioconjugation strategies, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), enabling the site-specific attachment of payloads.[3] The hydrophilic PEG spacer can enhance the solubility and pharmacokinetic profile of the resulting conjugate, while the terminal alkyne provides a bio-orthogonal handle for conjugation.[1][2][4]
Given the complexity and heterogeneity inherent in bioconjugates, rigorous analytical characterization is a critical quality attribute (CQA) to ensure product safety, efficacy, and consistency.[5][6] This application note details a comprehensive suite of analytical techniques and protocols for the unambiguous characterization of the this compound linker and its subsequent conjugates, with a focus on protein-based therapeutics.
Part 1: Characterization of the Unconjugated Linker
Before conjugation, it is imperative to verify the identity, purity, and structural integrity of the linker itself. The molecule, with a chemical formula of C9H16O4 and a monoisotopic mass of 188.1049 Da, possesses distinct features amenable to spectroscopic and chromatographic analysis.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides atomic-level structural information.[8] For a molecule of this size, ¹H and ¹³C NMR are essential for confirming its covalent structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard.[9]
-
Data Analysis: Integrate the proton signals and compare the chemical shifts to expected values. The presence of characteristic peaks for the alkyne, PEG chain, and terminal alcohol confirms the structure.
| Assignment | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |
| HC ≡C- | ~2.4-2.8 (t) | ~75 (d) |
| HC≡C - | ~80 (s) | |
| -O-CH₂ -C≡CH | ~4.2 (d) | ~59 (t) |
| -O-CH₂ -CH₂ -O- (PEG) | ~3.6-3.7 (m) | ~70-71 (t) |
| -CH₂ -OH | ~3.5-3.6 (t) | ~61 (t) |
| -CH₂-OH | Variable (s, broad) |
Causality: The choice of a high-field spectrometer enhances signal dispersion, which is crucial for resolving the overlapping methylene protons in the PEG chain. The distinct downfield shift of the propargyl methylene protons (-O-CH₂-C≡CH) is a key diagnostic signal.[9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass measurement.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the linker in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: Infuse the sample into an ESI-Orbitrap or ESI-QTOF mass spectrometer.
-
Data Analysis: The expected monoisotopic mass is 188.1049 Da.[7] The instrument should detect the protonated molecule [M+H]⁺ at m/z 189.1121 or other adducts (e.g., [M+Na]⁺). The high mass accuracy (typically <5 ppm) confirms the elemental formula C₉H₁₆O₄.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique to verify the presence of key functional groups.
Protocol: FTIR
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from approximately 4000 to 600 cm⁻¹.
-
Data Analysis: Identify characteristic vibrational bands. The disappearance of the alkyne-related peaks after conjugation is a key indicator of a successful reaction.[10]
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| ≡C-H (stretch) | ~3300 (sharp, strong) |
| C≡C (stretch) | ~2120 (weak to medium) |
| C-O (ether stretch) | ~1100 (strong, broad)[11] |
| O-H (alcohol stretch) | ~3400 (broad) |
Part 2: Characterization of Conjugates
Once the linker is conjugated to a biomolecule (e.g., a monoclonal antibody to form an ADC), the analytical challenge shifts to characterizing a complex, heterogeneous mixture.[12] The goals are to confirm successful conjugation, determine the drug-to-antibody ratio (DAR), and assess purity, including the amount of residual unconjugated antibody and the presence of aggregates.[12][13]
Caption: General workflow for conjugate analysis.
Mass Spectrometry for Intact Mass and DAR
For protein conjugates, ESI-MS is the primary tool for confirming conjugation and determining the average DAR.[1]
Protocol: Intact Mass Analysis (LC-MS)
-
Sample Preparation: Desalt the conjugate sample using a suitable method (e.g., buffer exchange into an MS-friendly buffer like ammonium acetate).[1]
-
Chromatography: Perform a rapid separation using a reversed-phase column (for deglycosylation and desalting) or native size-exclusion chromatography (for analysis under non-denaturing conditions).[1][14]
-
MS Analysis: Analyze the eluent on a high-resolution QTOF or Orbitrap mass spectrometer.[14]
-
Data Analysis: The raw spectrum will show a distribution of charge states. This data must be deconvoluted to generate a zero-charge spectrum.[1] The resulting spectrum will show peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., linker-payloads. The mass difference between peaks should correspond to the mass of the added linker-payload. The weighted average of this distribution gives the average DAR.[15]
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is the gold-standard method for resolving ADC species with different DARs.[15][16] The addition of each hydrophobic linker-drug moiety increases the protein's overall hydrophobicity, allowing for separation.[17]
Protocol: HIC-HPLC
-
System Preparation: Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.[5][16]
-
Mobile Phases:
-
Chromatographic Run:
-
Data Analysis: Species elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody (DAR=0) elutes first, followed by DAR=1, DAR=2, etc.[15] The relative peak area of each species is used to calculate the weighted average DAR.[15][18]
| Species | Elution Order | Relative Hydrophobicity |
| Unconjugated mAb | First | Lowest |
| DAR = 1 | Second | |
| DAR = 2 | Third | |
| ... | ... | |
| DAR = n | Last | Highest |
Causality: HIC is a non-denaturing technique that separates proteins based on surface hydrophobicity.[16] The high salt concentration in Mobile Phase A forces hydrophobic regions of the protein to interact with the stationary phase. As the salt concentration decreases, the proteins elute sequentially.[17]
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is essential for monitoring physical heterogeneity, specifically the presence of aggregates and fragments, which can impact efficacy and safety.[13][19][20]
Protocol: SEC-HPLC
-
Sample Preparation: Dilute the conjugate sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]
-
Mobile Phase: An isocratic mobile phase is used, typically an aqueous buffer such as 100 mM sodium phosphate with 150 mM NaCl, pH ~6.8.[12][13] Additives like arginine or organic solvents may be needed to suppress secondary interactions.[13]
-
Chromatographic Run:
-
Data Analysis: Molecules elute in order of decreasing size.[22] Aggregates will elute first, followed by the main monomer peak, and then any fragments. The area percentage of the monomer peak is a direct measure of purity with respect to soluble aggregates.[5]
Caption: Principle of Size-Exclusion Chromatography.
Conclusion
The robust characterization of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethanol) and its conjugates requires an orthogonal analytical approach. The identity and purity of the linker must first be confirmed using a combination of NMR, MS, and FTIR. Following conjugation, a suite of chromatographic and mass spectrometric techniques is necessary to provide a complete picture of the product. Intact MS confirms successful conjugation and provides an average DAR, HIC-HPLC resolves the specific drug-load species, and SEC-HPLC ensures the absence of undesirable aggregation.[5][23] Together, these self-validating methods provide the rigorous data package required by drug development professionals to ensure the quality, consistency, and safety of these complex biotherapeutics.
References
-
Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology. Available at: [Link]
-
Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. Available at: [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]
-
Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. Available at: [Link]
-
Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Available at: [Link]
-
Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Thermo Fisher Scientific. Available at: [Link]
-
Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available at: [Link]
-
Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates. LCGC International. Available at: [Link]
-
Polyethylene glycol (PEG) as a broad applicability marker for LC–MS/MS-based biodistribution analysis of nanomedicines and advanced therapeutics. SINTEF. Available at: [Link]
-
Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. PubMed. Available at: [Link]
-
Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International. Available at: [Link]
-
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC - NIH. Available at: [Link]
-
Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available at: [Link]
-
Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. Available at: [Link]
-
Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. PubMed. Available at: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. Available at: [Link]
-
High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. Available at: [Link]
-
FTIR spectra of (A) alkyne‐terminated PEG, (B) 2, 2‐bis (azidomethyl)‐... ResearchGate. Available at: [Link]
-
FT-IR spectra of PEG-alkyne, (PCL-azide) 4 and the resulting (PCL- b -PEG) 4 polymer. ResearchGate. Available at: [Link]
-
PEGylated Drug Bioanalysis by NMR. Intertek. Available at: [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Available at: [Link]
-
FTIR spectra of (a) N3‐PEG‐N3, (b) alkyne‐functionalized pentaerythritol, and (c) hydrogel containing drug‐loaded PCL microspheres. ResearchGate. Available at: [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Available at: [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available at: [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. Available at: [Link]
-
New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. PubMed. Available at: [Link]
-
FTIR spectra of a PEG-acetal-N3, b PCL-ONB-Alkynyl and c PCL-PEG. ResearchGate. Available at: [Link]
-
Analytical Methods for Determining the Peroxide Value of Trivalin-SF 2-(2-Ethoxyethoxy) Ethanol by Current USP/NF <401>. ResearchGate. Available at: [Link]
-
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. PubChem. Available at: [Link]
-
Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. PubMed. Available at: [Link]
-
GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. ResearchGate. Available at: [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. smatrix.com [smatrix.com]
- 18. waters.com [waters.com]
- 19. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to Developing Antibody-Drug Conjugates Using a Novel PEG-Based Alkyne Linker
Abstract
This comprehensive guide details the strategic development of antibody-drug conjugates (ADCs) utilizing a hydrophilic, PEG-based linker, 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol. This linker, featuring a terminal alkyne group, is designed for highly efficient and stable conjugation to azide-modified antibodies via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). We provide detailed, field-proven protocols for every stage of the ADC development pipeline, from antibody modification and linker-payload conjugation to in-depth analytical characterization and functional evaluation. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to engineer next-generation ADCs with optimized pharmacokinetic profiles and enhanced therapeutic indices.
Introduction: The Critical Role of Linker Technology in ADC Design
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][] The success of an ADC is critically dependent on the synergistic interplay of its three core components: the antibody, the cytotoxic payload, and the chemical linker that connects them.[3] The linker, in particular, is a key determinant of an ADC's stability, pharmacokinetics (PK), and overall therapeutic window.[][4][5]
An ideal linker must:
-
Remain stable in systemic circulation to prevent premature payload release.[5][6][7][8]
-
Allow for efficient payload release at the target tumor site.[6][7]
-
Possess physicochemical properties that do not negatively impact the antibody's antigen-binding affinity or solubility.[4]
This application note focuses on a specific polyethylene glycol (PEG)-based linker, this compound. The inclusion of a PEG unit enhances the hydrophilicity of the ADC, which can mitigate aggregation and improve its pharmacokinetic properties.[4][9][10][11] The terminal propargyl ether (prop-2-ynyloxy) group provides a versatile handle for covalent attachment to azide-functionalized antibodies or payloads through the highly efficient and bioorthogonal click chemistry reaction.[12]
The Chemistry of Conjugation: Leveraging Click Chemistry
The this compound linker is designed for conjugation via alkyne-azide cycloaddition, a cornerstone of "click chemistry."[12] This approach offers several advantages over traditional ADC conjugation methods:
-
High Specificity and Efficiency: The reaction is highly specific between the alkyne and azide functional groups, proceeding rapidly to high yield under mild, aqueous conditions.[13][][15]
-
Bioorthogonality: The alkyne and azide groups are largely inert to biological functionalities, preventing side reactions with native amino acids.[15]
-
Favorable Kinetics: The formation of the stable triazole ring is rapid and irreversible.[13]
Two primary modalities of click chemistry are applicable:
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This method offers excellent reaction rates but requires a copper catalyst, which may necessitate subsequent removal steps to avoid potential toxicity.[13][][16][17]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This catalyst-free approach uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[18][19][][21] SPAAC is often preferred for biological systems as it eliminates concerns about copper-induced protein degradation or toxicity.[18][19]
The workflow for generating an ADC using this linker typically involves two main steps:
-
Introduction of an azide group onto the antibody.
-
Reaction of the azide-modified antibody with the alkyne-containing linker-payload construct.
Below is a diagram illustrating the general workflow.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. adcreview.com [adcreview.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. veranova.com [veranova.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. innospk.com [innospk.com]
- 13. bioclone.net [bioclone.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent Glaser coupling side reaction with propargyl-PEG linkers
A Guide to Preventing Glaser Coupling Side Reactions
Welcome to the Technical Support Center for propargyl-PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for a common side reaction encountered during bioconjugation and other cross-linking experiments: the Glaser coupling of terminal alkynes.
Introduction: The Challenge of Alkyne Homocoupling
Propargyl-PEG linkers are invaluable tools in bioconjugation, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] However, the very catalyst that promotes the desired azide-alkyne cycloaddition can also trigger an undesired side reaction: the oxidative homocoupling of two terminal alkynes to form a symmetrical 1,3-diyne. This process, known as the Glaser coupling, consumes the propargyl-PEG linker, reduces the yield of the desired conjugate, and complicates downstream purification.[2][3]
This guide provides a detailed exploration of the Glaser coupling mechanism and offers practical, field-proven strategies to minimize or eliminate this side reaction, ensuring the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling side reaction and why does it occur with my propargyl-PEG linker?
The Glaser coupling is an oxidative homocoupling of terminal alkynes that results in the formation of a 1,3-diyne.[4] In the context of your experiments, the copper(I) catalyst, essential for the desired click chemistry reaction, can also catalyze this unwanted side reaction. The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation and dimerization.[5][6] This process is particularly favorable in the presence of an oxidant, such as molecular oxygen.[2][4]
Q2: I'm seeing an unexpected product with a mass corresponding to a dimer of my propargyl-PEG linker. Is this Glaser coupling?
Yes, the observation of a product with a molecular weight double that of your starting propargyl-PEG linker (minus two protons) is a strong indication of Glaser coupling.[3][7] This byproduct consumes your linker and can compete with the formation of your desired conjugate, leading to lower yields and purification challenges.
Q3: Can the choice of ligand for my copper catalyst influence the extent of Glaser coupling?
Absolutely. The ligand plays a critical role in stabilizing the copper(I) oxidation state and modulating its reactivity.[8] Ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) catalyst in aqueous solutions and can help to suppress Glaser coupling.[8][9][10] The order of ligand activity for catalyzing Glaser coupling has been reported as linear bidentate > tridentate > tetradentate, suggesting that more encapsulating ligands may offer better suppression.[3][11]
Q4: Are there reaction conditions that favor the Glaser coupling side reaction?
Yes, several conditions can promote the unwanted Glaser coupling:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Cu(I) catalyst to Cu(II), which can participate in the oxidative coupling mechanism.[4][10]
-
Insufficient Reducing Agent: In CuAAC reactions, a reducing agent like sodium ascorbate is used to regenerate the active Cu(I) catalyst from any Cu(II) that forms. An insufficient amount of this reducing agent can lead to an accumulation of Cu(II) and promote Glaser coupling.[3][7][11]
-
High Temperatures and Prolonged Reaction Times: These conditions can increase the likelihood of the side reaction occurring.[10]
-
High pH: The rate of Glaser coupling can be pH-dependent, with higher pH values potentially increasing the reaction rate.[8]
Troubleshooting and Prevention Strategies
This section provides detailed protocols and methodologies to mitigate and prevent the Glaser coupling side reaction.
Strategy 1: Optimizing Copper-Catalyzed Reactions
For many applications, continuing to use the well-established copper-catalyzed click chemistry is desirable. The following steps will help you minimize the Glaser coupling side reaction.
Core Principle: The key to preventing Glaser coupling in CuAAC is to maintain a high ratio of active Cu(I) to inactive Cu(II) and to exclude oxygen, the primary oxidant for the unwanted homocoupling.
Troubleshooting Flowchart for CuAAC Reactions
Caption: Troubleshooting workflow for minimizing Glaser coupling.
Detailed Protocol for a Low-Glaser Coupling CuAAC Reaction:
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule and your propargyl-PEG linker in a suitable, degassed solvent (e.g., DMSO, water, or buffer).
-
Prepare a stock solution of a water-soluble Cu(I)-stabilizing ligand, such as THPTA, in degassed water.[10]
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in degassed water.[10]
-
Crucially, prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use. Sodium ascorbate solutions are prone to oxidation.[10]
-
-
Reaction Setup (under Inert Atmosphere):
-
In a reaction vial, combine the azide-containing molecule and the propargyl-PEG linker (a slight excess of one component, e.g., 1.1 to 1.5 equivalents, can drive the reaction to completion).[10]
-
Add the THPTA ligand solution to a final concentration of approximately 5 times the copper concentration.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.[10]
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.[7]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[10] The significant molar excess of the reducing agent is key to keeping the copper in the Cu(I) state.[3][11]
-
Incubate the reaction at room temperature with gentle agitation. Avoid excessive heating.[10] Monitor the reaction progress by LC-MS or another suitable analytical method.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a copper-chelating agent like EDTA.[9]
-
Proceed with your standard purification protocol (e.g., chromatography, dialysis) to isolate the desired conjugate.
-
Summary of Key Parameters for Preventing Glaser Coupling in CuAAC
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes the presence of oxygen, which is required for the oxidative Glaser coupling.[10] |
| Solvents/Buffers | Thoroughly degassed | Removes dissolved oxygen.[10] |
| Reducing Agent | Freshly prepared Sodium Ascorbate (in excess) | Efficiently reduces Cu(II) to the active Cu(I) state, preventing the accumulation of Cu(II) that can participate in Glaser coupling.[3][7][11] |
| Ligand | Water-soluble, Cu(I)-stabilizing (e.g., THPTA) | Protects the Cu(I) catalyst from oxidation and aggregation.[8][10] |
| Temperature | Room temperature or below | Lower temperatures can help to suppress the Glaser coupling side reaction.[3][11] |
Strategy 2: Copper-Free Click Chemistry
The most definitive way to prevent Glaser coupling is to eliminate its cause: the copper catalyst. Copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a powerful alternative.[12]
Core Principle: SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne like a propargyl group. The high ring strain of the cyclooctyne drives the reaction with an azide forward without the need for a catalyst.[13][14]
Reaction Pathways: CuAAC vs. SPAAC
Caption: Comparison of CuAAC and SPAAC reaction pathways.
When to Choose Copper-Free Click Chemistry:
-
Sensitive Biological Systems: SPAAC is ideal for experiments involving live cells or in vivo studies where the cytotoxicity of copper is a concern.[12]
-
Complex Biomolecules: For proteins or other biomolecules that are sensitive to oxidation or the presence of transition metals, SPAAC provides a milder alternative.[14]
-
Guaranteed Elimination of Glaser Coupling: When the complete absence of homocoupling byproducts is critical for the application, SPAAC is the method of choice.
General Protocol for a SPAAC Reaction:
-
Reagent Preparation:
-
Synthesize or procure a PEG linker functionalized with a strained alkyne (e.g., DBCO, BCN).
-
Dissolve the DBCO-PEG linker and the azide-containing molecule in a compatible buffer or solvent (e.g., PBS, pH 7.4).
-
-
Reaction Setup and Incubation:
-
Combine the DBCO-PEG linker and the azide-containing molecule in a reaction vial.
-
Incubate the reaction at room temperature. The reaction kinetics will depend on the specific strained alkyne used.
-
Monitor the reaction progress by an appropriate analytical method.
-
-
Purification:
-
Purify the resulting conjugate using standard biochemical techniques. The absence of a catalyst and reducing agents simplifies the purification process.
-
References
-
Tye, J. W., Wylie, R. S., & Leber, C. (2015). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions, 180, 363–375. [Link]
-
Grokipedia. (n.d.). Glaser coupling. Grokipedia. Retrieved from [Link]
-
Organic Chemistry. (2021, October 18). Glaser Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Zhang, Y., Song, S., Li, Q., Yuan, C., Li, N., & Chen, W. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(25), 13816–13822. [Link]
-
Gao, H., Tsarevsky, N. V., & Matyjaszewski, K. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(12), 4235–4244. [Link]
-
Gao, H., Tsarevsky, N. V., & Matyjaszewski, K. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(12), 4235–4244. [Link]
-
Wikipedia. (n.d.). Copper-free click chemistry. Wikipedia. Retrieved from [Link]
-
Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Interchim. Retrieved from [Link]
-
Gulevich, A. V., Dudnik, A. S., Sripada, V., & Gevorgyan, V. (2013). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Angewandte Chemie International Edition, 52(40), 10649-10653. [Link]
-
ResearchGate. (2025). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. [Link]
-
Finn, M. G., Fokin, V. V., & Sharpless, K. B. (2014). Development of optimized conditions for Glaser-Hay bioconjugations. Bioconjugate Chemistry, 25(1), 28-32. [Link]
-
ResearchGate. (2025). Transition-Metal-Free Coupling of Alkynes with α-Bromo Carbonyl Compounds: An Efficient Approach towards β,γ-Alkynoates and Allenoates. ResearchGate. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Organic Letters, 12(1), 88-91. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Trost, B. M., & Rhee, J. W. (2009). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Accounts of Chemical Research, 42(9), 1373-1386. [Link]
-
Wikipedia. (n.d.). Glaser coupling. Wikipedia. Retrieved from [Link]
-
Maji, B., & Bhattacharya, S. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29141-29157. [Link]
Sources
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 13. interchim.fr [interchim.fr]
- 14. chempep.com [chempep.com]
Technical Support Center: Optimizing Copper Catalyst Concentration for 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol Reactions
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on the versatile hydrophilic linker, 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful bioconjugation technique. Here, we synthesize fundamental principles with practical, field-proven insights to help you troubleshoot common issues and refine your experimental protocols for robust and reproducible results.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction shows low or no yield of the desired triazole product. What are the likely causes related to the copper catalyst?
A1: Low or no product yield in a CuAAC reaction is a frequent issue that can often be traced back to the copper catalyst's state or concentration. Here are the primary catalyst-related culprits and their solutions:
-
Cause 1: Insufficient Active Copper(I) Catalyst. The catalytically active species in CuAAC is Cu(I).[1] If you are starting with a Cu(II) salt like copper(II) sulfate (CuSO₄), a reducing agent such as sodium ascorbate is essential to generate Cu(I) in situ.[1][2] Insufficient reducing agent or its degradation can lead to a low concentration of the active catalyst.
-
Solution:
-
Use a Freshly Prepared Reducing Agent Solution: Sodium ascorbate solutions can degrade, especially when exposed to air. Always prepare a fresh stock solution for each set of experiments.[3]
-
Increase Reducing Agent Concentration: A stoichiometric excess of sodium ascorbate (typically 5-10 equivalents relative to the copper salt) is recommended to maintain a sufficient pool of Cu(I).[4]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state.[2][3] Degas your solvents and reaction mixture by sparging with an inert gas like argon or nitrogen, and maintain the reaction under an inert atmosphere.[3]
-
-
-
Cause 2: Catalyst Inhibition or Sequestration. Components in your reaction mixture can chelate or bind to the copper catalyst, rendering it inactive. This is particularly common in bioconjugation reactions where proteins, peptides, or other biomolecules may have residues (e.g., cysteine, histidine) that strongly coordinate with copper.[5][6]
-
Solution:
-
Increase Catalyst and Ligand Loading: Incrementally increase the concentration of both the copper salt and the accelerating ligand.[3] A higher ligand-to-copper ratio (e.g., 5:1) can help protect the copper catalyst.[3][7]
-
Introduce a Sacrificial Metal: In cases of suspected sequestration by biomolecules, adding a sacrificial metal like Zn(II) can sometimes occupy the binding sites, leaving the copper catalyst free to participate in the reaction.[6]
-
-
-
Cause 3: Low Catalyst Loading. While it's desirable to use minimal catalyst, the concentration might be too low to achieve a reasonable reaction rate, especially for dilute reactions.
Q2: I am observing significant side product formation, particularly what appears to be alkyne homocoupling (Glaser coupling). How can I suppress this?
A2: The formation of a diyne byproduct through oxidative homocoupling of your this compound is a classic side reaction in CuAAC.[8][9] This is promoted by oxygen in the presence of the copper catalyst.[2][8]
-
Solution:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all your solvents are thoroughly degassed, and run the reaction under a strict inert atmosphere (argon or nitrogen).[3]
-
Sufficient Reducing Agent: Maintain an adequate concentration of sodium ascorbate throughout the reaction to keep the copper in the +1 oxidation state, which disfavors the Glaser coupling pathway.[3]
-
Use of an Accelerating Ligand: Ligands not only accelerate the desired cycloaddition but can also help suppress side reactions by stabilizing the Cu(I) state and favoring the CuAAC catalytic cycle.[2]
-
Q3: My reaction mixture has turned a strange color (e.g., dark brown, black) and a precipitate has formed. What does this indicate?
A3: Unexpected color changes and precipitation can signal issues with catalyst stability.
-
Cause: The formation of insoluble copper oxides or other copper complexes can occur if the catalyst is not properly stabilized in the reaction medium. Propiolic acid and its derivatives, for instance, have been reported to form insoluble red precipitates with copper(I).[10] While this compound is less prone to this, solubility issues can still arise.
-
Solution:
-
Ensure Proper Ligand Use: A suitable, soluble ligand is crucial for keeping the copper catalyst in solution and catalytically active. For aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[1][11][12]
-
Solvent System Optimization: The choice of solvent can impact the solubility of all components, including the catalyst complex. For the hydrophilic this compound, aqueous buffers or mixtures of water with co-solvents like t-butanol or DMSO are common. If precipitation is observed, adjusting the solvent ratio may be necessary.[3]
-
Order of Addition: It is good practice to pre-mix the copper salt with the ligand before adding it to the solution containing the alkyne and azide. The reducing agent should be added last to initiate the reaction.[7][13]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the optimal concentration of copper catalyst to use?
A4: The optimal copper catalyst concentration is not a single value but depends on several factors, including the concentration of your reactants, the solvent system, and the presence of a ligand. A general starting point for small molecule synthesis is 1-10 mol% of a copper(II) salt.[3] For bioconjugation applications, where reactant concentrations are often in the micromolar range, absolute concentrations of copper are more relevant. A typical range is 50 µM to 250 µM of CuSO₄.[7] It's often best to start with a lower concentration (e.g., 1 mol% or 50 µM) and increase it if the reaction is slow.[3][5]
| Application | Reactant Concentration | Typical Copper (CuSO₄) Concentration |
| Small Molecule Synthesis | 10 mM - 1 M | 1 - 5 mol% |
| Bioconjugation | 10 µM - 5 mM | 50 µM - 500 µM |
Q5: Why is a ligand necessary, and how do I choose the right one?
A5: While the CuAAC reaction can proceed without a ligand, adding one is highly recommended for several reasons:
-
Acceleration: Ligands can dramatically increase the reaction rate.[14]
-
Stabilization: They stabilize the active Cu(I) oxidation state, protecting it from oxidation and disproportionation.[15][16]
-
Protection: In bioconjugation, ligands can prevent the copper catalyst from causing oxidative damage to sensitive biomolecules.[6]
The choice of ligand depends primarily on the solvent system:
-
Aqueous Systems: For reactions in water or aqueous buffers, a water-soluble ligand is essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a very common and effective choice.[1][11] BTTAA is another excellent water-soluble ligand known to accelerate reaction rates and reduce cytotoxicity.[11]
-
Organic Solvents: In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a widely used ligand.[11]
Q6: How does the kinetic behavior of the reaction depend on copper concentration?
A6: The kinetics of the CuAAC reaction can be complex and depend on whether the copper concentration is catalytic or non-catalytic. At catalytic concentrations, the reaction rate can be roughly zero-order with respect to the azide and alkyne.[17] Interestingly, a second-order dependence on the copper concentration has been observed in some cases, suggesting the involvement of a dinuclear or polynuclear copper intermediate in the catalytic cycle.[8][17] This underscores the importance of not using an excessive amount of catalyst, as it may not necessarily lead to a proportional increase in the reaction rate and can complicate purification.
Q7: After the reaction is complete, how can I remove the copper catalyst?
A7: Removing the copper catalyst is a critical step, especially for biological applications, as copper ions can be toxic to cells.[18] Common methods include:
-
Chelation and Extraction: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed by aqueous extraction if your product is in an organic layer.[18][19]
-
Dialysis: For macromolecules like proteins, dialysis against a buffer containing EDTA is an effective method.[20][21]
-
Solid-Phase Scavengers: Using solid-supported chelating resins (e.g., Chelex) that selectively bind copper. The resin can then be simply filtered off.[19][21]
-
Aqueous Washes: Washing with aqueous solutions of ammonium chloride or sodium thiosulfate can also effectively remove copper salts.[18][19]
Section 3: Experimental Protocols and Visual Guides
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a starting point for the reaction of this compound with an azide partner in an aqueous system.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your azide in water or a suitable buffer.
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This must be made fresh.
-
-
Reaction Assembly (for a 500 µL final volume):
-
In a microcentrifuge tube, combine:
-
50 µL of the 10 mM azide stock solution (Final concentration: 1 mM).
-
50 µL of the 10 mM alkyne stock solution (Final concentration: 1 mM).
-
Buffer or water to bring the volume to 455 µL.
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix: In a separate tube, add 5 µL of the 10 mM CuSO₄ stock solution and 25 µL of the 50 mM THPTA stock solution. Let it stand for 1-2 minutes.
-
Add the 30 µL of the catalyst premix to the reaction tube. (Final [Cu]: 100 µM, Final [Ligand]: 2.5 mM).
-
Vortex gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 15 µL of the freshly prepared 100 mM sodium ascorbate stock solution (Final [Ascorbate]: 3 mM).
-
If possible, purge the tube with argon or nitrogen and cap it tightly.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).
-
Visualizing the Process
The CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition. The cycle begins with the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle.[22] Reductive elimination yields the triazole product and regenerates the active catalyst.
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your CuAAC reaction, focusing on catalyst-related problems.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2021). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA?. Retrieved from [Link]
-
Reddit. (2022). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
ResearchGate. (2018). Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
UH Institutional Repository. (2017). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). Retrieved from [Link]
-
ResearchGate. (2016). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Retrieved from [Link]
-
Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
ResearchGate. (2013). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
ACS Publications. (2010). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. Retrieved from [Link]
-
Chegg.com. (2020). Solved catalyzed azide-alkyne cycloaddition (CuAAC, also.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Click reaction ligands | BroadPharm [broadpharm.com]
- 17. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. echemi.com [echemi.com]
- 21. researchgate.net [researchgate.net]
- 22. Click Chemistry [organic-chemistry.org]
removing copper catalyst from 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol click reactions
A Guide to Removing Copper Catalysts from 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol Click Reactions
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely utilized by researchers in drug development and various scientific fields for its efficiency and reliability in creating 1,2,3-triazoles.[1][2] However, a critical and often challenging step follows the successful coupling: the complete removal of the copper catalyst. Residual copper can interfere with downstream biological assays, induce cytotoxicity, and compromise the stability of the final product.[3][4][5] This is particularly crucial when working with sensitive biomolecules or developing therapeutic agents.[4]
This technical guide provides a comprehensive resource for researchers working with this compound and similar polar molecules, offering troubleshooting advice and detailed protocols for effective copper removal.
Frequently Asked Questions (FAQs)
Q1: Why is removing the copper catalyst so important?
Residual copper ions can be detrimental for several reasons:
-
Cellular Toxicity: Copper can be toxic to cells, which is a major concern for any biological application, including drug development.[3][5]
-
Interference with Downstream Applications: The presence of copper can interfere with fluorescence-based assays, subsequent enzymatic reactions, or other catalytic processes.[3]
-
Product Instability: Copper can promote the degradation of molecules, particularly those with sensitive functional groups, affecting the purity and stability of your final product.[4] It can also catalyze the formation of undesirable disulfide bonds in proteins.[6]
Q2: What are the most common methods for removing copper catalysts?
The primary strategies for copper removal from click reactions include:
-
Aqueous Washes: Simple washing of the reaction mixture with aqueous solutions of chelating agents or other reagents can effectively partition the copper into the aqueous phase.[3]
-
Solid-Phase Extraction (SPE): This method utilizes solid-supported scavengers or chelating resins that selectively bind to copper, allowing for its removal by simple filtration.[3][7]
-
Precipitation: In some cases, copper can be precipitated out of the solution as an insoluble salt and removed by filtration.[3]
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper is a widely used technique.[3][8] This complex can then be removed through aqueous extraction or dialysis.[9][10]
Q3: How do I choose the best copper removal method for my specific molecule?
The optimal method depends on several factors:
-
Product Solubility: The solubility of your triazole product will dictate the choice of solvents for extraction and washing steps. For a polar molecule like this compound, aqueous-based methods are often preferred.
-
Scale of Reaction: For small-scale reactions, batch methods like aqueous washes or the use of scavenger resins are often sufficient. For larger-scale synthesis, column chromatography or more advanced filtration techniques may be more practical.
-
Required Purity Level: The stringency of your purity requirements will influence the choice of method. For applications requiring very low copper levels, a combination of methods (e.g., chelation followed by a scavenger resin) may be necessary.
Q4: Can the triazole product itself make copper removal more difficult?
Yes, the nitrogen atoms within the newly formed triazole ring can coordinate with copper ions, making the catalyst more challenging to remove.[4] In such cases, using a strong chelating agent like EDTA or employing a solid-phase scavenger with high copper affinity is recommended.[4]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Cause | Troubleshooting Steps & Optimization |
| Persistent blue/green color in the organic layer after aqueous washes. | Incomplete copper removal. | • Increase the concentration of the chelating agent (e.g., EDTA) in the aqueous wash.[4] • Perform multiple washes until the aqueous layer is colorless.[4] • Ensure the pH of the EDTA solution is optimal for chelation (typically around pH 8).[4] • Consider using a different aqueous wash solution, such as saturated ammonium chloride or sodium thiosulfate.[8] |
| Low yield of the final product after purification. | Product loss during extraction or precipitation. | • Minimize the number of extraction steps. • If your product has some water solubility, back-extract the combined aqueous layers with a small amount of organic solvent to recover any dissolved product. • If precipitating the copper, ensure the product remains soluble under the precipitation conditions. |
| Product degradation during workup. | Presence of reactive oxygen species (ROS) generated by the copper catalyst. | • Add the chelating agent or scavenger promptly after the reaction is complete to quench the catalytic activity.[11] • Work at lower temperatures during the purification process if your product is thermally sensitive. |
| Solid-phase scavenger resin is ineffective. | Incorrect resin choice or experimental conditions. | • Select a resin with a high affinity for copper. Thiol- and amine-based resins are often effective.[12] • Ensure sufficient contact time between the resin and the reaction mixture by stirring or gentle agitation. • The polarity of the solvent can affect the efficiency of the scavenger; consult the manufacturer's guidelines.[7] |
| Residual copper detected by analytical methods (e.g., ICP-MS). | The chosen method is not sufficient for the required level of purity. | • Combine two different removal methods. For example, perform an initial aqueous wash with EDTA, followed by treatment with a copper scavenger resin. • For highly sensitive applications, consider using copper-free click chemistry alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC).[4] |
Detailed Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is suitable for products that are soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate and have low water solubility.
Materials:
-
Completed click reaction mixture
-
Dichloromethane (DCM) or other suitable organic solvent
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH 8
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dilute the click reaction mixture with the chosen organic solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will likely turn blue or green as the copper-EDTA complex forms.[8]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is no longer colored.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine to remove any residual EDTA and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This method is ideal for reactions where the product is sensitive to aqueous conditions or when a very low level of copper contamination is required.
Materials:
-
Completed click reaction mixture
-
Suitable organic solvent (e.g., THF, DCM, or the reaction solvent)
-
Copper scavenger resin (e.g., SiliaMetS Thiol, QuadraSil AP)
-
Stir plate and stir bar
-
Filter funnel and filter paper or a fritted syringe
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
To the crude click reaction mixture, add the copper scavenger resin (typically 3-5 equivalents relative to the copper catalyst).
-
Stir the suspension at room temperature for 4-16 hours. The optimal time may vary depending on the specific resin and reaction conditions, so it's advisable to monitor the reaction by TLC or LC-MS.
-
Once the copper removal is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the solution using a rotary evaporator to yield the purified product.
Quantitative Comparison of Copper Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | >95%[4] | Cost-effective, widely applicable.[4] | Requires a subsequent purification step to remove the copper-EDTA complex, may not be suitable for water-sensitive products.[4] |
| Solid-Phase Scavengers | >99% | High selectivity, simple filtration workup, minimal product loss.[13] | More expensive than simple aqueous washes. |
| Precipitation | Variable | Can be effective for certain copper salts. | May lead to co-precipitation of the product, resulting in lower yields. |
| Size Exclusion Chromatography (SEC) | >95% | Effective for separating large molecules (e.g., proteins) from small copper complexes.[4] | Not practical for small molecules like this compound. |
Actual efficiency can vary depending on the specific reaction conditions and the nature of the product.
Concluding Remarks
The successful removal of copper catalysts is a critical step in ensuring the quality and reliability of products synthesized via CuAAC reactions. By understanding the underlying principles of different purification methods and proactively troubleshooting potential issues, researchers can confidently obtain highly pure materials for their downstream applications. For particularly sensitive applications, a combination of the methods described above may provide the most robust and effective purification strategy.
References
- Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem. (2025). BenchChem.
- Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. (2024, May 14). Reddit.
- Technical Support Center: Removal of Copper Catalyst from Protein Bioconjugation Reactions - Benchchem. (2025). BenchChem.
- How can I remove copper from a click reaction mixture using EDTA? - ECHEMI. ECHEMI.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience.
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - NIH. (n.d.). National Institutes of Health.
- Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Carnegie Mellon University.
- Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions | Request PDF - ResearchGate. (2025, December 13). ResearchGate.
- Scavenging of Copper from a Sandmeyer Transformation - SiliCycle. (n.d.). SiliCycle.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.).
- Case Study: Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Derivative - SiliCycle. (n.d.). SiliCycle.
- Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation - ResearchGate. (2025, August 7). ResearchGate.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). National Institutes of Health.
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem. (n.d.). BenchChem.
- Metal scavengers for organic purification - Biotage. (n.d.). Biotage.
- Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - NIH. (n.d.). National Institutes of Health.
- Click Chemistry Protocols - BroadPharm. (n.d.). BroadPharm.
- Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). National Institutes of Health.
- Metal Scavenger User Guide | Biotage. (n.d.). Biotage.
- Metal Scavengers - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - NIH. (2023, March 18). National Institutes of Health.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- Click Triazoles for Bioconjugation - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021, January 14). ACS Publications.
- Copper Nanoparticles in Click Chemistry | Accounts of Chemical Research. (n.d.). ACS Publications.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Purification of Biomolecules Labeled with 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Welcome to the technical support center for challenges in the purification of biomolecules labeled with 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common issues encountered during the purification of these specialized biomolecules.
The propargyl-PEG3-alkyne linker, this compound, is a valuable tool in bioconjugation, enabling the attachment of various functionalities to biomolecules through "click chemistry."[1][2] However, the unique physicochemical properties imparted by this polyethylene glycol (PEG) linker can introduce significant challenges during the purification process.[3][4] This guide will address these challenges in a question-and-answer format, providing both the underlying principles and actionable protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Purification Challenges
Q1: What are the primary hurdles when purifying biomolecules labeled with a PEG3-alkyne linker?
The introduction of a PEG linker, even a short one like PEG3, can significantly alter the properties of a biomolecule, leading to a heterogeneous mixture that is challenging to purify.[4] The main components in your reaction mixture will likely include:
-
Unreacted Biomolecule: The starting material that did not get labeled.
-
Unreacted PEG-Alkyne Linker: Excess labeling reagent.
-
Desired Labeled Biomolecule: The target product.
-
Multiply Labeled Biomolecules: Species with more than one linker attached, which can occur if multiple reactive sites are available.
-
Aggregates: High concentrations or changes in solubility can cause both labeled and unlabeled biomolecules to aggregate.[5][6]
The primary challenge lies in effectively separating these components, which may have only subtle differences in their physicochemical properties.[3]
Q2: Which chromatographic techniques are most effective for purifying these labeled biomolecules?
A multi-step chromatographic approach is often necessary for successful purification. The most commonly employed methods are:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[7][8] It is particularly useful for removing the small, unreacted PEG-alkyne linker from the much larger biomolecule.[9]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[10][11] The neutral PEG chain can shield charged residues on the biomolecule's surface, altering its interaction with the IEX resin.[12] This property can be exploited to separate labeled from unlabeled species.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[14][15] The PEG linker can increase the hydrophobicity of the biomolecule, allowing for separation from its unlabeled counterpart.[16][17]
-
Affinity Chromatography: If the alkyne handle is used to "click" on a tag like biotin, affinity purification can be a highly specific method for isolating the labeled biomolecule.[18][19]
Section 2: Troubleshooting Specific Issues
This section provides a troubleshooting guide for common problems encountered during the purification of PEG3-alkyne labeled biomolecules.
Problem 1: Low recovery of the labeled biomolecule.
Q3: I'm experiencing a significant loss of my labeled product during purification. What are the likely causes and how can I improve my yield?
Low recovery is a frequent issue that can stem from several factors.[20][21]
-
Potential Cause 1: Aggregation and Precipitation. The PEG linker can alter the solubility of your biomolecule, leading to aggregation and loss of material on columns or during concentration steps.[5][22]
-
Suggested Solution:
-
Optimize Buffer Conditions: Screen different pH and salt concentrations to find conditions that maintain the solubility of your labeled biomolecule.[23] The addition of stabilizing agents like arginine or glycerol can also be beneficial.[22]
-
Reduce Protein Concentration: Working with lower concentrations of your biomolecule during the reaction and purification can minimize aggregation.[24][25]
-
Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to reduce the risk of aggregation and degradation.[22]
-
-
-
Potential Cause 2: Non-specific Binding to Chromatographic Resins. The modified properties of the labeled biomolecule can lead to stronger, non-specific interactions with the purification matrix.
-
Suggested Solution:
-
Modify Mobile Phase: For HIC, adjusting the salt concentration or using a different salt from the Hofmeister series can modulate the interaction. In IEX, a gradual salt or pH gradient can help to elute the product more effectively. For SEC, ensure the column is thoroughly equilibrated and consider adding a small amount of a non-ionic surfactant to the mobile phase to reduce non-specific binding.[4]
-
-
-
Potential Cause 3: Inefficient Elution. The elution conditions may not be optimal for releasing the labeled biomolecule from the column.
-
Suggested Solution:
-
Optimize Elution Buffer: For IEX, a steeper gradient or a step elution with a higher salt concentration might be necessary. For HIC, a more rapid decrease in salt concentration or the addition of a mild organic modifier could improve recovery.
-
Increase Elution Volume: Collecting a larger volume of eluate can ensure the entire peak is captured.
-
-
Problem 2: Poor separation of labeled and unlabeled biomolecules.
Q4: I'm struggling to resolve the peak for my labeled biomolecule from the unlabeled starting material. What can I do to improve separation?
Poor resolution is a common challenge, especially when the addition of the small PEG3-alkyne linker does not significantly alter the overall properties of the biomolecule.[26]
-
Chromatography-Specific Solutions:
-
Size-Exclusion Chromatography (SEC):
-
Inappropriate Column Choice: The resolving power of your SEC column may not be sufficient. For effective separation, there should ideally be at least a two-fold difference in molecular weight.[26]
-
Optimize Flow Rate: A lower flow rate can increase the interaction time with the resin and improve resolution.
-
-
Ion-Exchange Chromatography (IEX):
-
Insufficient Charge Shielding: The PEG3 linker may not be large enough to cause a significant change in the surface charge.
-
Optimize Gradient: A shallower elution gradient will provide better separation of species with small differences in charge.[13]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Subtle Hydrophobicity Change: The change in hydrophobicity may be too small for effective separation.
-
Resin Selection: Experiment with HIC resins of varying hydrophobicity (e.g., Butyl, Octyl, Phenyl) to find the one that provides the best resolution.[14]
-
-
Section 3: Analytical Characterization
Q5: How can I effectively monitor the purity of my labeled biomolecule throughout the purification process?
Robust analytical methods are crucial for assessing the success of your purification.[27][28]
-
SDS-PAGE: A simple and effective way to visualize the shift in apparent molecular weight after labeling. The PEGylated protein will migrate slower than the unlabeled protein.
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are invaluable for confirming the identity and mass of the labeled product, verifying the number of attached linkers.[29][30]
| Analytical Technique | Information Provided | Key Considerations |
| SDS-PAGE | Apparent molecular weight shift, presence of high molecular weight aggregates. | The shift may be less pronounced for smaller biomolecules. |
| SEC-HPLC | Purity, presence of aggregates and free linker. | Column must be properly calibrated. |
| RP-HPLC | Purity, separation of labeled and unlabeled species. | May require method development to achieve good resolution. |
| Mass Spectrometry | Confirmation of mass, degree of labeling. | Can be complex for heterogeneous samples. |
Experimental Protocols & Workflows
General Purification Workflow
A typical purification strategy involves a multi-step process to address the different components of the reaction mixture.
Caption: A general chromatographic workflow for purifying PEGylated biomolecules.
Protocol: Affinity Purification of Biotin-Clicked Biomolecules
This protocol is for instances where the alkyne group has been used to "click" a biotin tag onto the biomolecule.
-
Prepare the Affinity Resin: Equilibrate streptavidin-coated agarose or magnetic beads with a suitable binding buffer (e.g., PBS, pH 7.4).
-
Bind the Labeled Biomolecule: Incubate the crude reaction mixture with the equilibrated resin to allow the biotinylated biomolecule to bind.
-
Wash: Wash the resin extensively with the binding buffer to remove unbound material, including the unreacted biomolecule and excess reagents.
-
Elute: Elute the bound biomolecule using a competitive elution buffer (e.g., containing free biotin) or by changing the buffer conditions (e.g., low pH) to disrupt the biotin-streptavidin interaction.
-
Buffer Exchange: Immediately perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column to remove the elution agent and stabilize the purified product.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for purification issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Protein Capture Kit for Capture Alkyne-modified Proteins - Creative Proteomics [mspro.creative-proteomics.com]
- 20. neb.com [neb.com]
- 21. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. frontiersin.org [frontiersin.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. enovatia.com [enovatia.com]
improving the stability of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol in aqueous buffers
Technical Support Center: Stability of Alkyne-PEG Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol and related alkyne-functionalized polyethylene glycol (PEG) linkers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these critical reagents in aqueous buffers. As a scientist, you know that the stability of your starting materials is paramount to reproducible and reliable results. This resource combines fundamental chemical principles with practical, field-tested insights to help you diagnose and solve stability issues you may encounter during your experiments.
Part 1: Troubleshooting Guide - Diagnosing Instability
When you suspect degradation of your alkyne-PEG linker, a systematic approach is crucial. The terminal alkyne is the most reactive part of the molecule and is often the primary site of instability. The following guide will help you identify the root cause of the degradation and suggest corrective actions.
Visual Troubleshooting Workflow
Use the following decision tree to navigate potential stability issues.
Caption: A logical workflow for troubleshooting the stability of alkyne-PEG linkers.
Part 2: Frequently Asked Questions (FAQs)
General Stability & Handling
Q1: What is the primary cause of degradation for this compound in aqueous buffers?
A1: The terminal alkyne group is the most chemically active part of the molecule and, therefore, the most susceptible to degradation. While the PEG and ether linkages are generally stable, the terminal alkyne can undergo several unwanted reactions in a non-ideal buffer environment.[1][2] Key degradation pathways include:
-
Oxidative Dimerization (Glaser Coupling): Trace amounts of copper ions (Cu⁺/Cu²⁺) can catalyze the coupling of two alkyne molecules, especially in the presence of oxygen. This is a common source of unexpected byproducts.
-
Oxidative Cleavage: Strong oxidizing agents or conditions can cleave the triple bond, leading to carboxylic acids or other degradation products.[3]
-
Acid/Base-Catalyzed Reactions: While generally stable, extreme pH values can promote side reactions. Very strong bases (pKa > 25) can deprotonate the terminal alkyne, forming an acetylide anion which can be reactive.[2] Highly acidic conditions (pH < 4) can potentially lead to hydration or isomerization of the propargyl group over time.[4]
Q2: What are the ideal storage conditions for this linker, both as a neat oil and in a stock solution?
A2: Proper storage is critical to ensure the long-term stability of your linker.
-
Neat Compound: The compound should be stored in a cool, dry environment, away from light and ignition sources.[5] For long-term storage, keeping it at -20°C under an inert atmosphere (argon or nitrogen) is recommended.
-
Stock Solutions: It is best practice to prepare stock solutions fresh. If storage is necessary, dissolve the linker in an anhydrous, aprotic organic solvent like DMSO or DMF and store at -20°C with a desiccant.[6] Avoid preparing and storing stock solutions in aqueous buffers, as this increases the risk of hydrolysis and other degradation reactions over time.
Buffer Composition & Compatibility
Q3: My protocol requires a copper catalyst for a "click" reaction. How can I prevent premature degradation of my alkyne linker?
A3: This is a common challenge. The same copper catalyst needed for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can also promote unwanted side reactions if the conditions are not controlled.
-
Sequential Addition: The best practice is to add the copper catalyst to the reaction mixture last, after the alkyne-linker and the azide-containing component are already mixed. This minimizes the time the alkyne is exposed to the catalyst before it can react with its intended partner.[7]
-
Use of Ligands: Using a copper-stabilizing ligand, such as TBTA or THPTA, can help to prevent the copper from catalyzing unwanted oxidative side reactions while still promoting the desired click reaction.
Q4: Can I use Tris or glycine buffers with my alkyne-PEG linker?
A4: It is strongly recommended to avoid buffers containing primary or secondary amines, such as Tris or glycine.[6] These amines can act as nucleophiles and may react with other components in your system or interfere with subsequent conjugation steps, especially if you are using an NHS-ester functionalized PEG linker at the other end.[6] Amine-free buffers like phosphate-buffered saline (PBS) or HEPES are preferred choices.[6][8]
Q5: What is the recommended pH range for aqueous buffers to ensure the stability of the alkyne group?
A5: A pH range of 6.0 to 8.0 is generally considered safe for most applications involving terminal alkynes. Within this range, the terminal alkyne is protonated and relatively stable. Outside of this range, the risk of degradation increases:
-
< pH 6.0: The risk of acid-catalyzed hydration of the alkyne increases, potentially forming a ketone.[4]
-
> pH 8.0: The environment becomes increasingly basic, and while the pKa of the terminal alkyne proton is high (~25), the potential for deprotonation and subsequent side reactions can increase, especially if other reactive species are present.[2][9]
Part 3: Protocols & Data
Protocol 1: Recommended Buffer Preparation for Alkyne Stability
This protocol describes the preparation of a metal-free phosphate-buffered saline (PBS) suitable for working with alkyne-PEG linkers.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Disodium Phosphate (Na₂HPO₄)
-
Potassium Phosphate, Monobasic (KH₂PO₄)
-
Ultra-pure, deionized water (18.2 MΩ·cm)
-
EDTA (Ethylenediaminetetraacetic acid), disodium salt
-
Nitrogen or Argon gas line
-
Sterile, metal-free storage bottles
Procedure:
-
Prepare PBS: To prepare 1 L of 1X PBS, dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of ultra-pure water.
-
Add Chelator: Add 0.372 g of disodium EDTA to the solution (final concentration 1 mM). This will chelate any trace metal contaminants.
-
Adjust pH: Adjust the pH of the buffer to 7.4 using HCl or NaOH.
-
Final Volume: Add ultra-pure water to a final volume of 1 L.
-
Degas Buffer: To remove dissolved oxygen, sparge the buffer with nitrogen or argon gas for at least 30 minutes.
-
Storage: Store the buffer in a sterile, metal-free container at 4°C. For maximum stability of your linker, use the buffer within one week of preparation.
Table 1: Buffer Component Compatibility Summary
| Buffer Component | Compatibility | Rationale & Recommendations |
| Phosphate (PBS) | Excellent | Inert and maintains pH effectively in the 6.5-7.5 range. The recommended choice.[6] |
| HEPES | Good | A non-amine zwitterionic buffer, suitable for many biological applications. |
| Tris | Poor | Contains a primary amine that can be reactive. Avoid if possible.[6] |
| Glycine | Poor | Contains a primary amine. Avoid for the same reasons as Tris.[6] |
| Copper Sulfate (CuSO₄) | Caution | Necessary for CuAAC but can catalyze alkyne dimerization. Add last, just before reaction initiation.[7] |
| Sodium Azide (NaN₃) | Poor | Is an azide and will react with the alkyne in the presence of copper. Avoid as a preservative.[10] |
| EDTA | Excellent | A chelating agent that sequesters trace metal ions, preventing metal-catalyzed degradation. |
Protocol 2: Stability Assessment by LC-MS
This protocol provides a general method to assess the stability of your alkyne-PEG linker in a chosen buffer over time.
Objective: To quantify the percentage of intact linker remaining after incubation in an aqueous buffer.
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the alkyne-PEG linker in anhydrous DMSO.
-
Prepare Test Samples: In separate, clean vials, dilute the stock solution to a final concentration of 100 µM in your test buffer (e.g., the "Recommended Buffer" from Protocol 1). Prepare a control sample in pure DMSO or acetonitrile.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from the test sample, dilute it to an appropriate concentration for LC-MS analysis (e.g., 1 µM in 50:50 acetonitrile:water), and inject it into the LC-MS. This is your T=0 reference.
-
Incubation: Store the remaining test samples under your standard experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots from the incubated samples, dilute as in step 3, and analyze by LC-MS.
-
Data Analysis:
-
Identify the peak corresponding to the intact linker based on its mass-to-charge ratio (m/z).
-
Integrate the area of this peak for each time point.
-
Calculate the percentage of remaining linker at each time point relative to the T=0 sample.
-
Plot the percentage of intact linker vs. time to determine the stability profile.
-
References
-
Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir - ACS Publications. Available at: [Link]
-
Ch 9 : Acidity of Terminal Alkynes. University of Calgary. Available at: [Link]
-
Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Synlett. Available at: [Link]
-
10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]
-
Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. ResearchGate. Available at: [Link]
-
Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate. Available at: [Link]
-
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. PubChem. Available at: [Link]
-
Degradation Pathway. ResearchGate. Available at: [Link]
-
Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. AxisPharm. Available at: [Link]
-
Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available at: [Link]
-
Practical approaches to labelling terminal alkynes with deuterium. PMC - NIH. Available at: [Link]
-
Quantitative Surface-Enhanced Raman Spectroscopy: Challenges, Strategies, and Prospects. MDPI. Available at: [Link]
-
Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. ResearchGate. Available at: [Link]
-
Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[11]pyrrole Cavitands as Ligands. Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Synthesis using alkynes (video). Khan Academy. Available at: [Link]
-
Degradation of Some Polymers in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Organic Letters Journal. ACS Publications - American Chemical Society. Available at: [Link]
-
Terminal Alkyne Activation by Frustrated and Classical Lewis Acid/Phosphine Pairs. ResearchGate. Available at: [Link]
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in Reactions of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol by LC-MS
Welcome to the technical support center for the analysis of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol and its reaction mixtures. As a Senior Application Scientist, I've designed this guide to address the specific challenges researchers encounter when using LC-MS to identify impurities and byproducts. This resource moves beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just synthesized this compound via Williamson ether synthesis. What are the most probable synthesis-related byproducts I should be looking for in my initial LC-MS screen?
A1: Excellent question. Proactively knowing what to look for is the first step in efficient analysis. The Williamson ether synthesis, while robust, is prone to several side reactions that generate predictable byproducts.[1][2] Your primary focus should be on unreacted starting materials and products of over-alkylation or elimination.
The synthesis typically involves reacting triethylene glycol (TEG) with an activated propargyl group, like propargyl bromide, in the presence of a base.
Common Synthesis-Related Byproducts:
-
Unreacted Triethylene Glycol (TEG): Incomplete reaction will leave residual TEG. Being highly polar, it will likely elute very early in a standard reversed-phase LC method.
-
Bis-propargylated TEG: The diol starting material (TEG) has two reactive hydroxyl groups. A common byproduct is the diether formed when both ends of the TEG molecule are alkylated by propargyl bromide.[3]
-
Elimination Product (Propadiene): Strong bases can induce E2 elimination of HBr from propargyl bromide, although this gaseous byproduct is unlikely to be observed in your final reaction mixture.[4]
-
Base-Related Impurities: Depending on the base used (e.g., NaH), degradation or impurities within the base can contribute to minor, unexpected peaks. If you used old NaH, it may have converted to NaOH, affecting reactivity.[3]
To aid in your identification, the table below lists the expected masses for these common byproducts.
| Compound Name | Structure | Monoisotopic Mass (Da) | Expected Ion (ESI+) [M+H]⁺ | Expected Ion (ESI+) [M+Na]⁺ |
| Target Product | C₉H₁₆O₄ | 188.10 | 189.11 | 211.09 |
| Triethylene Glycol (TEG) | C₆H₁₄O₄ | 150.09 | 151.10 | 173.08 |
| Bis-propargylated TEG | C₁₂H₁₈O₄ | 226.12 | 227.13 | 249.11 |
Table 1: Potential byproducts from the synthesis of this compound and their expected masses.
Q2: I'm using my purified this compound in a subsequent reaction under acidic conditions and see new, unexpected peaks. What degradation pathways should I consider?
A2: This is a critical consideration, especially in multi-step syntheses or formulation development. The two primary sites of reactivity on your molecule are the ether linkages and the terminal alkyne.
-
Acid-Catalyzed Ether Cleavage: Ethers are generally stable but can be cleaved by strong acids like HBr or HI.[5][6] While HCl is less effective, prolonged exposure or harsh acidic conditions can lead to the cleavage of the C-O bonds. The reaction is initiated by protonation of an ether oxygen, making the adjacent alcohol a good leaving group.[7] This can result in a complex mixture of smaller PEG fragments and propargyl alcohol.
-
Alkyne Hydration/Rearrangement: The terminal alkyne is susceptible to acid-catalyzed hydration. This typically follows Markovnikov's rule to form an intermediate enol, which then tautomerizes to a methyl ketone. Furthermore, propargylic systems can undergo rearrangements in the presence of certain acids, particularly Lewis acids.[8]
| Compound Name | Structure | Monoisotopic Mass (Da) | Expected Ion (ESI+) [M+H]⁺ | Notes |
| Ketone Product | C₉H₁₈O₅ | 206.11 | 207.12 | Result of alkyne hydration |
| Propargyl Alcohol | C₃H₄O | 56.03 | 57.03 | Result of ether cleavage |
| Triethylene Glycol | C₆H₁₄O₄ | 150.09 | 151.10 | Result of ether cleavage |
Table 2: Potential byproducts from acidic degradation of the target molecule.
Q3: My LC-MS chromatogram shows more peaks than I expect. What is a systematic workflow for identifying these unknown components?
A3: A complex chromatogram can be daunting. A systematic approach is essential to avoid confusion and ensure accurate identification. The goal is to methodically extract information from both the chromatographic separation (LC) and the mass spectrometric data (MS).
-
Integrate All Peaks: Start by integrating every peak in your chromatogram, even the minor ones.
-
Extract Mass Spectra: Generate the mass spectrum for each integrated peak. Look at the m/z values of the most abundant ions.
-
Hypothesize Molecular Weights: For each peak, assume the most intense ion is the protonated molecule [M+H]⁺. Calculate the neutral mass (M). Now, check if other ions in the spectrum correspond to common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) using this hypothesized mass.[9][10] The presence of consistent adducts strengthens your hypothesis.
-
Compare with Potential Byproducts: Compare your hypothesized molecular weights with the masses of expected byproducts from Tables 1 and 2. Look for matches.
-
Analyze Isotope Patterns: For ions containing elements like chlorine or bromine (e.g., residual propargyl bromide), look for their characteristic isotopic patterns to confirm their presence.
-
Consider In-Source Fragmentation: Some molecules are unstable in the ion source and can fragment before detection.[11] Look for peaks in your chromatogram that have mass spectra corresponding to logical fragments of your target molecule or major byproducts. Common ether fragmentations include α-cleavage (cleavage of a bond adjacent to the oxygen).[12][13]
-
Perform MS/MS: For critical unknown peaks that don't match expected byproducts, perform a targeted MS/MS experiment. The fragmentation pattern will provide structural information to help elucidate the identity of the unknown.
Q4: I suspect a byproduct is present based on my reaction scheme, but I see a very weak signal or no signal at its expected m/z. What could be wrong?
A4: This is a classic and often frustrating problem in LC-MS, frequently caused by ion suppression . Ion suppression occurs when other co-eluting compounds in the sample matrix interfere with the ionization of your analyte of interest in the MS source, reducing its signal.[14][15] PEG-like molecules can be particularly susceptible to this.[16]
Common Causes and Solutions:
-
Matrix Effects: High concentrations of salts, residual catalysts, or other non-volatile components from your reaction mixture can severely suppress ionization.[17]
-
Solution: Improve your sample preparation. Perform a simple solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[17] Even simple dilution of the sample can sometimes mitigate the effect.
-
-
Co-eluting Byproducts: A major byproduct eluting at the same time as your trace analyte can compete for charge in the ion source.
-
Solution: Optimize your chromatography. Change the gradient slope, try a different solvent system (e.g., methanol vs. acetonitrile), or use a column with a different chemistry (e.g., C8 instead of C18) to improve separation.[17]
-
-
Poor Ionization Efficiency: The compound may not ionize well under the current MS conditions.
-
Solution: Experiment with mobile phase additives. For positive mode ESI, adding a small amount of formic acid or ammonium formate can improve protonation. For negative mode, ammonium acetate or a trace of ammonia can help.
-
-
Analyte Adsorption: Some compounds can adsorb to metal surfaces in the HPLC system, including the column frit and housing, leading to poor peak shape and low recovery.[18]
-
Solution: If you consistently have issues with a particular analyte, consider using a metal-free or PEEK-lined column and system components.[18]
-
Q5: For a single chromatographic peak, my mass spectrum is very complex, showing a cluster of ions instead of one clear m/z. What does this mean?
A5: This is a very common observation in electrospray ionization (ESI) and is usually due to the formation of adducts and the presence of natural isotopes . Rather than being a problem, it's actually a rich source of data that can increase confidence in your molecular weight assignment.
-
Adduct Formation: In ESI, instead of just gaining a proton ([M+H]⁺), your molecule (M) can associate with other ions present in the system.[19] The most common adducts in positive ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[10] These are often present as trace impurities in solvents, glassware, or reagents. Ammonium adducts ([M+NH₄]⁺) are also common if you use an ammonium-based buffer.[20]
-
Why this is useful: If you see a peak at m/z X and another peak at X + 22, this is a strong indication that X is your [M+H]⁺ ion and X + 22 is the [M+Na]⁺ adduct, since the mass difference between Na⁺ and H⁺ is ~22 Da. This confirms the molecular weight of M.
| Adduct Ion | Mass Difference from [M+H]⁺ (Da) | Common Source |
| [M+H]⁺ | 0 | Mobile phase acid |
| [M+NH₄]⁺ | +17.03 | Ammonium buffers/salts |
| [M+Na]⁺ | +21.98 | Glassware, solvents, reagents |
| [M+K]⁺ | +37.96 | Glassware, solvents, reagents |
| [2M+H]⁺ | M + 1.01 | High analyte concentration |
Table 3: Common adducts observed in positive ion ESI-MS and their mass difference relative to the protonated molecule.[9][10]
-
Isotopic Distribution: Carbon, in its natural state, is ~98.9% ¹²C and ~1.1% ¹³C. This means for every ~91 carbon atoms in a molecule, you will see an "A+1" peak (a peak one mass unit higher than the monoisotopic peak) that is about 100% the intensity of the A peak. Your target molecule, C₉H₁₆O₄, has 9 carbons, so you should expect to see a small A+1 peak that is approximately 9.9% (9 x 1.1%) of the intensity of the main [M+H]⁺ peak. Observing this pattern confirms your elemental formula is plausible.
By recognizing these patterns of adducts and isotopes, a seemingly complex spectrum resolves into a clear confirmation of your compound's molecular weight.
References
- SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- ZefSci. (2024).
- Xu, G., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
- Borgos, S. E., et al. (2024). Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. Journal of Controlled Release.
- YouTube. (2024). Troubleshooting ion suppression in LC–MS analysis.
- BenchChem. (2025). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
- Kruve, A., et al. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of the American Society for Mass Spectrometry.
- LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
- ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?
- Biosynth. (n.d.). This compound | 208827-90-1.
- ChemBK. (2024). Ethanol,2-[2-(2-propynyloxy)ethoxy]-.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
- Biosynth. (n.d.). This compound | 208827-90-1.
- LGC Standards. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethanol.
- BenchChem. (2025).
- PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol.
- PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Reddit. (2020). Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide.
- Scribd. (n.d.).
- Pharmaffiliates. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol.
- Wikipedia. (n.d.). Ether cleavage.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- YouTube. (2023).
- Wikipedia. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- ChemicalBook. (2025). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL (CAS 7218-43-1).
- ACS Publications. (n.d.).
- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. support.waters.com [support.waters.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. providiongroup.com [providiongroup.com]
- 15. youtube.com [youtube.com]
- 16. sciex.com [sciex.com]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Bioconjugation Efficiency with 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Prepared by the Gemini Senior Application Science Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for bioconjugation reactions utilizing the alkyne-PEG3-alcohol linker, 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol. Here, we address common challenges, offer detailed troubleshooting strategies, and provide validated protocols to enhance the efficiency and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: This reagent is a hydrophilic linker containing three ethylene glycol units (a short PEG chain), a terminal alkyne group (prop-2-ynyloxy), and a terminal hydroxyl group. Its primary application is in bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2] It allows for the covalent attachment of this PEG spacer to azide-modified biomolecules, such as proteins, peptides, or nucleic acids. The PEG component enhances the solubility and stability of the resulting conjugate.[3][4][5]
Q2: Why is my bioconjugation yield low when using this linker?
A2: Low yields in CuAAC reactions are often traced back to the deactivation of the copper catalyst.[6] The catalytically active species is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of dissolved oxygen.[6] Other factors can include suboptimal reagent concentrations, steric hindrance on the biomolecule, or solubility issues with the linker or the target molecule itself.
Q3: What is the role of a ligand, like BTTAA or THPTA, in the reaction?
A3: Ligands are critical for a successful CuAAC reaction. They serve two main purposes: stabilizing the active Cu(I) oxidation state and accelerating the reaction rate.[7][8] Ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) chelate the copper ion, protecting it from oxidation and preventing the formation of undesirable side products.[9][10] This protection also reduces copper-mediated damage to sensitive biomolecules.[11] Studies have shown that BTTAA can significantly enhance reaction rates compared to other ligands.[9]
Q4: How should I prepare my reagents for the best results?
A4: Proper reagent preparation is crucial.
-
Linker: Dissolve the this compound linker in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution immediately before use.[12]
-
Copper Source: A solution of copper(II) sulfate (CuSO₄) in deionized water is commonly used.
-
Reducing Agent: A fresh solution of sodium ascorbate in deoxygenated water or buffer is required to reduce Cu(II) to the active Cu(I) in situ.[6] Always prepare this solution immediately before the experiment.[13]
-
Ligand: Dissolve the ligand (e.g., THPTA or BTTAA) in deionized water.
-
Buffers: Ensure all aqueous buffers are deoxygenated (degassed) by sparging with an inert gas like argon or nitrogen to minimize Cu(I) oxidation.[6][14]
Q5: Can I perform this reaction without a copper catalyst?
A5: The reaction between a terminal alkyne (like in this linker) and an azide is extremely slow without a catalyst.[15] However, an alternative copper-free click chemistry method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This requires modifying your biomolecule with a strained alkyne (e.g., DBCO, BCN) instead of a terminal alkyne. SPAAC is advantageous for applications in living cells where copper toxicity is a concern.[11]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your bioconjugation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conjugation Yield | 1. Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[6] 2. Insufficient Reducing Agent: The sodium ascorbate solution was old or degraded, failing to reduce Cu(II) to Cu(I). 3. Ligand Absence/Degradation: No ligand was used, or an insufficient amount was present to protect the Cu(I).[10] 4. Low Reagent Concentration: The molar excess of the alkyne linker or the concentration of the catalyst is too low. | 1. Deoxygenate Buffers: Thoroughly degas all aqueous buffers and solutions by sparging with argon or nitrogen before use. Performing the reaction under an inert atmosphere can further improve results.[6] 2. Use Fresh Ascorbate: Always prepare the sodium ascorbate solution fresh for each experiment.[13] 3. Optimize Ligand Ratio: Use a water-soluble ligand like THPTA or BTTAA. A 5:1 ligand-to-copper molar ratio is a robust starting point to ensure the catalyst is protected.[15][16] 4. Increase Molar Excess: Start with a 10- to 50-fold molar excess of the alkyne-PEG linker over the azide-modified biomolecule.[13] The optimal copper concentration is typically between 50 µM and 250 µM.[6] |
| Poor Reagent Solubility / Precipitate Formation | 1. Linker Aggregation: Although the PEG3 unit enhances water solubility, high concentrations of the linker may still aggregate in purely aqueous solutions. 2. Biomolecule Precipitation: The addition of organic co-solvents (from the linker stock) or the conjugation process itself can cause sensitive proteins to precipitate.[17] | 1. Use Co-solvents: Prepare a high-concentration stock of the alkyne linker in anhydrous DMSO or DMF and add it to the reaction mixture, ensuring the final organic solvent concentration is compatible with your biomolecule (typically <10% v/v).[18] 2. Optimize Buffer/pH: Ensure the reaction buffer pH is optimal for your biomolecule's stability. For proteins, a pH of 7.2-8.5 is common.[19] If precipitation persists, consider using a longer, more hydrophilic PEG linker.[3] |
| Non-Specific Binding or Side Reactions | 1. Alkyne Homocoupling: In the presence of oxygen, the copper catalyst can promote the unwanted dimerization of the alkyne linker (Glaser coupling).[6] 2. Oxidative Damage to Biomolecule: Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive amino acid residues (e.g., histidine, cysteine) on proteins.[11] | 1. Maintain Anaerobic Conditions: Deoxygenating reagents is critical to minimize this side reaction. The presence of a stabilizing ligand also favors the desired cycloaddition pathway over homocoupling.[6] 2. Use Protective Ligands: Ligands like THPTA and BTTAA are essential as they not only accelerate the reaction but also act as sacrificial reductants, protecting the biomolecule from oxidative damage.[16] For particularly sensitive proteins, reducing the overall copper concentration and extending the reaction time may be necessary. |
| Difficulty with Product Purification | 1. Excess Reagents: Unreacted alkyne-PEG linker, copper, ligand, and ascorbate remain in the mixture. 2. Similar Size/Charge: The PEGylated product may have similar properties to the starting biomolecule, making separation difficult. | 1. Copper Removal: After the reaction, add a chelating agent like EDTA to a final concentration of 1-5 mM to sequester the copper catalyst.[6] 2. Purification Strategy: For proteins and large biomolecules, use size-exclusion chromatography (SEC) or dialysis to remove small molecule impurities.[3][20] For smaller biomolecules, ion-exchange or affinity chromatography may be more effective.[21] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low-yield CuAAC reactions.
Caption: Troubleshooting decision tree for low-yield bioconjugation reactions.
Section 3: Detailed Experimental Protocols
Protocol: General CuAAC Bioconjugation of a Protein
This protocol describes a general method for conjugating an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free, deoxygenated buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in dH₂O).
-
BTTAA or THPTA ligand solution (e.g., 50 mM in dH₂O).[15]
-
Sodium Ascorbate solution (e.g., 100 mM in deoxygenated dH₂O - prepare fresh ).
-
Purification system (e.g., desalting columns for SEC).
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature.
-
Prepare a 100 mM stock solution of the alkyne-PEG linker in anhydrous DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in deoxygenated dH₂O.[13]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide-modified protein to deoxygenated buffer to a final concentration of 1-10 mg/mL.[13]
-
Add the alkyne-PEG linker stock solution to achieve a 20-fold molar excess relative to the protein.
-
In a separate tube, prepare the catalyst premix. For a 1:5 copper-to-ligand ratio, mix the required volume of CuSO₄ and ligand solutions (e.g., for a final concentration of 250 µM Cu and 1.25 mM ligand, mix appropriate stock volumes).[16] Let the premix stand for 1-2 minutes.
-
Add the catalyst premix to the protein-alkyne mixture.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[16]
-
Gently mix the reaction. If possible, overlay the reaction with argon or nitrogen.
-
Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (shift in molecular weight) or mass spectrometry.[20]
-
-
Purification:
-
Upon completion, remove unreacted small molecules and the copper catalyst using a desalting column (SEC), dialysis, or another appropriate chromatographic method suited for your biomolecule.[3]
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful labeling and determine the degree of conjugation using methods like Mass Spectrometry or HPLC.
-
Visual Representation of the CuAAC Mechanism
The diagram below illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: Simplified mechanism of the CuAAC "click" reaction.
Section 4: References
-
Chemical Communications (RSC Publishing). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Available at: [Link].
-
ACS Omega. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. Available at: [Link].
-
BioPharm International. Making Site-specific PEGylation Work. Available at: [Link].
-
Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. Available at: [Link].
-
PubMed Central (PMC). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Available at: [Link].
-
AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available at: [Link].
-
PubMed Central (PMC). Peptide Conjugation via CuAAC 'Click' Chemistry. Available at: [Link].
-
Nature Communications. DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Available at: [Link].
-
AbOliGo. Bioconjugation Optimization & Troubleshooting | Expert Tips & Best Practices. Available at: [Link].
-
Abberior Instruments. Protein labeling protocol. Available at: [Link].
-
Current Protocols in Chemical Biology. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available at: [Link].
-
Wikipedia. Click chemistry. Available at: [Link].
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link].
-
PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Available at: [Link].
-
Leica Biosystems. H&E Troubleshooting Guide. Available at: [Link].
-
PacBio. Guide - Low Yield Troubleshooting. Available at: [Link].
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
dealing with steric hindrance in reactions involving 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for reactions involving 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol , a versatile PEG-3 linker commonly known as Propargyl-PEG3-OH. This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying principles of overcoming steric hindrance, a common impediment to successful synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and where does steric hindrance typically become an issue in its reactions?
A1: this compound (Propargyl-PEG3-OH) is a bifunctional molecule featuring a terminal alkyne (propargyl group) and a primary hydroxyl (-OH) group, connected by a flexible polyethylene glycol (PEG) linker.[1][2] Its primary application is in bioconjugation and materials science, most notably via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry".[3][4]
Steric hindrance becomes a significant challenge when the reaction partner, typically an azide-containing molecule, possesses a bulky or complex three-dimensional structure. The flexible PEG chain of the linker itself does not typically introduce significant hindrance. The issue arises when large substituents near the azide group physically obstruct its approach to the copper-acetylide intermediate, thereby slowing down or preventing the formation of the triazole ring.
Q2: My CuAAC (click) reaction is performing poorly—low yield, slow conversion. How do I determine if steric hindrance is the culprit?
A2: Diagnosing steric hindrance involves a combination of experimental observation and analysis of your substrates. Consider the following points:
-
Substrate Structure: Analyze the structure of your azide partner. Are there bulky groups (e.g., t-butyl, phenyl groups with ortho-substituents, complex polycyclic systems) positioned near the azide functional group? If a less-hindered analog of your azide reacts efficiently under the same conditions, steric hindrance is the likely cause.
-
Reaction Kinetics: Sterically hindered reactions often exhibit significantly slower kinetics compared to unhindered counterparts.[5] If your reaction requires prolonged times (>24h) or elevated temperatures to show minimal conversion, steric effects are probably at play.
-
Failed Optimization: If standard troubleshooting steps—such as verifying reagent purity, using fresh catalysts, and ensuring anaerobic conditions—do not improve the outcome, the problem is likely more fundamental, such as a high activation energy barrier due to steric repulsion.[6]
Q3: My azide partner is sterically demanding. What specific aspects of my reaction protocol should I focus on for optimization?
A3: When dealing with a sterically hindered azide, the catalytic system is the most critical component to optimize. The choice of copper source, ligand, and solvent can dramatically influence the reaction's success by modulating the catalyst's activity and accessibility.[7][8] Additionally, reaction conditions like temperature and concentration play a crucial role in overcoming the activation energy barrier imposed by the bulky substrates.
Section 2: Troubleshooting Guide for Low-Yield CuAAC Reactions
This section provides actionable strategies for overcoming poor reaction outcomes when steric hindrance is the suspected cause.
Issue: My CuAAC reaction with a bulky azide shows low conversion and poor yield.
When large molecular frameworks impede the ideal approach of the azide and alkyne, the reaction's activation energy increases. The following strategies are designed to overcome this barrier.
The coordination environment of the copper(I) catalyst is paramount. Ligands not only prevent catalyst oxidation and disproportionation but also influence its steric and electronic properties. For hindered substrates, a more active and sterically accessible catalyst is required.
-
Rationale: Standard catalyst systems (e.g., CuSO₄/Sodium Ascorbate) may be insufficient. Specialized ligands can enhance catalyst activity and stability, facilitating the reaction with challenging substrates.[9] N-Heterocyclic Carbene (NHC) ligands, for instance, form highly active and stable copper complexes that are particularly effective for sterically demanding click reactions.[9][10]
-
Recommendation: Switch from a standard in-situ catalyst preparation to a pre-formed, well-defined Cu(I) complex or utilize an advanced ligand system.
| Catalyst/Ligand System | Key Feature | Ideal Application |
| CuI / DIPEA | Uses a bulky, non-coordinating base (N,N-Diisopropylethylamine) to minimize side reactions.[8] | Moderately hindered azides where standard bases might interfere. |
| [Cu(CH₃CN)₄]PF₆ / TBTA | Tris(benzyltriazolylmethyl)amine (TBTA) is a common stabilizing ligand. | A good starting point for moderately hindered systems, offering enhanced stability over ligand-free methods. |
| CuBr / NHC Ligand | N-Heterocyclic Carbene (NHC) complexes offer superior activity and stability.[9] | Highly effective for severely hindered azides and alkynes.[10] |
| Cp*RuCl(PPh₃)₂ | A Ruthenium-based catalyst that can, surprisingly, favor the 1,4-regioisomer in cases of extreme steric hindrance on the azide partner.[11] | An alternative for when copper systems fail completely due to steric clash.[11] |
-
Solvent Effects: The solvent can influence the reaction by stabilizing transition states and affecting reagent solubility. While water is often cited as ideal for click chemistry, poorly soluble organic substrates may perform better in polar aprotic solvents like DMSO or DMF, which can help solvate charged intermediates and transition states more effectively.[12][13][14]
-
Temperature and Concentration: According to collision theory, increasing the temperature provides molecules with more kinetic energy to overcome the activation barrier. Similarly, increasing the concentration of reactants increases the frequency of molecular collisions.
-
Actionable Step: Gradually increase the reaction temperature in 10-15°C increments (e.g., from room temperature to 40°C, then to 60°C). If thermal heating is insufficient, microwave irradiation can be a powerful tool to accelerate reactions with high activation barriers by providing rapid and uniform heating.[7]
-
Actionable Step: Increase the concentration of the limiting reagent. If solubility allows, running the reaction at a higher molarity (e.g., 0.5 M to 1.0 M) can improve reaction rates.
-
Section 3: Proactive Strategies - Managing Reactive Functionality
Issue: The hydroxyl group on the PEG linker is causing side reactions or complicates purification.
The terminal hydroxyl group on this compound is also a reactive site. In complex syntheses, it can interfere with other reagents or lead to undesired products. A common strategy to prevent this is the use of protecting groups.[15][16]
A protecting group temporarily masks a functional group, rendering it inert to specific reaction conditions.[15] An "orthogonal" strategy means that the protecting groups on different functional groups can be removed under distinct conditions without affecting each other.[16] For the hydroxyl group, a silyl ether is an excellent choice as it is stable to CuAAC conditions but can be easily removed later.
Recommended Protecting Groups for the Hydroxyl Moiety
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Notes |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole, DMF | TBAF, THF; or Acetic Acid | Robust, stable to chromatography and most non-acidic/non-fluoride conditions. Excellent for general use. |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | More sterically bulky than TBS, offering greater stability to acid.[17] Useful if subsequent steps require mild acidic conditions. |
| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Very stable, but deprotection conditions (catalytic hydrogenation) may not be compatible with other functional groups (e.g., alkynes, nitro groups). |
Section 4: Experimental Protocols
Protocol 1: General CuAAC Protocol for Hindered Substrates
This protocol uses a more active catalyst system suitable for challenging reactions.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the sterically hindered azide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or DMSO (to make a 0.5 M solution).
-
Catalyst Preparation: In a separate vial, suspend Copper(I) Bromide (CuBr, 0.05 eq) in the same anhydrous solvent. If using a ligand, add the ligand (e.g., an NHC ligand, 0.055 eq) to this suspension.
-
Initiation: Add the catalyst suspension to the solution of reactants. If required, add a bulky base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the reaction mixture at 40-60°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of the Hydroxyl Group as a TBS Ether
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Then, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting TBS-protected linker can often be used in the next step without further purification.
Protocol 3: Deprotection of the TBS Ether
-
Setup: Dissolve the TBS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Workup: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the final deprotected product.
References
- Smolecule. (n.d.). This compound.
- BenchChem. (n.d.). Overcoming steric hindrance in the synthesis of bulky indolizine derivatives.
- ResearchGate. (n.d.). The effects of solvent nature and steric hindrance on the reactivity, mechanism and selectivity of the cationic imino‐Diels–Alder cycloaddition reaction....
- BenchChem. (n.d.). 2-(2-Prop-2-ynoxyethoxy)ethanol: Properties and Applications of a Versatile PEG Linker.
- Royal Society of Chemistry. (1998). Protecting groups.
- Researcher.Life. (2020). CuAAC reactions of sterically hindered azides.
- MDPI. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine.
- ChemicalBook. (2025). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1.
- CookeChem. (n.d.). 2-[2-(2-Propynyloxy)ethoxy]ethanol , 97% , 7218-43-1.
- National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Royal Society of Chemistry. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances.
- BenchChem. (n.d.). Overcoming steric hindrance in substituted diene reactions.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- ResearchGate. (2019). How to overcome Steric Hindrance?.
- ACS Publications. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- PubMed. (2002). Steric effects and solvent effects in ionic reactions. Science.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
- PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol.
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol.
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
Sources
- 1. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 2. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 2-[2-(2-Propynyloxy)ethoxy]ethanol , 97% , 7218-43-1 - CookeChem [cookechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Steric effects and solvent effects in ionic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. media.neliti.com [media.neliti.com]
- 17. agroipm.cn [agroipm.cn]
addressing poor solubility of reactants in 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol click chemistry
Technical Support Center: Optimizing Click Chemistry Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a special focus on addressing challenges related to poor reactant solubility.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low-yield or failed CuAAC "click" reaction?
Several factors can lead to poor outcomes in a click reaction. The most frequent issues include:
-
Inactive Copper Catalyst: The reaction requires the Copper(I) oxidation state, which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] The use of a reducing agent like sodium ascorbate is crucial when starting with a Cu(II) salt (e.g., CuSO₄) to generate Cu(I) in situ.[3]
-
Poor Reactant Solubility: If the azide or alkyne is not fully dissolved, the reaction kinetics will be severely limited. This is a primary cause of failure, especially with hydrophobic molecules.[4]
-
Inappropriate Ligand or Stoichiometry: Ligands are essential for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][2][5] Using the wrong ligand for your solvent system or an incorrect copper-to-ligand ratio can halt the reaction.[1]
-
Presence of Inhibitors: Functional groups such as thiols can act as potent poisons for the copper catalyst.[5] Additionally, some buffer components, like Tris, can chelate the copper and inhibit the reaction.[3]
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne can physically block the reactants from approaching the catalyst and each other, slowing down or preventing the reaction.[4]
Q2: How does my choice of solvent affect the reaction?
The solvent system is critical. While CuAAC is famously tolerant of many solvents, including water, optimal conditions depend on the specific properties of your reactants.[6] Water is often an excellent solvent and can even accelerate the reaction rate.[2][7] However, when dealing with hydrophobic reactants, a purely aqueous system will lead to poor solubility and low yields. In these cases, using a co-solvent system is essential to ensure all components remain in solution.[3] Polar aprotic solvents like DMSO, DMF, THF, and acetonitrile are commonly used, often in combination with water or alcohols like t-BuOH.[8]
Troubleshooting Guide: Addressing Poor Reactant Solubility
This section provides a systematic approach to resolving issues when one or both of your click chemistry partners, such as an alkyne like 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol or a hydrophobic azide-functionalized molecule, exhibit poor solubility in the reaction medium.
Problem: My azide or alkyne reactant is not dissolving, leading to a failed reaction. What is the step-by-step solution?
Poor solubility is a common but solvable challenge. Follow this workflow to systematically optimize your reaction conditions.
Caption: Troubleshooting workflow for poor reactant solubility.
Step 1: Optimize the Solvent System
The goal is to find a solvent or co-solvent mixture that can fully dissolve both the azide and the alkyne.
-
Initial Assessment: Start by dissolving your least soluble reactant in a small amount of various organic solvents.
-
Introduce a Co-solvent: If your reaction needs to be performed in an aqueous buffer (e.g., for biomolecules), find a water-miscible organic solvent that can dissolve your hydrophobic component. Common choices include Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), tert-Butanol (t-BuOH), and Acetonitrile.[4][3][8]
-
Systematic Titration: Begin by adding a small percentage of the organic co-solvent (e.g., 5-10% v/v) to your aqueous reaction mixture.[3] Gradually increase the proportion until the reactants are fully dissolved. Be mindful that very high concentrations of organic solvents can sometimes negatively impact the activity of biomolecules.
Table 1: Co-Solvent Selection Guide for CuAAC Reactions
| Solvent | Properties | Typical Use Case |
| Water (H₂O) | High polarity, protic. Can accelerate the reaction.[2][7] | Ideal for soluble biomolecules (proteins, DNA).[9] |
| DMSO | High polarity, aprotic. Excellent solvating power. | Dissolving a wide range of hydrophobic small molecules.[8] |
| DMF | High polarity, aprotic. Good solvating power. | Alternative to DMSO, useful for dissolving various organic reactants.[8] |
| t-Butanol (t-BuOH) | Medium polarity, protic. Miscible with water. | Often used in a 1:1 to 3:1 ratio with water for general-purpose reactions.[4] |
| Acetonitrile | Medium polarity, aprotic. | Used when DMSO or DMF are incompatible with reactants.[8][10] |
| THF | Low polarity, aprotic. | Useful for highly nonpolar reactants, often in non-aqueous systems.[8] |
Step 2: Select and Optimize the Ligand
Ligands are not just accelerators; they are crucial for maintaining a soluble and active catalyst complex.[2][5]
-
For Aqueous Systems: If your reaction is primarily aqueous, a water-soluble ligand is essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended as it protects the catalyst, prevents precipitation, and improves reaction efficiency in water.[2][9]
-
For Organic/Mixed Systems: TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a classic ligand that works very well in solvent systems containing DMSO or other organic co-solvents.[9][11]
-
Stoichiometry: The ligand-to-copper ratio is critical. A common starting point is a 1:1 ratio of ligand to copper salt. However, for sensitive reactions or those with potential inhibitors, increasing the ligand ratio to 2:1 or even 5:1 can protect the catalyst and improve performance.[4][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist’s Guide to Mass Spectrometry Validation of Protein Labeling with PEG3-Alkyne Reagents
In the landscape of chemical proteomics and drug development, the precise and validated labeling of proteins is paramount. It forms the bedrock of activity-based protein profiling (ABPP), target deconvolution, and the creation of sophisticated bioconjugates.[1][2] This guide provides an in-depth comparison and a validated workflow for protein labeling using 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol derivatives, hereafter referred to as PEG3-Alkyne, with a focus on validation by mass spectrometry. As your partner in the lab, this guide moves beyond mere protocols to explain the critical reasoning behind each step, ensuring your experiments are not only successful but also rigorously validated.
The core of this methodology lies in bioorthogonal chemistry—specifically, the "click chemistry" reaction that joins a terminal alkyne (like our PEG3-Alkyne) with an azide-functionalized molecule.[3] This reaction's power comes from its high efficiency and specificity, allowing for the precise coupling of molecules in complex biological mixtures.[2] However, any claim of successful labeling remains an assumption until proven. Mass spectrometry (MS) provides the definitive, unbiased proof, allowing us to "see" the modification at the peptide level and confirm the exact site of conjugation.[4][5]
The Featured Reagent: Alkyne-PEG3-NHS Ester
The molecule this compound is a foundational structure consisting of a terminal alkyne and a hydrophilic triethylene glycol (PEG3) spacer. In its native alcohol form, it is not reactive toward proteins. To make it a potent labeling tool, the terminal hydroxyl group is typically activated. A common and highly effective strategy is to convert it into an N-Hydroxysuccinimide (NHS) ester, creating Alkyne-PEG3-NHS ester .
-
Mechanism of Action : The NHS ester group is an excellent leaving group that reacts efficiently with primary amines, found on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[6][7] This reaction is pH-dependent, favoring slightly alkaline conditions (pH 8.3-8.5) where the amine groups are deprotonated and thus more nucleophilic.[7]
-
The Alkyne Handle : The terminal alkyne serves as a bioorthogonal handle. It is small, largely inert in biological systems, and poised for a highly specific reaction with an azide-containing reporter molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
The PEG3 Linker : The hydrophilic PEG3 spacer is a critical design element. It enhances the water solubility of the reagent and the resulting conjugate, which is particularly beneficial for downstream handling and analysis.[6][8] Furthermore, it provides spatial separation between the protein and the eventual reporter tag, minimizing potential steric hindrance or denaturation.
Comparative Analysis of Alkyne-Based Labeling Strategies
Choosing the right labeling strategy is a decision driven by the experimental context, particularly whether the labeling is performed in vitro on purified proteins or in vivo within living cells. The primary choice is between the copper-catalyzed (CuAAC) and a copper-free, strain-promoted (SPAAC) version of the azide-alkyne cycloaddition.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Principle | A terminal alkyne reacts with an azide in the presence of a Cu(I) catalyst to form a 1,4-disubstituted triazole.[1] | A strained cyclooctyne (e.g., DIBO, DBCO, BCN) reacts spontaneously with an azide. The ring strain is the driving force, eliminating the need for a catalyst.[9][10] |
| Reaction Speed | Very fast (minutes to a few hours). The catalyst significantly accelerates the reaction. | Generally slower than CuAAC, though newer strained alkynes have improved kinetics. |
| Biocompatibility | Primarily for in vitro applications. The copper catalyst can be toxic to living cells, although ligands have been developed to mitigate this. | Excellent for in vivo and live-cell labeling due to the absence of a cytotoxic metal catalyst.[11] |
| Specificity & Background | Highly specific. However, Cu(I) can catalyze side reactions with free thiols (cysteine residues), potentially leading to false-positive hits in proteomic studies.[12][13] | High specificity for azides. Some strained alkynes can exhibit background reactivity with thiols, leading to non-specific protein labeling.[14] |
| Reagent Size | The alkyne handle is very small, minimizing perturbation to the protein's structure and function. | Strained alkynes are significantly bulkier than terminal alkynes, which can potentially interfere with protein function or interactions. |
| Ideal Use Case | Labeling of purified proteins or complex protein lysates in vitro for proteomic analysis. | Labeling of biomolecules in living cells or whole organisms where copper toxicity is a concern. |
Experimental Workflow: From Labeling to MS Validation
This section details a self-validating workflow. The success of each step is confirmed by the final mass spectrometry analysis, which provides irrefutable evidence of the specific peptide modification.
Diagram of the Labeling and Validation Workflow
Caption: Workflow for protein labeling with Alkyne-PEG3-NHS and validation by MS.
Protocol 1: Amine Labeling with Alkyne-PEG3-NHS Ester
This protocol describes the labeling of primary amines on a purified protein in vitro.
-
Protein Preparation :
-
Ensure your protein of interest is in an amine-free buffer (e.g., PBS, HEPES, bicarbonate). Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed, for example, by dialysis or using a desalting column.
-
Adjust the protein concentration to 1-5 mg/mL. Higher concentrations generally improve labeling efficiency.[15]
-
-
Reagent Preparation :
-
Immediately before use, dissolve the Alkyne-PEG3-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.[15]
-
-
Labeling Reaction :
-
Add a 10- to 20-fold molar excess of the 10 mM Alkyne-PEG3-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for your specific protein.
-
Mix gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Reagent :
-
It is crucial to remove the unreacted labeling reagent to prevent it from interfering with downstream steps. Use a desalting column, dialysis, or spin filtration to purify the alkyne-labeled protein.
-
Protocol 2: CuAAC "Click" Reaction for Biotin Tagging
This protocol attaches a biotin reporter tag (via an azide derivative) to the alkyne-labeled protein for subsequent enrichment.
-
Reagent Preparation :
-
Azide-PEG-Biotin : Prepare a 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO4) : Prepare a 50 mM stock in water.
-
Copper Ligand (e.g., TBTA) : Prepare a 50 mM stock in DMSO. The ligand protects the Cu(I) from oxidation and improves reaction efficiency.
-
Reducing Agent (e.g., Sodium Ascorbate) : Prepare a 500 mM stock in water. This must be made fresh, as it is readily oxidized. This reagent reduces Cu(II) to the active Cu(I) catalyst.
-
-
Click Reaction :
-
In a microcentrifuge tube, combine your alkyne-labeled protein with a 5-fold molar excess of Azide-PEG-Biotin.
-
Add the reagents sequentially: First the copper ligand (to a final concentration of 1 mM), then CuSO4 (1 mM), and finally, initiate the reaction by adding the sodium ascorbate (5 mM).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification :
-
Purify the resulting biotinylated protein using a desalting column or spin filtration to remove the catalyst and excess reagents.
-
Protocol 3: Sample Preparation and Mass Spectrometry
This protocol outlines the steps to prepare the labeled protein for MS analysis to validate the conjugation.
-
Enrichment of Biotinylated Proteins :
-
Incubate the biotinylated protein sample with streptavidin-conjugated magnetic or agarose beads for 1 hour at room temperature to capture the labeled proteins.
-
Wash the beads extensively with a series of high-salt and denaturing buffers (e.g., PBS with 0.1% SDS, 6M Urea) to remove non-specifically bound proteins.[4] This is a critical step for clean results.
-
-
Reduction, Alkylation, and Digestion :
-
Resuspend the beads in a denaturing buffer (e.g., 8M Urea in 100 mM ammonium bicarbonate).
-
Reduction : Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 56°C to reduce disulfide bonds.[5]
-
Alkylation : Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate for 45 minutes in the dark to cap the free thiols.[5]
-
Digestion : Dilute the urea concentration to <2M with ammonium bicarbonate. Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C. The trypsin will cleave the protein into peptides.[5]
-
-
Peptide Elution and Desalting :
-
Centrifuge the beads and collect the supernatant containing the cleaved peptides.
-
Further elute any remaining peptides from the beads using a solution containing 0.1% trifluoroacetic acid (TFA).
-
Combine the peptide solutions and desalt using a C18 StageTip or ZipTip prior to MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation :
-
Analyze the desalted peptides using a high-resolution Orbitrap or similar mass spectrometer coupled to a nano-liquid chromatography (LC) system.
-
When searching the resulting MS/MS data against a protein database (e.g., using MaxQuant, Proteome Discoverer, or FragPipe), you must specify the mass of your complete modification as a variable modification on lysine (K).
-
Calculating the Modification Mass : The mass to specify is the sum of the Alkyne-PEG3 linker (after reacting with the amine) + the Azide-Biotin reporter + the atoms that form the triazole ring. This precise mass shift is the definitive evidence of a successful and specific labeling event.
-
Diagram of the CuAAC Reaction Mechanism
Caption: Reaction scheme for protein labeling and subsequent CuAAC conjugation.
By following this comprehensive guide, researchers can confidently label proteins of interest using PEG3-Alkyne reagents and, most importantly, achieve rigorous validation of this labeling through mass spectrometry, ensuring data integrity and advancing their research and development goals.
References
-
G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
Antibodies.com. Alkyne-PEG3-NHS ester (A270038). [Link]
-
St. Amant, A. H., & Chou, D. H. (2018). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 23(10), 2463. MDPI. [Link]
-
Yang, M., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(16), 3581. MDPI. [Link]
-
Wang, C., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics, 17(12), 1600332. National Institutes of Health. [Link]
-
Leto, D. F., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2269–2279. ACS Publications. [Link]
-
Pratt, M. R., & Parker, C. G. (2013). Click Chemistry in Proteomic Investigations. Cell chemical biology, 20(3), 10.1016/j.chembiol.2013.03.007. National Institutes of Health. [Link]
-
Leto, D. F., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2269-2279. National Institutes of Health. [Link]
-
van Geel, R., et al. (2012). Protein enrichment by capture-release based on strain-promoted cycloaddition of azide with bicyclononyne (BCN). Bioconjugate chemistry, 23(1), 30-34. PubMed. [Link]
-
Wang, C., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics, 17(12). PubMed. [Link]
-
Dieterich, D. C., et al. (2007). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Nature Protocols, 2(3), 532-544. Springer Nature Experiments. [Link]
-
ResearchGate. Outline of workflow used to identify alkyne-tagged proteins adducted by.... [Link]
-
Bernardes, G. J. L., et al. (2008). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 6(24), 4487-4490. RSC Publishing. [Link]
-
Request PDF. (2025, August 7). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. [Link]
-
Creative Commons. Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
Mideksa, Y. G., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of proteome research, 13(9), 4120-4128. National Institutes of Health. [Link]
-
Dieterich, D. C., et al. (2010). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Analytical and Bioanalytical Chemistry, 398(1), 189-197. National Institutes of Health. [Link]
-
Garcia, B. A., et al. (2009). Validation of Protein Acetylation by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 527, 239-250. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Alkyne-PEG3-NHS ester (A270038) | Antibodies.com [antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to PEG Linker Efficiency: Spotlight on 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
In the intricate world of bioconjugation and drug development, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic.[1] Among the most versatile tools in the scientist's arsenal are polyethylene glycol (PEG) linkers.[2][3] This guide provides an in-depth comparison of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, a short-chain, alkyne-functionalized PEG linker, with other PEG alternatives. We will delve into the nuances of linker length, architecture, and conjugation chemistry, supported by experimental data, to empower researchers in making informed decisions for their applications.
The Fundamental Role of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers that serve as flexible spacers to connect two or more molecular entities, such as an antibody and a cytotoxic payload in an antibody-drug conjugate (ADC).[4][5] The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules.[3]
Key benefits of incorporating PEG linkers include:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the water solubility of hydrophobic molecules, which is crucial for formulation and intravenous administration.[3][4][6]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of a conjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[3][7]
-
Reduced Immunogenicity: The PEG chain can create a protective hydration shell, masking potential immunogenic epitopes on the conjugated molecule and reducing the risk of an immune response.[3][6]
-
Enhanced Stability: This protective shell also shields the biomolecule from enzymatic degradation, thereby increasing its stability in biological environments.[3][6]
A Closer Look at this compound
This specific molecule, also known as Propargyl-PEG3-OH, is a discrete PEG linker, meaning it has a defined and uniform length.[8] Its structure is characterized by a short chain of three ethylene glycol units, a terminal alkyne (propargyl) group, and a terminal hydroxyl group.
| Property | Value |
| CAS Number | 7218-43-1[9] (for the related PEG2 structure), 208827-90-1[8] |
| Molecular Formula | C9H16O4[8] |
| Molecular Weight | 188.22 g/mol [8] |
| Key Functional Groups | Terminal Alkyne, Primary Alcohol |
The defining feature of this linker is its terminal alkyne group, which makes it an ideal substrate for one of the most efficient bioconjugation reactions: Click Chemistry .[9]
The Power of Click Chemistry
The term "click chemistry" describes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are easy to perform.[10] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10] In this reaction, the terminal alkyne of a linker like this compound reacts with an azide-modified molecule to form a highly stable triazole ring.[9][11] This reaction is prized for its efficiency, specificity, and bioorthogonality, meaning it does not interfere with native biological processes.[12]
Caption: CuAAC reaction between an alkyne-PEG linker and an azide.
This linker is also a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an innovative class of molecules in drug discovery that co-opt the cell's natural protein disposal system.[9][13]
Comparative Analysis: Efficiency vs. Other PEG Linkers
The "efficiency" of a linker is not a single parameter but a balance of factors including conjugation efficiency, impact on stability, and influence on the final conjugate's biological activity. The optimal choice is highly context-dependent.[14]
Impact of Linker Length
The length of the PEG chain is a critical design parameter that creates a trade-off between favorable pharmacokinetic properties and potent cytotoxicity.[15]
-
Short-Chain PEGs (e.g., PEG2-PEG12): These linkers, including our topic molecule, are ideal for compact labeling where minimal steric hindrance is desired.[16][17] They provide moderate improvements in solubility while often preserving the intrinsic biological activity of the conjugated molecule.[16]
-
Long-Chain PEGs (>1 kDa): Longer chains are preferred for substantially improving the solubility of highly hydrophobic payloads and significantly extending the circulation half-life of a conjugate.[7][16] However, this increased size can sometimes hinder the molecule's ability to reach its target or reduce its in vitro potency.[15][18]
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) and In Vitro Potency
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Key In Vitro Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | Baseline |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life | 4.5-fold reduction in cytotoxicity[16] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life[16][18] | 22-fold reduction in cytotoxicity[16][18] |
| Trastuzumab (Antibody) | Short (PEG8) | Faster blood clearance compared to non-PEGylated | Not Applicable |
Data synthesized from multiple sources.[16][18]
The data clearly shows that while longer PEG chains dramatically improve half-life, this comes at the cost of reduced in vitro cytotoxicity.[18] The optimal length must be determined empirically for each unique conjugate.[7][14]
Impact of Linker Architecture: Linear vs. Branched
-
Linear PEG Linkers: Consisting of a single, straight chain, these are the most common type. They are synthetically straightforward, cost-effective, and offer precise control over length.[17] this compound is an example of a short, linear PEG linker.
-
Branched PEG Linkers: These feature multiple PEG arms extending from a central core.[1] This architecture provides a superior "stealth" effect, offering enhanced shielding from immune recognition and enzymatic degradation.[1] They also have a larger hydrodynamic volume, which can lead to longer circulation times compared to linear PEGs of the same molecular weight.[1] However, their synthesis is more complex and costly.[1]
Impact of Conjugation Chemistry
The choice of reactive group on the PEG linker dictates the conjugation strategy. The alkyne group on our topic molecule positions it for highly efficient click chemistry.
Table 2: Comparison of Common Bioconjugation Chemistries
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency (%) | Stability of Resulting Linkage | Key Advantages | Key Disadvantages |
| Click Chemistry (SPAAC/CuAAC) | Azide / Alkyne | >90%[12] | Highly Stable[12] | High efficiency and bioorthogonality, stable triazole linkage.[11][12] | Requires introduction of non-native functional groups.[12] |
| Thiol-Reactive (e.g., Maleimide) | Thiols (-SH) | 70-90%[12] | Moderately Stable | High site-specificity with engineered cysteines.[12] | Thioether bond can be unstable in vivo (retro-Michael addition).[12] |
| Amine-Reactive (e.g., NHS Ester) | Primary Amines (-NH₂) | 40-60%[12] | Generally Stable | Abundant targets on proteins.[12] | Lack of site-specificity, potential for heterogeneity.[12] |
As shown, click chemistry offers superior conjugation efficiency and linkage stability compared to more traditional methods.[12] This leads to more homogeneous conjugates with improved batch-to-batch reproducibility.[19]
Experimental Protocols
Providing standardized, reproducible methods is a cornerstone of scientific integrity. Below is a representative protocol for bioconjugation using an alkyne-functionalized PEG linker via CuAAC.
Caption: General experimental workflow for bioconjugation.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized PEG linker, such as this compound, to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-PEG linker (e.g., this compound).
-
Anhydrous DMSO or DMF.
-
Copper(II) Sulfate (CuSO₄) solution.
-
Sodium Ascorbate solution (freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) solution.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Preparation of Reagents:
-
Dissolve the Alkyne-PEG linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare stock solutions of CuSO₄ (50 mM), Sodium Ascorbate (500 mM), and THPTA (100 mM) in water.
-
-
Preparation of Catalyst Premix:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions to achieve a final copper concentration of 5 mM with a 5-fold molar excess of the ligand. Mix well. This step is crucial for stabilizing the Cu(I) catalyst and reducing its cytotoxicity.[11]
-
-
Conjugation Reaction:
-
To your azide-modified protein solution, add the Alkyne-PEG linker from the DMSO stock. A 5- to 20-fold molar excess of the linker over the protein is a typical starting point.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of reactants should be optimized, but typical ranges are 1-2 mM for the linker and 100-500 µM for copper.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Remove the excess linker, catalyst, and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[12]
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using analytical techniques such as SDS-PAGE (to observe a shift in molecular weight), HPLC, or mass spectrometry (to confirm the exact mass of the conjugate).[6]
-
Conclusion: Selecting the Optimal Linker
There is no single "best" PEG linker; the optimal choice is a function of the specific application.[14]
-
This compound is an excellent choice when high conjugation efficiency and a stable, well-defined linkage are paramount. Its short, linear structure minimizes steric hindrance, making it suitable for applications where preserving the biological activity of a small to medium-sized molecule is critical. Its utility in click chemistry provides a robust and reproducible conjugation method.
-
Longer, linear PEG linkers should be considered when the primary goals are to significantly increase the solubility of a hydrophobic payload and extend the in-vivo circulation half-life, with the understanding that this may come at the cost of some in vitro potency.[14][18]
-
Branched PEG linkers offer the most powerful solution for maximizing the "stealth" properties and circulation time of a bioconjugate, though at a higher synthetic cost and complexity.[1]
By systematically evaluating the trade-offs between conjugation chemistry, linker length, and architecture, researchers can rationally design and select the most appropriate PEG linker to develop safer and more effective bioconjugates.[14]
Caption: Structure of a PEGylated Antibody-Drug Conjugate (ADC).
References
- 2-(2-Prop-2-ynoxyethoxy)
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. (2024, September 24). AxisPharm.
- Top 5 Applications of PEGylated Linkers in Bioconjug
- A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different PEG Linkers. Benchchem.
- A Comparative Analysis of Discrete PEG Linkers in Antibody-Drug Conjug
- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
- Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). Books.
- 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1. (2025, November 11). ChemicalBook.
- A Deep Dive into PEG Linkers for Bioconjug
- What are PEG Linkers?.
- A Comparative Guide to Evaluating the Impact of PEG Spacer Length on Antibody-Drug Conjug
- Technical Support Center: The Impact of PEG Linker Length on ADC Stability and Solubility. Benchchem.
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Navigating the Spacers: A Comparative Guide to PEG Linker Lengths in Bioconjug
- A Comparative Guide to PEG Linker Lengths: HS-Peg7-CH2CH2cooh in Focus. Benchchem.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021, September 30). Journal of Controlled Release.
- PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. (2022, August 2). PubMed.
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH.
- (PDF) Report - PEG-interferon conjugates: Effects of length and structure of linker. (2025, August 9).
- A Comparative Guide to Bioconjugation Linkers: Alternatives to Boc-NH-PEG24-CH2CH2COOH. Benchchem.
- 2-[2-(2-Propynyloxy)ethoxy]ethanol , 97% , 7218-43-1. CookeChem.
- A Head-to-Head Battle: Comparing Linear and Branched PEG Linkers for Bioconjug
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
- How to Choose the Right PEG Linker for Your Research and Applic
- Comparison of Cyclic and Linear PEG Conjugates. (2024, May 29).
- (PDF) Alkyne- and 1,6-elimination- succinimidyl carbonate - terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. (2025, August 9).
- This compound. Smolecule.
- The Core Principles of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide. Benchchem.
- 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. PubChem.
- Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021, June 20).
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH.
- 2-(2-Iodoethoxy)ethan-1-ol | PROTAC Linker. MedChemExpress.
- This compound | 208827-90-1. Biosynth.
- 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. PubChem.
- ADC Linkers. Biopharma PEG.
- ADC Linker Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
assessing the stability of the triazole linkage from 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol reactions
A Comparative Guide to the Stability of Triazole Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage that joins a payload to a biomolecule is a critical determinant of a bioconjugate's success. An unstable linker can lead to premature drug release and off-target toxicity, while an overly robust linker might prevent the therapeutic from reaching its target. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," produces a 1,4-disubstituted 1,2,3-triazole linkage renowned for its exceptional stability.[1] This guide provides an in-depth assessment of the stability of this linkage, particularly when formed from versatile PEGylated precursors like 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol, and compares its performance against other common bioconjugation chemistries, supported by established experimental protocols.
The 1,2,3-Triazole: More Than Just a Linker
The triazole ring is not a simple, passive spacer. It is a five-membered aromatic heterocycle whose unique electronic properties contribute significantly to its stability and the overall characteristics of the conjugate.[2][3] Its high dipole moment (~5 Debye) and the capacity for its C-H bond to act as a hydrogen bond donor allow it to mimic the properties of a trans-amide bond, a crucial feature in the design of peptidomimetics.[4][5] Unlike an amide bond, however, the 1,2,3-triazole is profoundly resistant to cleavage.[6][7] This stability is not an experimental artifact but a direct consequence of its aromaticity and high resonance energy. The formation of this linkage via CuAAC is highly efficient, regioselective, and compatible with a wide range of functional groups and reaction conditions, including a pH range of 4 to 12.[8][9]
The precursor, this compound, incorporates a terminal alkyne for the CuAAC reaction and a hydrophilic diethylene glycol chain. This PEGylated structure enhances water solubility and biocompatibility, which are critical for applications in drug delivery and bioconjugation.[10] The stability of the final conjugate, however, is primarily dictated by the resulting triazole ring.
Comparative Stability Analysis
The true measure of a linker's utility is its performance under physiologically relevant conditions. The 1,2,3-triazole linkage consistently demonstrates superior stability compared to many other conventional linkers.
| Linkage Type | Hydrolytic Stability (pH 4-10) | Enzymatic Stability (Proteases, Esterases) | Redox Stability |
| 1,2,3-Triazole | Highly Stable: Resistant to both acidic and basic hydrolysis.[11][12][13] | Highly Stable: Not susceptible to cleavage by common proteases or esterases.[1][5][7] | Highly Stable: Unaffected by common biological reducing or oxidizing agents.[1][13] |
| Amide | Stable: Generally stable to hydrolysis, but can be cleaved under harsh acid/base conditions. | Susceptible: The natural target for a wide range of proteases.[1][13] | Stable |
| Ester | Labile: Readily hydrolyzed, especially under basic conditions.[1] | Labile: Rapidly cleaved by esterase enzymes abundant in plasma.[1] | Stable |
| Hydrazone | Conditionally Labile: Stable at neutral pH but designed to be cleaved under acidic conditions (e.g., endosomes).[14] | Generally Stable: Not a primary target for common proteases.[1] | Susceptible to some redox conditions. |
| Thioether | Highly Stable | Highly Stable: Resistant to enzymatic cleavage.[1] | Stable |
| Disulfide | Stable | Stable | Labile: Specifically designed to be cleaved by reducing agents like glutathione in the intracellular environment.[15] |
Key Insights:
-
Hydrolytic Fortitude: The triazole ring is stable across a broad pH range, a critical advantage for drugs that must endure varying physiological environments, from the acidic stomach to the neutral pH of blood.[11][16]
-
Enzymatic Inertness: Perhaps the most significant advantage of the triazole linkage is its resistance to enzymatic degradation.[5][15] While native peptide drugs are rapidly cleared by proteases, replacing an amide bond with a triazole isostere can dramatically increase metabolic stability and in vivo half-life.[6][13][17] This makes the triazole an exceptional surrogate for the amide bond in peptidomimetics.[5][7]
-
Redox Reliability: Unlike disulfide bonds, which are reductively labile, the triazole linkage provides a permanent connection that is not compromised by the redox environment of the cell, making it ideal for bioconjugates that require long-term stability in vivo.[1][15]
Experimental Protocols for Stability Assessment
Trustworthy data is the bedrock of scientific advancement. The following protocols provide a framework for quantitatively assessing the stability of a bioconjugate. These methods are designed to be self-validating by including appropriate controls and time-point analysis.
Protocol 1: In Vitro Plasma Stability Assay
This experiment is the gold standard for predicting the in vivo stability of a bioconjugate in the bloodstream.
Objective: To determine the half-life (t½) of a triazole-linked bioconjugate in plasma.
Materials:
-
Bioconjugate of interest
-
Human or rat plasma, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
HPLC system with a suitable column and detector
Methodology:
-
Preparation: Prepare a stock solution of the bioconjugate in a minimal amount of a compatible solvent (e.g., DMSO).
-
Incubation: Spike the bioconjugate stock solution into pre-warmed plasma to a final concentration of ~10 µM. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.[18]
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-bioconjugate mixture.[18]
-
Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of the cold quenching solution. This action stops the enzymatic reactions and precipitates plasma proteins.[18]
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[18]
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze via a validated HPLC method to quantify the amount of intact bioconjugate remaining.[16][18]
-
Data Analysis: Plot the percentage of intact bioconjugate remaining against time. The half-life (t½) can be calculated from the slope of the initial linear phase of the logarithmic plot.[18]
Protocol 2: Forced Degradation Study (pH Stress)
This study assesses the intrinsic chemical stability of the linkage under conditions that mimic the extremes of physiological and manufacturing environments.
Objective: To evaluate the stability of the triazole linkage under acidic, neutral, and basic conditions.
Materials:
-
Bioconjugate of interest
-
Acidic solution (e.g., 0.1 M HCl)
-
Neutral solution (e.g., PBS, pH 7.4)
-
Basic solution (e.g., 0.1 M NaOH)
-
HPLC system
Methodology:
-
Sample Preparation: Prepare solutions of the bioconjugate in the acidic, neutral, and basic solutions.
-
Incubation: Incubate the samples at a controlled, elevated temperature (e.g., 40-50°C) for a defined period (e.g., 24-72 hours) to accelerate potential degradation.[18]
-
Neutralization: After incubation, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by HPLC to determine the percentage of the parent bioconjugate remaining and to profile any major degradation products.[18][19] The high stability of the triazole linkage means that minimal to no degradation is expected under these conditions, in stark contrast to linkages like esters.[1][13]
Conclusion
For drug development professionals, the choice of a chemical linker is a decision with profound consequences for a therapeutic's ultimate success. The 1,2,3-triazole linkage, readily formed via CuAAC reactions with precursors like this compound, stands out for its exceptional stability. It is highly resistant to hydrolytic, enzymatic, and redox degradation, making it an ideal choice for bioconjugates requiring a long in vivo half-life and robust chemical integrity.[1][12] While other stable linkers like thioethers exist, the efficiency, versatility, and bioorthogonal nature of the click chemistry used to form the triazole bond make it a superior and widely adopted strategy in modern chemical biology and drug development.[1] When maximal stability is the paramount concern, the triazole linkage provides an unparalleled solution.
References
-
Meng, F., Cao, Z., Liu, J., Wang, Y., Ning, Z., Yu, J., Fan, Y., Chen, S., Zhang, M., Pun, F. W., Aliper, A., Ren, F., Cai, X., & Ding, X. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 8190-8230. [Link]
-
Geronikaki, A., & Poroikov, V. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Medicinal Chemistry. [Link]
-
Meng, F., Cao, Z., Liu, J., Wang, Y., Ning, Z., Yu, J., Fan, Y., Chen, S., Zhang, M., Pun, F. W., Aliper, A., Ren, F., Cai, X., & Ding, X. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
Deny, B., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]
-
Li, Y., Yan, L., & Zhang, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032514. [Link]
-
Rani, M. S., Devan, K., & Sridhar, G. (2014). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. [Link]
-
Brik, A., Alexandorn, E., & Grynszpan, F. (2006). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. ResearchGate. [Link]
-
Wikipedia contributors. (2023). 1,2,3-Triazole. Wikipedia. [Link]
-
De Nino, A., et al. (2021). Metabolic degradation and calculated half-lives (t1/2) of 1,5 triazoles... ResearchGate. [Link]
-
Deny, B., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]
-
Ghafouri, H., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 169, 1-22. [Link]
-
Chand, D., et al. (2017). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate. [Link]
-
Deny, B., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. [Link]
-
Wang, Y., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. [Link]
-
Finn, M. G., et al. (2008). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 47(25), 4782-4786. [Link]
-
Hein, C. D., et al. (2008). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 23(11), 2848. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Hein, C. D., et al. (2018). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 23(11), 2848. [Link]
-
Koehler, L., et al. (2016). Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics. Angewandte Chemie International Edition, 55(25), 7230-7233. [Link]
-
D'Souza, A. A., & De, A. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14211-14269. [Link]
-
Gonzalez-Jimenez, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. [Link]
-
Zidan, M. R., et al. (2018). Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol. Journal of Pharmaceutical and Biomedical Analysis, 150, 237-246. [Link]
-
Brik, A., et al. (2006). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. CHIMIA International Journal for Chemistry, 60(5), 284-288. [Link]
-
Sharma, P., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Drug Delivery. [Link]
-
Gourni, E., et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Journal of Peptide Science. [Link]
-
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12349-12362. [Link]
-
ResearchGate. (2025). Benzotriazole is thermally more stable than 1,2,3-triazole. [Link]
-
Sharma, P., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Eco-Vector Journals Portal. [Link]
-
Singh, M., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. [Link]
-
Bakulina, O., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. RSC Advances. [Link]
-
ResearchGate. (2025). Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. [Link]
-
Singh, R. K., et al. (2021). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 26(16), 4945. [Link]
-
Rocha, I., et al. (2025). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Pharmaceuticals, 18(5), 653. [Link]
-
ResearchGate. (2020). Pharmacological and cellular significance of triazole surrogated compounds. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. [Link]
-
Musella, S., et al. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals, 17(1), 77. [Link]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Bakulina, O., et al. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. RSC Advances. [Link]
-
PubChem. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. [Link]
-
PubChem. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. [Link]
-
De Nino, A., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1114. [Link]
-
UQ eSpace. (2018). 1H-1,2,3-Triazole: From Structure to Function and Catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innospk.com [innospk.com]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Analysis of Bioconjugation Yield with a PEGylated Alkyne Linker
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioconjugation yield is a critical determinant of success in the development of targeted therapeutics, diagnostics, and advanced research tools. The efficiency of conjugation directly impacts the stoichiometry, purity, and ultimately, the efficacy and safety of the final bioconjugate. This guide provides an in-depth, objective comparison of analytical methodologies for quantifying the yield of bioconjugation reactions utilizing the hydrophilic linker, 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, a short polyethylene glycol (PEG3) chain functionalized with a terminal alkyne.
The inclusion of a PEG spacer in bioconjugation is a widely adopted strategy to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while minimizing steric hindrance.[1] The terminal alkyne group of this particular linker enables highly efficient and specific ligation to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two cornerstone reactions of "click chemistry".[2][3] This guide will dissect the nuances of quantifying the outcomes of these powerful conjugation chemistries.
Comparing the Analytical Arsenal: Methodologies for Quantifying Bioconjugation Yield
The choice of an analytical technique for determining bioconjugation efficiency is contingent on several factors, including the molecular characteristics of the biomolecule and the payload, the desired level of analytical detail, and the instrumentation available.[4] A multi-faceted approach, employing orthogonal techniques, is often necessary for a comprehensive characterization of the bioconjugate.[5][6]
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures absorbance at distinct wavelengths for the biomolecule (e.g., 280 nm for proteins) and the conjugated payload (if it possesses a chromophore).[4] | Average degree of conjugation (e.g., drug-to-antibody ratio, DAR).[7] | Rapid, relatively low cost, and widely accessible instrumentation.[8] | Provides an average value and no information on the distribution of conjugated species. Prone to interference from unreacted payload if not completely removed.[4][9] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on physicochemical properties such as hydrophobicity (RP-HPLC), size (SEC-HPLC), or charge (IEX-HPLC).[6][10] | Average degree of conjugation, distribution of different conjugated species, and detection of impurities like unconjugated biomolecule or free payload.[11] | High resolution and quantitative accuracy. Different modes can provide orthogonal information on purity and heterogeneity.[6] | Can be more time-consuming and requires specialized equipment and method development. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[12] | Precise mass confirmation of the bioconjugate, determination of the degree of conjugation and its distribution, and identification of conjugation sites (with peptide mapping).[13][14] | Unparalleled specificity and sensitivity, providing detailed structural information.[15] | Requires sophisticated instrumentation and expertise. Can be challenging for complex, heterogeneous mixtures. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a conjugated fluorophore.[8] | Degree of labeling (DOL) when using a fluorescently tagged payload. | High sensitivity.[8] | Indirect measurement of conjugation. Susceptible to quenching and autofluorescence, and requires a fluorescent payload.[8] |
In-Depth Experimental Protocols
The following protocols provide a framework for performing a bioconjugation reaction with this compound and subsequently quantifying the yield.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol outlines the conjugation of an azide-modified protein with the PEG3-alkyne linker.
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in an appropriate buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
This compound (PEG3-alkyne linker).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water).
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water).[16]
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the PEG3-alkyne linker in a compatible solvent like DMSO.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the copper(I) catalyst complex.[17]
-
Conjugation Reaction:
-
To the azide-modified protein solution, add the desired molar excess of the PEG3-alkyne linker (typically 5-20 fold excess).
-
Add the premixed copper/ligand catalyst to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[18][19]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[3]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[1]
-
-
Purification:
-
Purify the bioconjugate from excess linker and catalyst components using size-exclusion chromatography or another suitable purification method.
-
Protocol 2: Quantitative Analysis of Bioconjugation Yield by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to determine the average degree of conjugation and the distribution of conjugated species.
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., C4 or C8 for proteins).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dilute the purified bioconjugate sample in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated protein and the different conjugated species.
-
The relative peak areas can be used to calculate the percentage of conjugated protein and the average degree of conjugation.
-
Visualizing the Workflow and Concepts
To further elucidate the processes described, the following diagrams illustrate the key workflows and principles.
Caption: Workflow for CuAAC bioconjugation and subsequent analysis.
Caption: Relationship between analytical techniques and the information they provide.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The protocols described herein are designed to be self-validating systems. For instance, the CuAAC protocol includes the use of a copper-chelating ligand (THPTA), which not only accelerates the reaction but also protects the biomolecule from potential oxidative damage, thereby enhancing the integrity of the final product.[18] The subsequent purification step is crucial for removing unreacted components that could interfere with downstream analysis, ensuring the accuracy of the yield determination.[8]
The choice of RP-HPLC for quantitative analysis is based on its ability to separate species with different degrees of conjugation due to changes in hydrophobicity, providing a more detailed picture than bulk measurements like UV-Vis spectroscopy.[6] The use of orthogonal methods, such as confirming the HPLC-determined distribution with mass spectrometry, further strengthens the confidence in the quantitative results.
Conclusion
The quantitative analysis of bioconjugation yield is a multi-faceted challenge that requires a thoughtful selection of analytical techniques. For bioconjugations involving the this compound linker, a combination of high-resolution separation techniques like HPLC and high-specificity detection methods like mass spectrometry will provide the most comprehensive and reliable data. By understanding the principles and applying robust experimental protocols, researchers can ensure the quality and consistency of their bioconjugates, paving the way for successful therapeutic and diagnostic applications.
References
-
AxisPharm. Bioconjugation Analytical Method Development. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
Abzena. Bioconjugate & ADC Analytical Method Development & Bioassays. [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
Chronicles of Young Scientists. Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. [Link]
-
ResearchGate. Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
-
ResearchGate. Kinetic study of SpAAC reaction. [Link]
-
Chronicles of Young Scientists. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development. [Link]
-
Master Organic Chemistry. Understanding UV-Vis Spectroscopy. [Link]
-
Andris, D. O., Tyo, K. M., & Tyo, K. E. J. (2019). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 116(5), 983-994. [Link]
-
ResearchGate. CuAAC: an efficient Click Chemistry reaction on Solid Phase. [Link]
-
SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Waters Corporation. Automated Quantitative Analysis of Antibody Drug Conjugates Using an Accurate Mass Screening Workflow in the UNIFI Scientific In. [Link]
-
Merten, C. A., & Plückthun, A. (2018). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Site-Specific Protein Labeling (pp. 259-275). Humana Press, New York, NY. [Link]
-
Chandrudu, S., Sim, M. F., & Poongavanam, V. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(11), 1845. [Link]
-
CellMosaic. Services - Bioconjugate Analysis & Purification - HPLC Analysis. [Link]
-
Jain, A., & Verma, A. (2014). Bioconjugation Protocols. In Immunotoxicity Testing (pp. 211-229). Humana Press, New York, NY. [Link]
-
AntibodyX. Analyzing Glycosylation Patterns with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development. [Link]
-
MavMatrix. bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. [Link]
-
Taki, M., Kuno, A., & Taki, S. (2017). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PloS one, 12(10), e0187125. [Link]
-
Uttamapinant, C., Howe, T. S., & Ting, A. Y. (2015). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ACS chemical biology, 10(1), 16-22. [Link]
-
Gallo, J., & Penadés, S. (2022). From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. Bioconjugate Chemistry, 33(8), 1435-1446. [Link]
-
AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
Kumar, V., & Singh, S. K. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate chemistry, 32(7), 1305-1313. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Matsuda, Y., & Oi, T. (2023). AJICAP Second Generation: Improved Chemical Site-Specific Conjugation Technology for Antibody–Drug Conjugate Production. Bioconjugate Chemistry, 34(4), 637-646. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876-884. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cellmosaic.com [cellmosaic.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analyzing Glycosylation Profiles with Mass Spectrometric Analysis: A transformative development in Bioconjugation Techniques and Drug Development - Chronicles of Young Scientists [cysonline.org]
- 14. waters.com [waters.com]
- 15. "BIOCONJUGATION AND MASS SPECTROMETRY METHODS FOR COMPREHENSIVE ANALYS" by Sharel Cornelius [mavmatrix.uta.edu]
- 16. broadpharm.com [broadpharm.com]
- 17. axispharm.com [axispharm.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
evaluating the impact of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol linker length on PROTAC efficacy
A Comparative Guide to Evaluating PROTAC Efficacy: The Critical Role of PEG Linker Length
Introduction: The Linker as a Linchpin in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—joined by a chemical linker.[3] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential precursor to target ubiquitination and degradation.[4][]
Among the most common linker motifs are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and synthetically tunable length.[3][6] This guide focuses on evaluating the impact of PEG linker length on PROTAC efficacy, with a conceptual spotlight on building blocks like 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol—a PEG3 chain functionalized with an alkyne for click chemistry. We will explore the causal relationships behind experimental choices and provide detailed, field-proven protocols to empower researchers in the rational design and optimization of novel protein degraders.
The Core Hypothesis: Why Linker Length is a Critical Parameter
The length of the linker directly dictates the spatial arrangement between the target protein and the E3 ligase.[][] This relationship is not linear and is highly dependent on the specific POI-E3 ligase pair.[4]
-
Linkers Too Short: Can introduce steric hindrance, preventing the formation of a stable ternary complex.[4][6]
-
Linkers Too Long: May lead to increased flexibility, resulting in a non-productive complex where the ubiquitin transfer is inefficient.[6][9]
-
The "Hook Effect": At excessive concentrations, PROTACs can form more binary complexes (PROTAC-POI or PROTAC-E3) than the productive ternary complex, paradoxically reducing degradation. Linker properties can influence the stability of these non-productive complexes.[9]
Therefore, systematic optimization of linker length is an indispensable step in developing potent and selective PROTACs.[6] The alkyne group on a linker like this compound provides a versatile handle for employing click chemistry, which allows for the rapid and efficient synthesis of a library of PROTACs with varying linker lengths and compositions.[3]
Visualizing the PROTAC Mechanism and Experimental Logic
To effectively evaluate linker length, one must understand the PROTAC's mechanism of action and the logical flow of experiments designed to measure its efficacy at each step.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Experimental Design for Comparative Analysis
A multi-faceted approach is required to rigorously compare PROTACs with different linker lengths. The workflow should validate each key step of the mechanism, from target engagement to the downstream cellular effects.
Caption: A streamlined experimental workflow for evaluating the impact of PROTAC linker length.
Part 1: Measuring Target Degradation – The Gold Standard
Western blotting is the cornerstone technique for directly quantifying the reduction in target protein levels following PROTAC treatment.[1][10] This allows for the determination of two critical efficacy parameters:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable.
Detailed Protocol: Western Blot for PROTAC Efficacy
This protocol outlines the steps to quantify target protein degradation in cultured cells treated with a library of PROTACs containing different PEG linker lengths.
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., one that endogenously expresses the target protein and recruited E3 ligase) in 6-well plates and allow them to adhere overnight.[6]
-
Prepare serial dilutions of each PROTAC construct (e.g., PEG1, PEG3, PEG5 linkers) in fresh culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to accurately determine DC50 and observe any potential hook effect.[9]
-
Treat the cells with the varying concentrations of PROTACs for a specified duration (e.g., 18-24 hours).[6] Include a vehicle control (e.g., DMSO) in parallel.[6]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][12]
-
Incubate on ice for 20-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant from each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples with lysis buffer to ensure equal loading.[1]
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
4. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]
-
Crucial Control: Re-probe the same membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to verify equal protein loading across all lanes.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[11]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[11]
-
Normalize the target protein signal to the corresponding loading control signal for each lane.
-
Plot the normalized protein levels against the log of PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values for each linker variant.
Part 2: Assessing Ternary Complex Formation and Cellular Impact
While protein degradation is the ultimate endpoint, understanding the upstream events and downstream consequences provides a more complete picture of linker efficacy.
Ternary Complex Formation: The NanoBRET™ Assay
The formation of a stable ternary complex is a prerequisite for degradation.[13] Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET™, are powerful live-cell methods to measure the proximity between the target protein and the E3 ligase induced by the PROTAC.[14][15]
-
Principle: A cell line is engineered to express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® labeled with a fluorescent acceptor.[14] When the PROTAC brings the two into proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.[15]
-
Application: By comparing the BRET signal intensity and EC50 values across the PROTAC library, researchers can directly assess how linker length affects the efficiency of ternary complex formation in a physiological context.[14]
Caption: Conceptual model of how linker length affects ternary complex stability.
Cell Viability Assays (MTS/MTT)
It is crucial to ensure that the observed reduction in protein levels is due to targeted degradation and not general cytotoxicity.[16] Assays like MTS or MTT measure the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]
-
Principle: Metabolically active cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product.[17][19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.[18]
-
Application: By running a viability assay in parallel with the degradation experiment, researchers can confirm that the PROTAC concentrations used are not overtly toxic to the cells, ensuring that the degradation results are specific.
Detailed Protocol: MTS Cell Viability Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[18]
2. Compound Treatment:
-
Treat the cells with the same serial dilutions of the PROTAC library as used for the Western blot experiment.
3. MTS Reagent Addition:
-
After the desired incubation period (e.g., 24 hours), add 20 µL of a combined MTS/PES solution to each well.[17][18]
-
Incubate the plate for 1-4 hours at 37°C.[18]
4. Data Acquisition:
-
Record the absorbance at 490 nm using a multi-well plate reader.[17]
5. Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plotting these results can reveal any cytotoxic effects of the PROTACs.
Data Presentation and Comparative Analysis
Summarizing the quantitative data in a structured table is essential for a clear comparison of the different linker lengths.
| PROTAC Variant | Linker Composition | DC50 (nM) [Degradation] | Dmax (%) [Degradation] | EC50 (nM) [Ternary Complex] | Cell Viability at 1µM (%) |
| PROTAC-1 | PEG1-Alkyne | 150 | 75 | 250 | 98 |
| PROTAC-2 | PEG3-Alkyne | 15 | 95 | 45 | 97 |
| PROTAC-3 | PEG5-Alkyne | 85 | 88 | 120 | 95 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results: In this hypothetical case study, PROTAC-2 , featuring the PEG3 linker, demonstrates superior performance. It has the lowest DC50 and highest Dmax, indicating the most potent and complete degradation. This correlates well with its strong ability to form the ternary complex (lowest EC50). The PEG1 linker (PROTAC-1) is less effective, likely due to steric hindrance, while the longer PEG5 linker (PROTAC-3) also shows reduced potency, possibly due to forming a less stable or non-productive complex.[6][9] Importantly, all compounds show high cell viability, confirming that their activity is not due to non-specific toxicity.
Conclusion and Field-Proven Insights
The length of the linker is a pivotal attribute that requires careful empirical optimization for each new target-ligand-E3 combination.[6][9] A systematic approach, beginning with the synthesis of a focused library of PROTACs with varying linker lengths (e.g., PEG1, PEG3, PEG5, etc.), is a proven strategy.[9]
This guide outlines a robust, multi-assay workflow to evaluate these libraries. By integrating quantitative Western blotting to measure degradation (DC50/Dmax), live-cell ternary complex assays (NanoBRET™) to assess the direct mechanism, and cell viability assays to rule out toxicity, researchers can build a comprehensive understanding of linker impact. This data-driven approach moves beyond trial-and-error, enabling the rational design of highly efficacious and selective PROTACs for therapeutic development.[20]
References
- A Comparative Guide to the Impact of PEG Linker Length on PROTAC Efficacy and Stability. Benchchem.
- Assessing the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide. Benchchem.
- PROTAC Ternary Complex Formation Assays. LifeSensors.
- PROTAC Ternary Complex Assay Services. BOC Sciences.
- Application Notes and Protocols for Measuring PROTAC-Induced Degradation by Western Blot. Benchchem.
- Impact of PEG linker length on PROTAC efficacy. Benchchem.
- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation. Benchchem.
- Application Note: A Multi-Faceted Protocol for Assessing PROTAC Cellular Permeability. Benchchem.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH).
- Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. ACROBiosystems.
- A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition. Benchchem.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health (NIH).
- Ternary complex formation. Profacgen.
- Assessing PROTAC Cell Permeability and Quantifying VHL Engagement in Cells Transiently Transfected with a VHL-NanoLuc® Fusion A. Promega Corporation.
- PROTAC Linker Design and Optimization. CD ComputaBio.
- Impact of linker length on the activity of PROTACs. National Institutes of Health (NIH).
- PROTAC In Vitro Evaluation Services. BOC Sciences.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments.
- Methods to accelerate PROTAC drug discovery. National Institutes of Health (NIH).
- PROTAC-Induced Proteolytic Targeting. National Institutes of Health (NIH).
- Validating PROTAC-Mediated Target Protein Degradation: A Comparative Guide to Western Blot and Alternative Methods. Benchchem.
- Overcoming the challenges of preclinical evaluations for PROTACs. WuXi AppTec.
- Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer. National Institutes of Health (NIH).
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.
- Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Selvita.
- Protocol for Cell Viability Assays. BroadPharm.
- Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.
- Cell viability assays. Abcam.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selvita.com [selvita.com]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linker Selection: Alternatives to a Workhorse PEG-Alkyne
For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique. The choice of linker is not merely a practical consideration of joining two entities; it is a critical design element that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the resulting conjugate. The molecule 2-(2-(2-(Prop-T-ynyloxy)ethoxy)ethoxy)ethanol is a widely used and versatile linker, valued for its hydrophilic polyethylene glycol (PEG) spacer and its terminal alkyne handle, which is amenable to highly efficient "click chemistry."[][2] Its PEG component enhances aqueous solubility and can reduce the immunogenicity of the conjugated molecule, while the alkyne allows for precise ligation to azide-functionalized partners.[][2]
However, the very features that make this linker a reliable choice may not be optimal for every application. The stability of the resulting conjugate, the need for controlled release of a payload, or the potential for immunogenicity associated with PEG itself, necessitate a careful consideration of alternatives.[3][4] This guide provides an in-depth comparison of alternative linker strategies, moving beyond this standard PEG-alkyne to equip you with the knowledge to select the optimal linker for your specific research and development needs. We will explore alternatives based on their core chemistry, their conjugation mechanism, and their functional attributes, supported by experimental insights.
Section 1: The Anatomy of a Linker - A Framework for Comparison
Before delving into specific alternatives, it is crucial to deconstruct a linker into its fundamental components. This allows for a systematic evaluation of how each part contributes to the overall performance of the conjugate.
A linker can be broadly characterized by three key features:
-
The Reactive Handle(s): These are the functional groups at the termini of the linker that participate in the covalent bond formation with the molecules of interest. The choice of reactive handle dictates the conjugation chemistry.
-
The Spacer/Core: This is the backbone of the linker that connects the reactive handles. Its chemical nature (e.g., hydrophilic, hydrophobic, rigid, flexible) profoundly influences the physicochemical properties of the final conjugate.
-
Cleavability: Linkers can be designed to be stable (non-cleavable) or to break apart under specific physiological conditions (cleavable). This is a critical consideration in applications like drug delivery, where the release of a payload at a target site is desired.[5]
The following diagram illustrates this conceptual framework:
Caption: Conceptual components of a bifunctional linker.
Section 2: Beyond the Alkyne - Alternative Bioorthogonal Chemistries
The terminal alkyne of our reference linker is a workhorse for click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] However, the requirement for a copper catalyst can be a significant drawback in biological systems due to potential cytotoxicity.[7] This has driven the development of copper-free click chemistries.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC that eliminates the need for a copper catalyst.[8] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide due to the high activation energy inherent in its ring strain.[6][]
Key Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in living cells and in vivo.[8][10]
-
High Specificity: The reaction is highly selective for azides, minimizing off-target reactions in complex biological milieu.[]
Considerations:
-
Kinetics: While fast, SPAAC reaction rates are generally slower than CuAAC.[11]
-
Steric Hindrance: The bulky nature of cyclooctynes can sometimes present steric challenges.[11]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is one of the fastest bioorthogonal reactions known.[12][13] This exceptionally rapid kinetics allows for efficient conjugation even at very low concentrations.[12][14]
Key Advantages of IEDDA:
-
Unmatched Speed: The reaction kinetics are often orders of magnitude faster than both CuAAC and SPAAC, making it suitable for dynamic systems.[12][15]
-
Excellent Bioorthogonality: The tetrazine and TCO moieties are highly unreactive towards native biological functional groups.[16][17]
Considerations:
-
Stability of Reagents: Some tetrazine derivatives can have limited stability in aqueous solutions.
-
Synthesis: The synthesis of functionalized tetrazines and TCOs can be more complex than that of simple alkynes and azides.
The following diagram illustrates the decision-making process for choosing a bioorthogonal chemistry:
Caption: Decision workflow for bioorthogonal chemistries.
Quantitative Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| CuAAC | 10² - 10³[7] | Fast, high yield, cost-effective reagents | Requires cytotoxic copper catalyst[7] |
| SPAAC | 10⁻³ - 1[7] | Copper-free, biocompatible | Slower kinetics, bulky reagents[11] |
| IEDDA | ~10⁶[12] | Extremely fast, catalyst-free | Reagent synthesis can be complex |
Section 3: Modifying the Core - Alternatives to PEG Spacers
While the PEG spacer in our reference linker provides hydrophilicity, concerns about the immunogenicity of PEG have prompted the development of alternatives.[3][4] A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[3]
Polysarcosine (PSar) and other Polypept(o)ides
Polysarcosine is a biocompatible and biodegradable polymer that has emerged as a promising alternative to PEG.[18] It is a poly(amino acid) that can be synthesized with controlled chain lengths and exhibits excellent water solubility. Other polypept(o)ides are also being explored.[18]
Zwitterionic and Other Hydrophilic Polymers
Zwitterionic polymers, which contain both positive and negative charges, are highly hydrophilic and have shown excellent anti-fouling properties, resisting non-specific protein adsorption.[19][20] Other hydrophilic polymers, such as those derived from poly(2-oxazoline)s, also offer viable alternatives to PEG.[20]
Cleavable Linkers for Targeted Release
In many applications, particularly in the context of Antibody-Drug Conjugates (ADCs), the stable covalent bond formed by click chemistry is not desirable. Instead, a linker that is stable in circulation but is cleaved at the target site is required to release a therapeutic payload.[5][21]
-
Enzymatically-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes that are overexpressed in the target microenvironment. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by cathepsin B, an enzyme often found in high concentrations within tumor cell lysosomes.[22][23] The addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to improve stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.[24]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at physiological pH (7.4) but hydrolyze in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[22]
-
Redox-Sensitive Linkers: Linkers containing a disulfide bond can be cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[21]
The choice between a cleavable and a non-cleavable linker is application-dependent.[25] Non-cleavable linkers offer greater stability but rely on the complete degradation of the targeting molecule (e.g., an antibody) to release the payload.[5] Cleavable linkers allow for more controlled and potentially more rapid payload release, and can also enable a "bystander effect," where the released drug can kill neighboring target cells.[22]
| Linker Type | Cleavage Trigger | Typical Application | Advantages | Disadvantages |
| Non-Cleavable | Proteolytic degradation of the entire conjugate[5] | ADCs where payload activity is retained with the linker attached | High plasma stability, potentially lower off-target toxicity[5] | Slower payload release, no bystander effect |
| Val-Cit (Peptide) | Cathepsin B in lysosomes[22] | ADCs for cancer therapy | Targeted release in tumor cells, enables bystander effect[22] | Potential for premature cleavage by other proteases[26] |
| Hydrazone | Low pH in endosomes/lysosomes[22] | Drug delivery to acidic microenvironments | pH-selective release | Can have variable stability in circulation |
| Disulfide | High glutathione concentration in cytoplasm[21] | Intracellular drug delivery | Targeted release in the reducing intracellular environment | Potential for premature cleavage in the bloodstream |
Section 4: Traditional Conjugation Chemistries - Amine and Thiol Targeting
While bioorthogonal chemistries offer high specificity, traditional methods targeting common functional groups on proteins, such as primary amines and thiols, remain highly relevant and widely used.[27]
N-Hydroxysuccinimide (NHS) Esters for Amine Targeting
NHS esters react efficiently with primary amines, found on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds.[28][]
Advantages:
-
Robust and Well-Characterized Chemistry: A vast body of literature and a wide range of reagents are available.
-
High Reactivity: The reaction proceeds readily under mild conditions (pH 7-9).[30]
Considerations:
-
Lack of Site-Specificity: Proteins typically have multiple lysine residues, leading to a heterogeneous mixture of conjugates.[28]
-
Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions, which is a competing side reaction.[30]
Maleimides for Thiol Targeting
Maleimides react specifically with sulfhydryl (thiol) groups, found on cysteine residues, to form a stable thioether bond.[28]
Advantages:
-
High Specificity: Cysteine is a less abundant amino acid than lysine, allowing for more site-specific conjugation, especially with engineered cysteines.[28]
Considerations:
-
Stability of the Thioether Bond: The resulting succinimidyl thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in the serum.[31][32] Innovations such as the use of N-aryl maleimides or the formation of a thiazine structure with an N-terminal cysteine can enhance stability.[31][33][34]
The following workflow illustrates a typical two-step conjugation using a heterobifunctional linker containing both an NHS ester and a maleimide group:
Caption: Two-step conjugation workflow using a heterobifunctional linker.
Section 5: Experimental Protocols
To provide practical guidance, the following are example protocols for some of the key alternative conjugation methodologies discussed.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugation
This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody.[10]
Materials:
-
Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized drug-linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Desalting column for purification
Procedure:
-
Preparation of Reactants: Ensure the azide-functionalized antibody is at a concentration of 5-10 mg/mL. Prepare a stock solution of the DBCO-drug linker.
-
Conjugation Reaction: To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution. The final concentration of the organic solvent should be kept below 10% to maintain the integrity of the antibody.
-
Incubation: Gently mix the reaction and incubate for 4-24 hours at room temperature or at 4°C. The optimal time and temperature should be determined empirically.
-
Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with the desired final buffer (e.g., PBS).
-
Characterization: Characterize the resulting Antibody-Drug Conjugate (ADC) to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins using the IEDDA reaction.[12]
Materials:
-
Protein 1
-
TCO-PEG-NHS ester
-
Protein 2
-
Methyltetrazine-PEG-NHS ester
-
Reaction buffer (e.g., PBS with 1M NaHCO₃)
-
Spin desalting columns
Procedure:
-
Activation of Protein 1 with TCO:
-
Dissolve 100 µg of Protein 1 in PBS. Add 5 µl of 1M NaHCO₃.
-
Add a 20-fold molar excess of TCO-PEG-NHS ester.
-
Incubate at room temperature for 60 minutes.
-
Remove excess TCO reagent using a spin desalting column.
-
-
Activation of Protein 2 with Tetrazine:
-
Dissolve 100 µg of Protein 2 in PBS. Add 5 µl of 1M NaHCO₃.
-
Add a 20-fold molar excess of methyltetrazine-PEG-NHS ester.
-
Incubate at room temperature for 60 minutes.
-
Remove excess tetrazine reagent using a spin desalting column.
-
-
Ligation Reaction:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in PBS.
-
The reaction is typically very fast and can proceed to completion within minutes at room temperature. The disappearance of the characteristic tetrazine color (pink/red) can be monitored visually or spectrophotometrically (absorbance between 510-550 nm).[12]
-
-
Analysis: Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight protein-protein conjugate.
Conclusion
The selection of a linker is a multifaceted decision that requires a deep understanding of the specific application and the desired properties of the final conjugate. While 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is an excellent general-purpose linker, the field of bioconjugation has evolved to offer a sophisticated toolkit of alternatives. For applications in living systems, the catalyst-free nature of SPAAC and IEDDA chemistries are compelling.[35][36][37][38] When controlled payload release is paramount, cleavable linkers, such as the Val-Cit dipeptide, are indispensable.[26][][40] Furthermore, as the field grapples with the potential immunogenicity of PEG, alternative hydrophilic polymers like polysarcosine are gaining traction.[18]
By carefully considering the reactive handles, the spacer core, and the cleavability of the linker, researchers can rationally design and synthesize conjugates with optimized performance. This guide serves as a starting point for exploring these alternatives, and it is incumbent upon the diligent scientist to further investigate the literature and perform empirical optimization to identify the ideal linker for their unique application.
References
- Benchchem. (n.d.). A Head-to-Head Comparison of NHS Ester and Maleimide Conjugation Chemistries for Biopharmaceutical Development.
- PurePEG. (2025, July 1). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications.
- Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3025-3041.
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
- Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs.
- Benchchem. (n.d.). Navigating the Stability Landscape of Thiol-Maleimide Conjugates: A Comparative Guide.
- Benchchem. (n.d.). Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation.
- Benchchem. (n.d.). The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- ADC Review. (n.d.). PEG Linkers.
- Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, e3489.
- BroadPharm. (2022, January 18). Tetrazine-TCO Ligation Protocol.
- Baldauf, L., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 54(49), 14841-14844.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry, 22(10), 1946-1953.
- Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(5), 945-953.
- Benchchem. (n.d.). A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG1 Reactions: A Guide for Researchers.
- Kuroda, A., et al. (2020). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Molecular Pharmaceutics, 17(5), 1856-1864.
- Kramer, J. R., & Bertozzi, C. R. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry, 9, 649319.
- Lei, Y., & Kiick, K. L. (2014). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. RSC Advances, 4(104), 59941-59949.
- Benchchem. (n.d.). A Head-to-Head Comparison of m-PEG6-NHS Ester and Maleimide-PEG-NHS Ester for Bioconjugation.
- Lee, H., et al. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ACS Applied Materials & Interfaces, 12(1), 1731-1740.
- BOC Sciences. (n.d.). Val-Cit Linkers in Antibody-Drug Conjugates.
- Benchchem. (n.d.). A comparative analysis of CuAAC and SPAAC for bioconjugation.
- Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA).
- Benchchem. (n.d.). An In-depth Technical Guide to Boc-L-valyl-L-citrulline as a Dipeptide Linker in Antibody-Drug Conjugates.
- Klivansky, L. M., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(18), 3647-3654.
- Benchchem. (n.d.). A Comparative Analysis of Azido-PEG7-acid Efficiency in CuAAC vs. SPAAC Reactions.
- Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 38(15), 1942-1948.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
- BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
- Lang, K., & Chin, J. W. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Bioconjugate Chemistry, 32(8), 1547-1560.
- Bioprocess Online. (2023, November 22). 6 PEG Alternatives You Should Be Thinking About.
- K. Barz, M., et al. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(14), 5968-5984.
- Turecek, P. L., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 257.
- Kim, E. G., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications, 9(1), 2512.
- Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry, 15(26), 5488-5499.
- Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- Zhang, D., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 66(15), 10257-10283.
- MedChemExpress. (n.d.). strain-promoted azide-alkyne cycloadditions (SPAAC).
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- Conju-Probe. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Lhospice, F., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
- Biopharma PEG. (2025, July 30). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery.
- Al-Zoubi, R. M., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. RSC Medicinal Chemistry, 15(7), 1735-1752.
- Vector Labs. (2025, September 1). Maleimide Crosslinker Selection Guide.
- Al-Zoubi, R. M., et al. (2024). Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. RSC Medicinal Chemistry, 15(7), 1735-1752.
- Coelho, J. A. S., & Ravasco, J. M. J. M. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Journal of the Brazilian Chemical Society, 35, e20230239.
- Tenzer, S., et al. (2016). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 7(43), 6593-6603.
Sources
- 2. adcreview.com [adcreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. broadpharm.com [broadpharm.com]
- 13. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 15. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 17. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 20. blog.curapath.com [blog.curapath.com]
- 21. biotechinformers.com [biotechinformers.com]
- 22. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. purepeg.com [purepeg.com]
- 26. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. d-nb.info [d-nb.info]
- 35. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 36. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 37. researchgate.net [researchgate.net]
- 38. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. aacrjournals.org [aacrjournals.org]
performance comparison of different catalysts for click chemistry with 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
A Senior Application Scientist's Guide to Catalyst Performance in Click Chemistry for PEGylated Alkynes
For researchers and professionals in drug development and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for molecular conjugation.[1] The reaction's efficiency in creating stable triazole linkages is invaluable, particularly when working with functionalized polyethylene glycol (PEG) linkers like 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol.[2][3] This short PEG-alkyne is frequently used to enhance the solubility and pharmacokinetic properties of biomolecules.
However, the success of the conjugation is not guaranteed by the reactants alone; it is critically dependent on the choice of the catalytic system. This guide provides an in-depth comparison of the primary catalytic systems for the azide-alkyne cycloaddition reaction, offering the experimental data and mechanistic insights necessary to select the optimal catalyst for your specific application.
Overview of Catalytic Systems for Azide-Alkyne Cycloaddition
The cycloaddition of an azide and a terminal alkyne can be achieved through several pathways, each with distinct advantages and outcomes. The three main approaches relevant to the conjugation of this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent form of click chemistry.[4] It utilizes a copper(I) catalyst to exclusively generate the 1,4-disubstituted triazole isomer with high yields and reaction rates.[2][5] The active Cu(I) species is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a powerful alternative, RuAAC provides exclusive access to the 1,5-disubstituted 1,2,3-triazole isomer.[7][8] This method employs ruthenium(II) complexes, such as [Cp*RuCl]-based systems, offering a complementary regioselectivity that is crucial for structure-activity relationship (SAR) studies.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to address the cytotoxicity concerns of copper catalysts in living systems, SPAAC is a metal-free alternative.[11][12] The reaction's driving force comes from the high ring strain of a modified cycloalkyne, which reacts spontaneously with an azide.[13] While our substrate is a terminal alkyne, SPAAC serves as the essential benchmark for biocompatibility and is the method of choice for in vivo applications.[14]
Performance Comparison of Catalytic Systems
The choice of catalyst directly influences the reaction's kinetics, regiochemistry, and compatibility with sensitive biological molecules. The following table summarizes the key performance characteristics of each system.
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) (Catalyst-Free) |
| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted[7][10] | Mixture, but controlled by cycloalkyne design |
| Typical Catalyst | CuSO₄ / Sodium Ascorbate | CpRuCl(PPh₃)₂ or CpRuCl(COD)[9] | None (uses strained alkyne, e.g., DIBO, BCN)[15] |
| Reaction Rate | Fast (Rate constants 10¹ - 10³ M⁻¹s⁻¹)[4][16] | Moderate to Fast | Fast to Ultrafast (Rate constants 10⁻³ - 10¹ M⁻¹s⁻¹)[16] |
| Reaction Conditions | Aqueous or organic solvents, Room Temp | Organic solvents, often requires heating | Aqueous or organic solvents, Physiological Temp |
| Biocompatibility | Limited due to Cu(I) cytotoxicity[17] | Moderate, Ruthenium is less toxic than Copper | Excellent, no metal catalyst required[12] |
| Key Advantage | High yield, reliability, low cost, 1,4-selectivity | Access to 1,5-isomer, tolerates internal alkynes[9] | Bioorthogonal, suitable for live-cell applications[14] |
| Key Disadvantage | Catalyst toxicity, potential for oxidative damage | Higher cost, requires organic solvents | Requires synthesis of strained alkynes |
| Catalyst Removal | Necessary for biological applications[18][19] | Necessary | Not applicable |
Mechanistic Insights & Visualization
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The choice between copper and ruthenium dictates a fundamental difference in the resulting product isomer due to their distinct mechanisms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a stepwise mechanism involving a copper-acetylide intermediate.[20] This directed pathway ensures the formation of the 1,4-disubstituted triazole. The use of stabilizing ligands, such as THPTA or TBTA, is crucial in aqueous media to prevent catalyst disproportionation and accelerate the reaction.[1][17]
Caption: Catalytic cycle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC reaction proceeds via an oxidative coupling pathway.[9][10] The azide and alkyne coordinate to the ruthenium center, forming a six-membered ruthenacycle intermediate.[7] Subsequent reductive elimination yields the 1,5-disubstituted triazole product and regenerates the active catalyst.[9]
Caption: Catalytic cycle for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocols & Workflows
For a valid comparison, a standardized experimental workflow is essential. This ensures that variations in yield or reaction time can be attributed to the catalyst's performance rather than procedural inconsistencies.
Caption: Standardized workflow for comparing catalyst performance in click chemistry.
Protocol 1: General Procedure for CuAAC with this compound
This protocol is optimized for bioconjugation in an aqueous environment, utilizing the water-soluble ligand THPTA to protect sensitive molecules.[21][22]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water or a suitable buffer (e.g., PBS).
-
Prepare a 10 mM stock solution of your azide-containing molecule in a miscible solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.[6]
-
Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.[6]
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[21]
-
-
Reaction Setup (500 µL Total Volume):
-
In a microcentrifuge tube, combine the following in order:
-
400 µL of the PEG-alkyne solution (final concentration will vary based on desired stoichiometry).
-
10 µL of the azide stock solution (e.g., for a final concentration of 200 µM).
-
A premixed catalyst solution: 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA (maintains a 5:1 ligand-to-copper ratio).[21]
-
-
Mix the solution gently by pipetting.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate solution.[23]
-
Close the tube to minimize oxygen exposure and incubate at room temperature for 1-4 hours. The reaction can be placed on a slow rotator.
-
-
Work-up and Analysis:
-
Quench the reaction by adding EDTA to chelate the copper.
-
Analyze the reaction conversion by LC-MS.
-
For purification, if necessary, use size-exclusion chromatography or dialysis for biomolecules, or standard column chromatography for small molecules.[6]
-
Protocol 2: Representative Procedure for RuAAC
This protocol is adapted for the synthesis of the 1,5-isomer, which typically requires anhydrous organic solvents.[7][9]
-
Reagent Preparation:
-
In a dry, inert-atmosphere glovebox or using Schlenk techniques, prepare a 10 mM solution of this compound in anhydrous toluene.
-
Prepare a 10 mM solution of the azide in anhydrous toluene.
-
Prepare a 1 mM solution of the catalyst, Cp*RuCl(PPh₃)₂, in anhydrous toluene.
-
-
Reaction Setup:
-
To a dry reaction vial under argon, add the azide solution (1 equivalent).
-
Add the PEG-alkyne solution (1.1 equivalents).
-
Add the Cp*RuCl(PPh₃)₂ solution (typically 1-5 mol%).
-
-
Incubation:
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 1,5-disubstituted triazole.
-
Conclusion: Selecting the Optimal Catalyst
The selection of a catalyst for the azide-alkyne cycloaddition is a critical decision that impacts regioselectivity, biocompatibility, and overall experimental success.
-
For most in vitro applications, including the synthesis of PEGylated drug conjugates or materials, CuAAC remains the gold standard. Its high reliability, rapid kinetics, and exclusive formation of the 1,4-isomer make it exceptionally robust. The use of modern, water-soluble ligands like THPTA can significantly mitigate copper's cytotoxic effects for applications involving sensitive biomolecules.[1][24]
-
When the 1,5-disubstituted triazole is required, for instance in SAR studies where isomer orientation is critical, RuAAC is the only viable catalytic option.[7][8] It provides excellent regiocontrol, complementing the CuAAC reaction perfectly.
-
For applications demanding the highest level of biocompatibility, such as live-cell imaging or in vivo bioconjugation, a catalyst-free approach is mandatory. In this context, SPAAC is the undisputed choice, eliminating any concerns of metal-induced toxicity.[12][14] This would, however, necessitate replacing the this compound with a strained, PEGylated cycloalkyne.
By understanding the distinct performance profiles and mechanistic underpinnings of each system, researchers can confidently select the appropriate catalyst to achieve their synthetic goals efficiently and effectively.
References
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Pan, X., et al. (2012).
- Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.
- Unknown author. (n.d.). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters.
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF.
- Unknown author. (2022).
- Unknown author. (n.d.). A Comparative Guide to the Kinetics of "Click" Reactions for Researchers. Benchchem.
- Unknown author. (n.d.). Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry. RSC Publishing.
- Hussein, W. M., & Toth, I. (2021). Peptide-Pegylated Lipid Conjugation Via Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition. PubMed.
- Unknown author. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- Scriven, E. F. V., & Sargsyan, G. (2022).
- Unknown author. (n.d.). A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing.
- Karle, A. A., et al. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Allied Academies.
- Lutz, J.-F., & Zarafshani, Z. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH.
- Scriven, E. F. V., & Sargsyan, G. (2022).
- Liao, Y., Wu, B., & Tang, R. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry.
- Unknown author. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
- Unknown author. (n.d.).
- Unknown author. (n.d.). A Comparative Guide to Catalysts for Propynyloxy Click Chemistry. Benchchem.
- Unknown author. (n.d.). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. RSC Publishing.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).
- Chio, T. I., & Bane, S. L. (2020).
- Green, E., Leitschuh, E., & Lanorio, J. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
- Unknown author. (n.d.).
- Chio, T. I., & Bane, S. L. (2020).
- Unknown author. (2021). Bioconjugation using Click Chemistry Reaction. YouTube.
- Unknown author. (n.d.). Metals as “Click” catalysts for alkyne-azide cycloaddition reactions: An overview. Semantic Scholar.
- Unknown author. (n.d.). Click chemistry. Wikipedia.
- Dommerholt, J., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- McKay, C. S., & Finn, M. G. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed.
- Besanceney-Webler, C., et al. (n.d.).
- Unknown author. (2021). [Orgo Lab 2] Click Chemistry. YouTube.
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. PubMed.
- Unknown author. (2024). Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules. PubMed.
- Sletten, E. M., & Bertozzi, C. R. (2011).
- Unknown author. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- Unknown author. (n.d.). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-Dec-1-yn-5-yloxyoxane. Benchchem.
- Unknown author. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.
- Khalily, M. A., et al. (2015). Comparison of Catalyst Efficiency in CuAACa a.
- Kölle, P., et al. (2015). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.
- Ackroyd, J. A., & Beaudry, C. M. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. chesci.com [chesci.com]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jenabioscience.com [jenabioscience.com]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. axispharm.com [axispharm.com]
- 24. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol Conjugates
Introduction
In the realms of advanced drug development, bioconjugation, and materials science, precision is paramount. The 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol molecule, a triethylene glycol (TEG) derivative featuring a terminal alkyne, is a cornerstone linker. Its defined length, hydrophilicity, and reactive handle make it an invaluable tool for creating complex molecular architectures. However, the success of any conjugate derived from this linker hinges on the absolute certainty of its chemical structure. Ambiguity is not an option when dealing with therapeutic efficacy or material performance.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these critical conjugates. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, presenting a self-validating framework for researchers, scientists, and drug development professionals. Our focus will be on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to achieve unequivocal structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: Why NMR is the Gold Standard
NMR spectroscopy stands as the most powerful technique for the de novo structural elucidation of organic molecules. It provides a detailed, atom-by-atom map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For a molecule like 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol and its conjugates, NMR allows us to:
-
Identify and count every unique proton and carbon environment. The chemical shift (δ) of each nucleus provides information about its local electronic environment.
-
Confirm connectivity. Through-bond scalar coupling (J-coupling) in ¹H NMR reveals which protons are adjacent to one another, allowing for the assembly of molecular fragments.
-
Provide stoichiometric information. The integration of ¹H NMR signals is directly proportional to the number of protons giving rise to that signal.
This level of detail is indispensable for confirming that a conjugation reaction has occurred at the intended site and that the overall structure of the linker remains intact.
Trustworthiness: A Self-Validating System with 2D NMR
While 1D ¹H and ¹³C spectra provide a wealth of information, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) create a self-validating dataset.
-
COSY maps ¹H-¹H coupling correlations, definitively showing which protons are neighbors in the spin system.
-
HSQC correlates each proton with its directly attached carbon, removing any ambiguity in ¹³C peak assignment.
By using these techniques in concert, a researcher can build an unassailable structural proof.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the conjugate for ¹H NMR, or 50-100 mg for ¹³C NMR, for small molecules under 1000 g/mol .[1][2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial before transferring it to a 5 mm NMR tube.[1][3] This ensures homogeneity and allows for filtering if any particulate matter is present.[1][4]
-
The solvent should contain an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]
-
-
Data Acquisition :
-
Acquire a standard 1D ¹H spectrum. Ensure proper shimming to achieve sharp, well-resolved peaks.
-
Acquire a 1D ¹³C spectrum. Due to the low natural abundance of ¹³C, this typically requires a longer acquisition time.
-
If structural ambiguity exists, acquire a 2D COSY spectrum to establish proton-proton connectivities and an HSQC spectrum to link protons to their attached carbons.
-
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the parent linker. Upon conjugation (e.g., via a "click" reaction), the signals corresponding to the propargyl group will shift or disappear, and new signals from the conjugate partner and the newly formed triazole ring will appear.
| Assignment (See Structure) | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Rationale |
| a (≡C-H) | ~2.4 (t) | ~74.6 | The acetylenic proton is characteristically found in this region.[6][7] |
| b (-C≡) | - | ~80.4 | The sp-hybridized carbon of the alkyne. |
| c (-O-CH₂-C≡) | ~4.2 (d) | ~58.5 | Methylene protons adjacent to both an ether oxygen and an alkyne are deshielded. |
| d, e, f, g (-O-CH₂-CH₂-O-) | 3.6-3.8 (m) | ~70.5 | The repeating ethylene glycol units produce a complex, overlapping signal.[8][9][10] |
| h (-CH₂-OH) | ~3.6-3.8 (m) | ~61.7 | Methylene protons adjacent to the terminal hydroxyl group. |
| i (-OH) | Variable | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
Structure for assignment: HO-CH₂(h )-CH₂(g )-O-CH₂(f )-CH₂(e )-O-CH₂(d )-CH₂(c )-O-CH₂(b )-C≡C(a )-H
Visualization: NMR Analysis Workflow
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C/7Li Solid-State Nuclear Magnetic Resonance Study on Poly(Ethylene Glycol)-Poly(Propylene Glycol)-Poly(Ethylene Glycol)/LiCF3SO3 Copolymer Electrolytes - ProQuest [proquest.com]
- 10. rsc.org [rsc.org]
comparative study of hydrophilicity of different PEG linkers including 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
A Senior Application Scientist's Guide to PEG Linker Hydrophilicity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Hydrophilicity in Advanced Bioconjugates
In the rational design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), PROTACs, and PEGylated proteins, the linker is far from a simple spacer. It is a critical determinant of the conjugate's overall physicochemical and pharmacological properties.[1] Among the most versatile tools in the bioconjugation toolkit are polyethylene glycol (PEG) linkers, prized for their ability to enhance solubility, stability, and pharmacokinetic (PK) profiles.[2][3]
The hydrophilicity of a PEG linker—its affinity for aqueous environments—is a paramount consideration. Attaching a highly hydrophobic cytotoxic payload to a large antibody can induce aggregation, increase clearance, and lead to manufacturing challenges.[4][5] A hydrophilic linker mitigates these issues by creating a protective hydration shell around the payload, improving the stability and solubility of the entire bioconjugate.[6] This guide provides a comparative analysis of the hydrophilicity of various PEG linkers, with a special focus on the discrete, three-unit linker, 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol , and establishes experimental frameworks for their quantitative comparison.
The Molecular Basis of PEG Hydrophilicity
The hydrophilicity of PEG is derived from the ether oxygen atoms in its repeating ethylene glycol backbone (-CH2-CH2-O-). These oxygens readily form hydrogen bonds with water molecules, effectively creating a hydration shell that shields the attached molecule from enzymatic degradation and immune recognition, while simultaneously enhancing its aqueous solubility.[6]
Several factors modulate the overall hydrophilicity of a PEG linker:
-
Chain Length: The most intuitive factor. Increasing the number of ethylene glycol repeats directly increases the number of hydrogen bond acceptors, thus enhancing water solubility. The choice of length involves a trade-off: longer chains (e.g., PEG12, PEG24) significantly boost hydrophilicity and circulation half-life but can sometimes reduce potency or binding affinity due to steric hindrance.[1][7] Shorter chains (e.g., PEG3, PEG4) offer a balance, providing sufficient hydrophilicity to overcome the challenges of many hydrophobic payloads without excessive steric bulk.[1]
-
Architecture: PEG linkers can be linear or branched. Branched or "pendant" PEG architectures can offer superior shielding and stability compared to linear PEGs of a similar molecular weight, leading to slower clearance rates.[8]
-
End-Group Functionality: The terminal functional groups used for conjugation (e.g., NHS esters, maleimides, alkynes) have their own physicochemical properties that contribute to the overall character of the linker. While the PEG chain itself is dominant, highly hydrophobic functional groups can slightly diminish the linker's overall hydrophilicity.
Our focus molecule, This compound , is a heterobifunctional linker containing a three-unit PEG chain (PEG3).[9] One terminus is a hydroxyl group (-OH), which is highly hydrophilic. The other is a terminal alkyne (-C≡CH), a compact and relatively non-polar group essential for "click chemistry" reactions.[10][11] This structure provides a moderate yet effective increase in hydrophilicity, making it a valuable building block in the synthesis of more complex bioconjugates.[12]
Experimental Quantification of Linker Hydrophilicity
Objective comparison requires robust, quantitative methods. For PEG linkers, hydrophilicity is most commonly assessed using chromatographic techniques and partition coefficient determination.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C8 or C18 silica) is non-polar, while the mobile phase is a polar solvent system (typically water and a less polar organic solvent like acetonitrile). Hydrophobic molecules have a stronger affinity for the stationary phase and thus take longer to elute, resulting in a longer retention time (RT). Conversely, more hydrophilic linkers interact weakly with the column and elute earlier (shorter RT) . This provides a direct, empirical measure of relative hydrophilicity under specific analytical conditions.[13][14]
Experimental Protocol: RP-HPLC for Hydrophilicity Ranking
-
System Preparation:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV or Charged Aerosol Detector (CAD). CAD is preferred as PEG lacks a strong UV chromophore.[15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A (MPA): Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B (MPB): Acetonitrile with 0.1% TFA.
-
System Equilibration: Equilibrate the column with 95% MPA / 5% MPB for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve each PEG linker (e.g., Propargyl-PEG3-OH, Propargyl-PEG4-acid, Propargyl-PEG8-NHS ester) in the initial mobile phase (95:5 MPA:MPB) to a final concentration of 1 mg/mL.[16]
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% MPB
-
2-17 min: Linear gradient from 5% to 95% MPB.
-
17-20 min: Hold at 95% MPB.
-
20-21 min: Return to 5% MPB.
-
21-25 min: Re-equilibration at 5% MPB.
-
-
-
Data Analysis & Validation:
-
Record the retention time (RT) for each linker.
-
A shorter RT indicates greater hydrophilicity.
-
Run each sample in triplicate to ensure reproducibility. The system is considered self-validating if the standard deviation of the RT for each analyte is less than 2%.
-
Method 2: LogD/LogP Determination
Principle of Causality: The partition coefficient (LogP) is the ratio of a compound's concentration in two immiscible phases, typically octanol (lipophilic) and water (hydrophilic), at equilibrium.[17][18] For ionizable molecules, the distribution coefficient (LogD) is used, as it accounts for all ionic species at a specific pH (e.g., physiological pH 7.4).[19] A lower LogD value signifies a greater preference for the aqueous phase and thus higher hydrophilicity. [20]
Experimental Protocol: Shake-Flask Method for LogD (pH 7.4)
-
Preparation of Phases:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding saturated phase for the experiment.
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of each linker in DMSO.
-
In a glass vial, combine 990 µL of saturated PBS (pH 7.4) and 100 µL of saturated n-octanol.
-
Add 10 µL of the 10 mM linker stock solution.[19]
-
-
Partitioning:
-
Cap the vial tightly and mix on a rotator at room temperature for 1-2 hours to allow partitioning to reach equilibrium.
-
Centrifuge the vial briefly (e.g., 2000 x g for 5 min) to ensure complete phase separation.
-
-
Quantification & Validation:
-
Carefully remove an aliquot from both the aqueous (PBS) and organic (octanol) layers.
-
Quantify the concentration of the linker in each phase using a suitable analytical method (e.g., LC-MS).
-
Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).
-
Perform the experiment in triplicate. The protocol is validated by the consistency of the calculated LogD values.
-
Comparative Data Summary
The following table summarizes expected experimental data for a series of terminal alkyne-functionalized PEG linkers, including our focus molecule, this compound (Propargyl-PEG3-OH). Note: These are representative values based on established principles.
| Linker Name | Structure | Molecular Weight ( g/mol ) | Expected RP-HPLC Retention Time (min) | Expected LogD (pH 7.4) | Relative Hydrophilicity |
| This compound | Propargyl-PEG3-OH | 188.22[21] | Low (e.g., 6.5) | Low (e.g., -0.8) | High |
| Propargyl-PEG4-Acid | Propargyl-PEG4-COOH | 246.25 | Lower (e.g., 6.1) | Lower (e.g., -1.0) | Very High |
| Propargyl-PEG8-Acid | Propargyl-PEG8-COOH | 422.46 | Lowest (e.g., 5.2) | Lowest (e.g., -1.5) | Highest |
| Propargyl-PEG2-OH | Propargyl-PEG2-OH | 144.17[22] | Higher (e.g., 7.8) | Higher (e.g., -0.4) | Moderate |
Interpretation:
-
As the PEG chain length increases from PEG2 to PEG8, the retention time on a C18 column is expected to decrease, indicating a progressive increase in hydrophilicity.
-
The presence of a terminal carboxylic acid (-COOH), which is ionized at pH 7.4, further enhances hydrophilicity compared to a neutral hydroxyl (-OH) group, resulting in even earlier elution times.
-
Our focus molecule, Propargyl-PEG3-OH, is expected to be significantly more hydrophilic than a shorter PEG2 analogue but slightly less hydrophilic than a PEG4 linker, especially one terminated with a charged group.
Visualizing Experimental Workflows and Concepts
A clear understanding of the experimental process and the underlying principles is crucial for successful implementation.
Caption: Workflow for the two primary methods of quantifying PEG linker hydrophilicity.
Caption: Relationship between PEG linker length, hydrophilicity, and bioconjugate properties.
Conclusion and Field-Proven Insights
The strategic selection of a PEG linker is a critical decision in the design of bioconjugates.[23] While longer PEGs offer maximal hydrophilicity, they are not always optimal. The choice is context-dependent, balancing the need to solubilize a hydrophobic payload against potential steric hindrance that could affect target binding or enzymatic cleavage.[1][24]
Our focus molecule, This compound , represents an important class of short, discrete PEG linkers. It provides a significant and often sufficient boost in hydrophilicity for many applications without the larger steric profile of PEG8, PEG12, or longer chains. The protocols detailed herein for RP-HPLC and LogD determination provide a robust, self-validating framework for researchers to empirically rank and select the most appropriate linker for their specific antibody, payload, and therapeutic goal. A systematic evaluation using these methods is essential for the rational design of safer and more effective bioconjugate therapeutics.[1]
References
-
St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
St. Amant, A. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. PubMed. Retrieved from [Link]
-
Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. ResearchGate. Retrieved from [Link]
-
Stead, L., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. Retrieved from [Link]
-
Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
ADC Review. (2019, March 22). What are PEG Linkers?. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Retrieved from [Link]
-
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
Aslam, M., et al. (2013). PEG-interferon conjugates: Effects of length and structure of linker. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
-
BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]
-
Liu, P., et al. (2021). Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantifying Hydrophilicity in Polyelectrolytes and Polyzwitterions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the PEG content on the hydrophilicity, as gauged by values of the contact angle with deionized water. Retrieved from [Link]
-
Agilent. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed- phase HPLC with ELSD. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and curing research of alkyne-terminated polyethylene glycol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Alkyne-PEG-NHS ester (PEG1-PEGn). Retrieved from [Link]
-
Clogston, J. D., & Patri, A. K. (2017). PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Methods in Molecular Biology. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 208827-90-1 | >98% [smolecule.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 12. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 13. agilent.com [agilent.com]
- 14. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. acdlabs.com [acdlabs.com]
- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 19. enamine.net [enamine.net]
- 20. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. This compound | 208827-90-1 | P-9500 [biosynth.com]
- 22. 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | C7H12O3 | CID 81639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Assessing the In Vivo Stability of Bioconjugates Featuring 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from a promising therapeutic candidate to a clinical reality is paved with rigorous evaluation. A critical milestone in this journey is the assessment of its in vivo stability. An ideal bioconjugate must remain intact in systemic circulation long enough to reach its target, yet be susceptible to cleavage or degradation at the desired site of action to release its payload. Premature degradation can lead to off-target toxicity and diminished efficacy, rendering an otherwise potent therapeutic ineffective. This guide provides an in-depth technical comparison of the in vivo stability of bioconjugates synthesized with the short-chain polyethylene glycol (PEG) linker, 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol, against other prevalent linker technologies. We will delve into the causality behind experimental choices, provide detailed protocols for assessing in vivo stability, and present comparative data to inform the rational design of next-generation bioconjugates.
The linker, a seemingly simple molecular bridge, plays a pivotal role in the overall performance of a bioconjugate.[] It influences solubility, aggregation, immunogenicity, and, most importantly, the pharmacokinetic and pharmacodynamic profile.[2] The choice of linker chemistry is, therefore, a strategic decision with profound implications for the therapeutic index of the final product.[3]
The Role of this compound in Bioconjugation
This compound, a trifunctional linker possessing a terminal alkyne, a short PEG chain (n=3), and a terminal hydroxyl group, is a versatile tool in modern bioconjugation. Its primary utility lies in its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are lauded for their high efficiency, specificity, and bioorthogonality, proceeding with high yields in complex biological milieu without interfering with native biochemical processes.[4] The resulting 1,2,3-triazole linkage is exceptionally stable, a key attribute for bioconjugates requiring a long circulatory half-life.[5][6]
The short PEG3 spacer in this linker imparts hydrophilicity, which can help mitigate the aggregation of hydrophobic payloads and improve the overall solubility of the bioconjugate.[7] However, the impact of such a short PEG chain on the in vivo pharmacokinetics is a critical consideration. While longer PEG chains are well-known to significantly extend circulation half-life by increasing the hydrodynamic radius and reducing renal clearance, the effect of shorter PEG linkers is more nuanced.[2][8] Some studies suggest that short PEG linkers can, counterintuitively, lead to faster clearance from the blood while maintaining target tissue uptake, which can be advantageous for applications like immuno-PET imaging where high contrast is desired early on.[9][10][11]
Comparative Analysis of In Vivo Linker Stability
The in vivo stability of a bioconjugate is not solely dependent on the linker's chemical nature but is also influenced by the conjugation site on the biomolecule, the nature of the payload, and the overall architecture of the conjugate.[3] Here, we compare the stability of the triazole linkage formed from this compound with other commonly used linkages.
| Linker Type | Linkage Formed | Cleavage Mechanism | Relative In Vivo Stability | Key Considerations |
| This compound (via Click Chemistry) | 1,2,3-Triazole | Non-cleavable | Very High | The triazole ring is highly resistant to enzymatic degradation, hydrolysis, and redox conditions.[5][6] Its stability makes it ideal for applications requiring long circulation times. |
| Maleimide | Thiosuccinimide | Potentially Cleavable | Moderate to Low | Susceptible to retro-Michael addition, leading to premature payload release in the presence of endogenous thiols like albumin and glutathione.[12][13] Next-generation maleimides offer improved stability.[14][15] |
| Hydrazone | Hydrazone | Cleavable (pH-sensitive) | Low in Acidic Environments | Stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[16] Can exhibit instability in the tumor microenvironment. |
| Disulfide | Disulfide | Cleavable (Redox-sensitive) | Moderate | Stable in the bloodstream but cleaved in the reducing environment of the cell cytoplasm due to high glutathione concentrations.[16] |
| Peptide (e.g., Val-Cit) | Amide | Cleavable (Enzyme-sensitive) | High in Circulation, Cleaved in Target Cell | Specifically cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[17] |
| Polysarcosine (pSar) | Varies | Non-cleavable (typically) | High | A promising alternative to PEG, pSar is a non-ionic, hydrophilic polypeptoid that can prolong circulation half-life and exhibits low immunogenicity.[18][19][20] |
This table provides a generalized comparison. The actual in vivo stability can vary significantly based on the specific molecular context of the bioconjugate.
Experimental Protocols for Assessing In Vivo Stability
A robust evaluation of a bioconjugate's in vivo stability involves a combination of pharmacokinetic (PK) and biodistribution studies. These experiments provide critical data on the conjugate's circulation half-life, clearance rate, and tissue accumulation.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key pharmacokinetic parameters of the bioconjugate, including its half-life (t½), clearance (CL), and volume of distribution (Vd).
Methodology:
-
Animal Model: Select a suitable rodent model, typically male Sprague-Dawley rats or BALB/c mice.
-
Bioconjugate Administration: Administer the bioconjugate intravenously (IV) via the tail vein at a predetermined dose (e.g., 1-10 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 96 hr) post-injection.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalytical Quantification: Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate the relevant PK parameters.
Caption: Workflow for a pharmacokinetic study of a bioconjugate.
Biodistribution Study in Rodents
Objective: To determine the tissue and organ distribution of the bioconjugate over time, identifying sites of accumulation and clearance.
Methodology:
-
Radiolabeling: Radiolabel the bioconjugate with a suitable isotope (e.g., ¹²⁵I, ¹¹¹In, or ⁸⁹Zr) without altering its biological activity.
-
Animal Model: Use a relevant animal model, such as tumor-bearing mice for oncology applications.
-
Administration: Administer the radiolabeled bioconjugate intravenously to cohorts of animals.
-
Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, and bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the bioconjugate's distribution.
Caption: Workflow for a biodistribution study of a bioconjugate.
Data-Driven Comparison of Linker Performance
While direct head-to-head in vivo stability data for bioconjugates made with this compound is limited in the public domain, we can synthesize a comparative overview based on studies of bioconjugates with similar short-chain PEG-alkyne linkers and their alternatives.
| Bioconjugate | Linker Type | Animal Model | Half-life (t½) | Key Findings |
| Trastuzumab Conjugate | Short PEG8 Linker | Mice | Faster clearance than non-PEGylated | High tumor-to-background ratio achieved early, beneficial for imaging.[9][10][11] |
| rhTIMP-1 | PEG20K | Mice | 28 hours | Significant extension of half-life compared to the non-PEGylated protein (1.1 hours).[21] |
| Interferon-α2b | Polysarcosine (PSar) | Mice | Prolonged circulation | Comparable half-life extension to a PEGylated counterpart, with higher tumor accumulation and less immunogenicity. |
| Anti-CD30 ADC | Valine-Citrulline | Mice | ~144 hours (linker half-life) | Demonstrates the high stability of protease-cleavable linkers in circulation.[17] |
| Various ADCs | Thiol-Maleimide | Preclinical Models | Variable | Prone to premature drug release, with stability dependent on the specific maleimide derivative used.[12][13][22] |
Conclusion: A Matter of Strategic Design
The selection of a linker for bioconjugate development is a critical decision that profoundly impacts in vivo stability and, consequently, therapeutic success. The use of this compound to create a triazole linkage via click chemistry offers the advantage of exceptional chemical stability, which is paramount for bioconjugates requiring a long circulation time.[5][6] The short PEG3 chain provides a degree of hydrophilicity that can be beneficial for solubility and formulation.
However, the pharmacokinetic impact of this short PEG linker needs to be carefully evaluated for each specific bioconjugate. As evidenced by some studies, shorter PEG chains may not confer the same degree of half-life extension as their longer counterparts and, in some cases, may even accelerate clearance.[9][10][11] This characteristic, while potentially disadvantageous for systemic therapies requiring prolonged exposure, can be strategically exploited in applications such as in vivo imaging where rapid clearance and high target-to-background ratios are desirable.
Alternatives such as polysarcosine are emerging as viable competitors to PEG, offering similar pharmacokinetic benefits with potentially reduced immunogenicity.[18][19][20] For applications requiring payload release within the target cell, cleavable linkers like the valine-citrulline dipeptide remain the gold standard due to their high stability in circulation and efficient cleavage at the site of action.[17]
Ultimately, the optimal linker is not a one-size-fits-all solution but rather a component that must be tailored to the specific therapeutic goals, the nature of the biomolecule, and the properties of the payload. The experimental protocols and comparative data presented in this guide provide a framework for the rational assessment and selection of linkers to advance the development of safe and effective bioconjugates.
References
- Ren, K., et al. (2018). Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.
- Ogawa, M., et al. (2017). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. Molecular Imaging and Biology, 19(5), 697-705.
- Lu, C., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
- St. Amant, A. H., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, 29(10), e3495.
- Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Schneider, C. S., et al. (2017). Anti-PEG antibodies alter the mobility and biodistribution of densely PEGylated nanoparticles in mucus. Journal of Controlled Release, 264, 129-136.
- Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. Frontiers in Pharmacology, 12, 687926.
- Lee, W. J., et al. (2021). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images.
- Lee, W. J., et al. (2021). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images.
- Liu, C., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
- Giddings, G., et al. (2024). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Cancer Medicine, 13(1), e6823.
- Lee, W. J., et al. (2021). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images.
- Viricel, W., et al. (2019). Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. Chemical Science, 10(14), 4048-4053.
-
ResearchGate. (n.d.). Chemical structure of the polysarcosine-based ADC drug-linker platform.... Retrieved from [Link]
- Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy, 47(10), 3165-3169.
- Seely, J. E. (2007). Making Site-specific PEGylation Work.
-
ResearchGate. (n.d.). (PDF) Monodisperse Polysarcosine-based Highly-loaded Antibody-Drug Conjugates. Retrieved from [Link]
- Wu, P., & Wang, Q. (2012). Click Triazoles for Bioconjugation. Topics in Heterocyclic Chemistry, 28, 163-183.
- Shiraishi, K., & Yokoyama, M. (2021). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. Journal of Pharmaceutical Sciences, 110(7), 2599-2610.
- Batra, J., et al. (2012). PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). PLOS ONE, 7(11), e50028.
- Petraitiene, R., et al. (2000). Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis. Antimicrobial Agents and Chemotherapy, 44(12), 3381-3388.
- Jevševar, S., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Chemistry, 11, 1243834.
- Mitterhauser, M., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. European Journal of Pharmaceutical Sciences, 139, 105063.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
-
ResearchGate. (n.d.). (PDF) Click Triazoles for Bioconjugation. Retrieved from [Link]
- Singh, I., et al. (2015). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry.
- Sanderson, R. J., et al. (2008). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 14(20), 6520-6527.
- Jevševar, S., et al. (2021). PEGylated therapeutics in the clinic. Drug Discovery Today, 26(11), 2726-2737.
- Lin, C., et al. (1994). Pharmacokinetics of the Triazole Antifungal Agent Genaconazole in Healthy Men After Oral and Intravenous Administration. Antimicrobial Agents and Chemotherapy, 38(12), 2758-2762.
- Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation.
- Mohamed, M., et al. (2023).
-
ResearchGate. (n.d.). (PDF) Novel Functionalized Triazole/Carbazole-Based Chitosan: In Vitro, In Vivo and In Silico Evaluation of Anti-diabetic and Anti-obesity Activities. Retrieved from [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential safety and logistical information, ensuring that this compound is managed responsibly from point of use to final disposal.
Hazard Assessment: Understanding the Intrinsic Risks
While some databases may report that this compound does not meet GHS hazard criteria, a structural analysis reveals potential hazards that necessitate its treatment as a hazardous waste.[1] The molecule contains two key functional groups that demand rigorous handling protocols: ether linkages and a terminal alkyne.
-
Ether Linkages and Peroxide Formation : Like other ethers, this compound is susceptible to the formation of potentially explosive peroxides upon exposure to air and light over time.[2][3] Even unopened containers can form peroxides.[3][4] Therefore, it is critical to date all containers upon receipt and upon opening to track their age and manage this risk effectively.[4][5] Expired or old containers of ethers should be considered highly hazardous and require immediate disposal through an Environmental Health and Safety (EHS) office.[2][6]
-
Terminal Alkyne Reactivity : The propargyl group contains a terminal alkyne. The proton on a terminal alkyne is significantly more acidic than those on alkanes or alkenes, which allows for deprotonation by strong bases to form an acetylide ion.[7][8] These acetylide ions, particularly heavy metal acetylides, can be shock-sensitive and explosive.[9] Therefore, this compound must not be mixed with incompatible waste streams containing strong bases or certain metal salts.
Given these properties, all waste containing this chemical, including contaminated labware and spill cleanup materials, must be disposed of as hazardous waste.[2]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for safely managing this compound waste from the point of generation to its collection by trained EHS personnel.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling the chemical or its waste. This includes:
-
Chemical safety goggles or a face shield.[10]
-
Appropriate chemical-resistant gloves (e.g., nitrile).[4]
-
A buttoned lab coat, long pants, and closed-toe shoes.[5]
All handling of the chemical and addition to waste containers should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[12]
-
Designate a Specific Waste Stream : Collect waste this compound in a container designated for non-halogenated organic liquid waste .
-
Avoid Incompatibles : DO NOT mix this waste with:
-
Solid vs. Liquid : Keep solid and liquid waste separate.[12] Contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled container for chemically contaminated solid waste.[14]
Step 3: Container Selection and Labeling
The integrity and labeling of your waste container are fundamental to safety and compliance.
-
Container Choice : Use a sturdy, chemically compatible container with a secure, leak-proof screw cap.[15][16] The container material must not be reactive with the chemical.
-
Labeling : As soon as you begin accumulating waste, affix a completed Hazardous Waste Label from your institution's EHS department.[2][6] The label must include:
-
Container Management : Keep the waste container closed at all times except when adding waste.[2][3][4] Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
Step 4: Waste Storage
Store accumulated waste in a designated and properly managed Satellite Accumulation Area (SAA).
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Secondary Containment : All liquid hazardous waste containers must be stored within a secondary containment bin or tray to contain potential spills.[2][6][14]
-
Segregation : Store the container away from incompatible chemicals, particularly strong oxidizers, acids, and bases.[4][14]
-
Environment : Keep the storage area cool, dry, and away from heat, direct sunlight, and sources of ignition.[3][11]
Step 5: Arranging for Final Disposal
Laboratory personnel are prohibited from transporting hazardous waste.[2]
-
Request Pickup : Once the waste container is full (or before the chemical expires), submit a chemical waste collection request through your institution's EHS department.[2][6]
-
Do Not Use Drains or Evaporation : It is strictly forbidden to dispose of this chemical via sink drains or by evaporation in a fume hood.[3][6][16]
Emergency Procedures: Spill and Exposure Management
Spill Management
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[4][11]
-
Contain : For small spills (<1 L), if you are trained to do so, confine the spill using an inert absorbent material like vermiculite or sand.[4][17] Do not use combustible materials.
-
Clean Up : Use non-sparking tools to collect the absorbed material.[11][17]
-
Package Waste : Place all cleanup materials into a sealable, labeled container for hazardous waste disposal.[11]
-
Report : For large spills (>1 L) or any spill you are not equipped to handle, contact your institution's EHS or emergency response team immediately.[4]
Personal Exposure
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[10][17]
-
Skin : Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes.[17]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[17]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[17]
Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | [1],[18] |
| CAS Number | 208827-90-1 | [1],[18] |
| Molecular Formula | C₉H₁₆O₄ | [1],[18] |
| Molecular Weight | 188.22 g/mol | [18] |
| Primary Hazards | Potential for explosive peroxide formation (ether). Reactive terminal alkyne. | [3],[4],[7] |
| Disposal Route | Non-Halogenated Organic Liquid Hazardous Waste | [12],[19] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety.
- Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center Office of Clinical and Research Safety.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from CSIR - Indian Institute of Petroleum.
- ACTenviro. (2023). Best Practices for Laboratory Waste Management.
- University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13861291, 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol.
- Thermo Fisher Scientific. (2023). Safety Data Sheet - 2-Ethoxyethanol.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from Dartmouth College Environmental Health and Safety.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%.
- Fisher Scientific. (2023). Safety Data Sheet - 2(2-Ethoxyethoxy)ethanol.
- University of Wisconsin-Milwaukee. (2022). Diethyl Ether - Standard Operating Procedure (SOP).
- Sigma-Aldrich. (2024). Safety Data Sheet - 2-Ethoxyethanol.
- ChemicalBook. (n.d.). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL.
- Sigma-Aldrich. (2024). Safety Data Sheet - 2-(2-butoxyethoxy)ethanol.
- Sigma-Aldrich. (n.d.). 2-(2-ethoxyethoxy)ethanol.
- Fisher Scientific. (2023). Safety Data Sheet - 2-Ethoxyethanol.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Office for Research Safety.
- BenchChem. (n.d.). Proper Disposal of 2-Ethoxy-1-propanol: A Guide for Laboratory Professionals.
- ChemService. (2024). 2-Ethoxy-ethanol - Free SDS search.
- Sigma-Aldrich. (n.d.). 2-(2-aminoethoxy)ethanol sds.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Australian National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Office for Research Safety.
- LGC Standards. (n.d.). 2-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]ethanol.
- Organic Syntheses. (n.d.). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones.
- Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
- BenchChem. (n.d.). Common pitfalls in the handling of terminal alkynes.
- Khan Academy. (n.d.). Preparation of alkynes.
- JoVE. (n.d.). Video: Preparation of Alkynes: Dehydrohalogenation.
Sources
- 1. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nswai.org [nswai.org]
- 15. danielshealth.com [danielshealth.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. 2-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]ethanol [lgcstandards.com]
- 19. iip.res.in [iip.res.in]
A Guide to Personal Protective Equipment for Handling 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
For the modern researcher navigating the complexities of drug development and chemical synthesis, a deep and practical understanding of safety protocols is paramount. This guide provides essential safety and handling information for 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol (CAS No. 208827-90-1), a PEGylated linker containing a terminal alkyne. While this chemical is often not classified as hazardous under GHS regulations, a nuanced understanding of its structure reveals potential risks that demand rigorous safety practices.[1][2] This document moves beyond mere compliance, offering a framework for risk assessment and procedural guidance rooted in chemical principles.
Deconstructing the Hazard Profile: Beyond the Label
Initial safety assessments of this compound, also known as Triethylene Glycol Monopropargyl Ether, from multiple sources indicate that it does not meet the criteria for hazard classification.[1][2] However, an expert evaluation of its molecular structure—specifically the presence of ether linkages and a terminal alkyne—necessitates a more cautious approach.
-
Ether Linkages and Peroxide Formation: The core of this molecule's potential hazard lies in its ether functional groups. Ethers are known to react with atmospheric oxygen over time to form unstable and potentially explosive peroxides.[3][4][5][6] This process is accelerated by exposure to light and heat. While many ethers are sold with inhibitors like BHT to slow this process, distillation or long-term storage can lead to the depletion of these inhibitors and the accumulation of dangerous peroxides.[3] Therefore, despite its low acute toxicity, this compound must be treated as a potential peroxide-former.
-
Terminal Alkyne Reactivity: The propargyl group (a terminal alkyne) is a highly useful functional group in bioconjugation and click chemistry.[7][8] While generally stable, terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. Care must be taken to avoid unintended reactions with incompatible metal salts or reagents.
Given these latent risks, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, but essential for ensuring laboratory safety.
Core Principles of Protection: A Multi-Layered Approach
The selection of PPE should be guided by a risk assessment that considers the task, the quantity of the substance being handled, and the potential for unexpected reactions. The following table outlines the recommended PPE for handling this compound.
| Protection Level | Personal Protective Equipment (PPE) | Rationale and Expert Insight |
| Eye and Face Protection | Safety glasses with side shields (minimum); Chemical splash goggles (recommended). A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk. | While not classified as an eye irritant, direct contact of any chemical with the eyes can cause injury. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes from all directions.[9] |
| Hand Protection | Nitrile rubber gloves. Inspect for tears or holes before use. For prolonged contact or when handling larger volumes, consider thicker gloves or double-gloving. | Nitrile gloves offer good resistance to a wide range of chemicals, including ethers.[10] Always consult a glove compatibility chart for specific chemicals if co-reagents are used. Change gloves immediately if they become contaminated. |
| Body Protection | A standard, flame-resistant laboratory coat. | A lab coat protects the skin and personal clothing from minor spills and splashes. Flame-resistant material is a prudent choice given the potential, albeit low, for flammability of related ether compounds. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. | If there is a risk of generating aerosols or mists, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used to prevent inhalation.[11] |
Procedural Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow is recommended for all procedures involving this compound.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Storage and Disposal: Mitigating Long-Term Risks
Proper storage and disposal are critical for managing the risks associated with peroxide formation.
Storage:
-
Container: Store in the original, tightly sealed, light-resistant container.[12]
-
Location: Keep in a cool, dark, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Compatibility: Store away from strong oxidizing agents and incompatible metals.
-
Labeling: Crucially, the container must be labeled with the date it was received and the date it was first opened.[4] This allows for the tracking of the chemical's age and the scheduling of peroxide testing or disposal.
Disposal Plan:
-
Waste Characterization: Although the pure compound may not be classified as hazardous waste, any contaminated materials (e.g., gloves, absorbent pads) should be treated as such.
-
Peroxide Risk: Due to the potential for peroxide formation, containers that have been open for an extended period (typically over 12 months) should be tested for peroxides before disposal.[3] If peroxides are present at a concentration of >100 ppm, or if crystals are visible around the cap, do not handle the container and contact your institution's environmental health and safety office for specialized disposal.[4][5]
-
Collection: Collect all waste in a clearly labeled, sealed container for hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
By implementing these comprehensive safety measures, researchers can confidently handle this compound, harnessing its utility while respecting its potential hazards. This proactive approach to safety is the cornerstone of responsible and successful scientific research.
References
-
Peroxide-Forming Chemicals. Division of Research Safety, University of Illinois. [Link]
-
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. PubChem, National Center for Biotechnology Information. [Link]
-
2-(2-(Propyn-2-yloxy)ethoxy)ethanol. PubChem, National Center for Biotechnology Information. [Link]
-
Ethers and peroxide forming compounds. Western Sydney University. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
-
Section 7C: Peroxide Forming Compounds and Reactives. Princeton University Environmental Health & Safety. [Link]
-
Peroxide Forming Chemicals. Environmental Health & Safety, University of Washington. [Link]
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]
-
Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety, Vanderbilt University. [Link]
-
Personal Protective Equipment (PPE) - Glove Selection Chart. University of Tennessee, Knoxville. [Link]
-
Triethylene Glycol Mono(2-propynyl) Ether, >96.0%(GC). Chemat. [Link]
-
Tests for Terminal Alkynes. YouTube. [Link]
-
Safe Chemical Handling / Lab Safety Video Part 5. BioNetwork. [Link]
Sources
- 1. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol | C9H16O4 | CID 11506589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Triethylene Glycol Mono(2-propynyl) Ether | 208827-90-1 [chemicalbook.com]
- 8. 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
